molecular formula C13H16N2 B1198887 (+-)-Tetrahydrozoline CAS No. 84-22-0

(+-)-Tetrahydrozoline

Katalognummer: B1198887
CAS-Nummer: 84-22-0
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: BYJAVTDNIXVSPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetryzoline is a member of imidazolines and a carboxamidine. It has a role as a sympathomimetic agent and a nasal decongestant. It is a conjugate base of a tetryzoline(1+).
Tetryzoline, also known as tetrahydrozoline, is a derivative of imidazoline with central and peripheral alpha (α)-adrenergic properties. Available since the 1950s, tetryzoline is a selective α1-receptor agonist that is used as an ocular and nasal decongestant. Tetryzoline is found in a wide array of over-the-counter eye drops, including the most common brand, Visine. Tetryzoline is also found in combination products with other lubricants and anti-irritants, such as [povidone], [polyethylene glycol 400], [dextran], and [zinc sulfate]. It is also used in combination with other drug classes, such as antihistamines, corticosteroids, and glucocorticoids in other countries. Tetryzoline is also found in nasal spray under the trade name Tyzine, which is used for decongestion of nasal and nasopharyngeal mucosa. As it causes profound sedation in children and adults, tetryzoline is increasingly becoming scrutinized for possible drug overdose and toxicity from accidental ingestion. It has also been misused for non-therapeutic purposes as a causative drug for several cases of drug-facilitated sexual assault.
Tetrahydrozoline is an imidazole derivative with sympathomimetic activity. Applied locally to the eye or nose, tetrahydrozoline binds to and activates alpha-adrenergic receptors, resulting in vasoconstriction and decreased nasal and ophthalmic congestion.
TETRAHYDROZOLINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and is indicated for nasal congestion and eye allergy and has 3 investigational indications.
used as nasal decongestant;  Visine is a form of eye drops;  RN given refers to parent cpd;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJAVTDNIXVSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

522-48-5 (mono-hydrochloride)
Record name Tetrahydrozoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1047861
Record name Tetrahydrozoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-22-0, 67731-53-7
Record name (±)-Tetrahydrozoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrozoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrozoline, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067731537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetryzoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrahydrozoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetryzoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9U025Y077
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TETRAHYDROZOLINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7M4KML3S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetrahydrozoline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7471
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>250
Record name Tetryzoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (±)-Tetrahydrozoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for (±)-tetrahydrozoline, a common alpha-adrenergic agonist. Aimed at researchers, scientists, and drug development professionals, this document details the precursors, methodologies, and quantitative data associated with the key synthetic routes.

Introduction

(±)-Tetrahydrozoline, chemically known as 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole, is an imidazoline derivative widely used as an ocular and nasal decongestant. Its vasoconstrictive properties are mediated by its agonist activity at α-adrenergic receptors. This guide explores the two principal synthetic routes for its preparation: a modern approach utilizing 1-cyanotetraline and a historical method involving the reductive amination of α-tetralone.

Synthesis Pathways and Precursors

Two major pathways for the synthesis of (±)-tetrahydrozoline have been documented. The more contemporary and efficient method begins with 1-cyanotetraline and ethylenediamine monotosylate. An older, historical route employs the reductive amination of α-tetralone with ethylenediamine.

Pathway 1: From 1-Cyanotetraline and Ethylenediamine Monotosylate

This is currently the most well-documented and efficient method for tetrahydrozoline synthesis. It is a "one-pot" reaction that proceeds via nucleophilic substitution followed by intramolecular cyclization.

Precursors:

  • 1-Cyanotetraline

  • Ethylenediamine monotosylate

Pathway 2: From α-Tetralone and Ethylenediamine (Reductive Amination)

This historical method is a classic example of reductive amination. It involves the reaction of a ketone (α-tetralone) with a primary amine (ethylenediamine) to form an imine intermediate, which is then reduced to the desired amine. This method is noted for having lower yields compared to the cyanotetraline-based route.[1]

Precursors:

  • α-Tetralone

  • Ethylenediamine

  • A suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis pathway from 1-cyanotetraline.

ParameterValueReference
Reactant Ratio (Ethylenediamine monotosylate : 1-Cyanotetraline) 2-5 : 1 (by mass)[2]
Reaction Temperature 120-210 °C[2]
Reaction Time 1-5 hours[2]
Yield > 85%[1]

Experimental Protocols

Detailed Methodology for Synthesis from 1-Cyanotetraline

This protocol is based on the method described in Chinese patent CN103224468A.[2]

Materials:

  • 1-Cyanotetraline

  • Ethylenediamine monotosylate

  • 5% Hydrochloric acid

  • 20% Sodium hydroxide solution

  • Diethyl ether

  • Ethanol

  • Acetone

  • Hydrogen chloride gas

Procedure:

  • Reaction Setup: In a reaction vessel, combine ethylenediamine monotosylate and 1-cyanotetraline in a mass ratio of between 2:1 and 5:1. For example, 25g of ethylenediamine monotosylate and 7g of 1-cyanotetraline can be used.

  • Reaction: Heat the mixture to 180°C with stirring. The solids will gradually dissolve. Maintain the reaction for 3 hours.

  • Cooling and Initial Isolation: Cool the reaction solution to approximately 50°C, at which point a solid will begin to form.

  • Acidification and Extraction: Add 50 mL of 5% hydrochloric acid to dissolve the solid. Extract the neutral substances with 50 mL of diethyl ether.

  • Basification and Precipitation: Cool the aqueous layer to about 20°C. Add 20% sodium hydroxide solution to adjust the pH, leading to the precipitation of a large amount of solid.

  • Filtration and Washing: Filter the solid and wash the filter cake with cold water.

  • Drying: Dry the collected filter cake to obtain the crude tetrahydrozoline base.

  • Purification (Optional): The crude product can be further purified by recrystallization or pH value extraction.

  • Salt Formation: To prepare tetrahydrozoline hydrochloride, dissolve the purified base (e.g., 7.0g) in a mixed solvent of ethanol and acetone at approximately 30°C. Bubble hydrogen chloride gas through the solution. Cool to 5°C to induce crystallization of a large amount of solid. Filter to collect the tetrahydrozoline hydrochloride product.

Representative Methodology for Synthesis from α-Tetralone (Reductive Amination)

Materials:

  • α-Tetralone

  • Ethylenediamine

  • A suitable reducing agent (e.g., Sodium borohydride or Hydrogen gas with a catalyst like Palladium on carbon)

  • A suitable solvent (e.g., Methanol or Ethanol)

  • An acid catalyst (optional, for imine formation)

  • Hydrochloric acid for salt formation

Procedure:

  • Imine Formation: In a reaction flask, dissolve α-tetralone in a suitable solvent such as methanol. Add an equimolar amount of ethylenediamine. A catalytic amount of a weak acid may be added to facilitate the formation of the imine intermediate. The reaction mixture is stirred, and the formation of the imine can be monitored by techniques such as TLC or GC-MS. Water is a byproduct of this step.

  • Reduction: Once the imine formation is complete, the reducing agent is added.

    • Using Sodium Borohydride: The reaction mixture is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

    • Using Catalytic Hydrogenation: The reaction mixture is transferred to a hydrogenation apparatus. A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) with vigorous stirring until the reaction is complete.

  • Work-up:

    • For Sodium Borohydride Reduction: The reaction is quenched by the careful addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated.

    • For Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: The purified tetrahydrozoline base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol), and a solution of hydrochloric acid in the same or another suitable solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried. This historical method is reported to have yields in the range of 45-55% due to potential over-reduction and byproduct formation.[1]

Visualizations of Synthesis Pathways

The following diagrams illustrate the described synthesis pathways for (±)-tetrahydrozoline.

Tetrahydrozoline_Synthesis_Pathway_1 1-Cyanotetraline 1-Cyanotetraline Reaction Reaction 1-Cyanotetraline->Reaction Ethylenediamine monotosylate Ethylenediamine monotosylate Ethylenediamine monotosylate->Reaction Intermediate Intermediate Reaction->Intermediate 120-210°C, 1-5h Tetrahydrozoline (base) Tetrahydrozoline (base) Intermediate->Tetrahydrozoline (base) Intramolecular Cyclization Purification Purification Tetrahydrozoline (base)->Purification Tetrahydrozoline HCl Tetrahydrozoline HCl Purification->Tetrahydrozoline HCl HCl

Caption: Synthesis of Tetrahydrozoline from 1-Cyanotetraline.

Tetrahydrozoline_Synthesis_Pathway_2 α-Tetralone α-Tetralone Imine Formation Imine Formation α-Tetralone->Imine Formation Ethylenediamine Ethylenediamine Ethylenediamine->Imine Formation Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate - H2O Reduction Reduction Imine Intermediate->Reduction Tetrahydrozoline (base) Tetrahydrozoline (base) Reduction->Tetrahydrozoline (base) Purification Purification Tetrahydrozoline (base)->Purification Tetrahydrozoline HCl Tetrahydrozoline HCl Purification->Tetrahydrozoline HCl HCl Reducing Agent Reducing Agent Reducing Agent->Reduction

Caption: Reductive Amination Synthesis of Tetrahydrozoline.

References

(±)-Tetrahydrozoline's Mechanism of Action on Alpha-Adrenergic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Tetrahydrozoline is a widely recognized sympathomimetic amine and an imidazoline derivative, predominantly utilized in over-the-counter ophthalmic and nasal decongestant formulations.[1][2] Its therapeutic efficacy is primarily ascribed to its activity as an agonist at alpha-adrenergic receptors, inducing vasoconstriction and thereby alleviating symptoms of nasal and ocular congestion.[1][2] This technical guide provides a comprehensive examination of the molecular interactions between (±)-tetrahydrozoline and alpha-adrenergic receptors, detailing its dual agonism, the resultant signaling cascades, and the precise experimental methodologies employed to characterize these interactions. While specific quantitative binding and functional data for (±)-tetrahydrozoline are sparse in publicly accessible literature, this guide furnishes a framework for such analysis, supported by data from analogous compounds to provide a contextual reference.

Introduction to (±)-Tetrahydrozoline and Alpha-Adrenergic Receptors

(±)-Tetrahydrozoline, a member of the imidazoline class of compounds, exerts its pharmacological effects through direct agonism at both α₁ and α₂-adrenergic receptors.[2][3] This dual activity is fundamental to its clinical utility and its toxicological profile. Activation of α₁-adrenergic receptors, which are predominantly located on the smooth muscle of blood vessels, leads to vasoconstriction.[2][3] This action effectively reduces blood flow to the conjunctival and nasal vasculature, resulting in the desired decongestant effect.[2][3] Concurrently, its agonism at α₂-adrenergic receptors, particularly presynaptic receptors in the central nervous system, can mediate systemic effects such as sedation, hypotension, and bradycardia, especially upon significant systemic absorption or overdose.[2]

Alpha-adrenergic receptors are a class of G-protein coupled receptors (GPCRs) that are integral to the sympathetic nervous system. They are categorized into two main subtypes, α₁ and α₂, which are further subdivided. α₁-adrenergic receptors primarily couple to Gq proteins, while α₂-adrenergic receptors couple to Gi proteins, leading to distinct downstream signaling events upon activation.[3]

Receptor Binding and Functional Potency

The interaction of a ligand like (±)-tetrahydrozoline with its receptor is quantified by its binding affinity (Ki) and its functional potency (EC₅₀/IC₅₀). A thorough review of the scientific literature indicates a notable scarcity of publicly available, specific quantitative data for (±)-tetrahydrozoline's binding affinities and functional potencies at individual α₁ and α₂-adrenergic receptor subtypes.

The following tables are structured to present such quantitative data. In the absence of specific values for (±)-tetrahydrozoline, data for structurally related imidazoline derivatives or other relevant alpha-agonists are provided for contextual understanding.

Table 1: Adrenergic Receptor Binding Affinities (Kᵢ)

CompoundReceptor SubtypeKᵢ (nM)RadioligandTissue SourceReference
(±)-Tetrahydrozoline α₁-AdrenergicData not available--
(±)-Tetrahydrozoline α₂-AdrenergicData not available--
Guanfacine (example)α₂-Adrenergic (Ri site)23[³H]-ClonidineRat Brain
Guanfacine (example)α₂-Adrenergic (Rs site)340[³H]-RauwolscineRat Brain
UK-14304 (example)α₂-Adrenergic (Ri site)138[³H]-ClonidineRat Brain
UK-14304 (example)α₂-Adrenergic (Rs site)245[³H]-RauwolscineRat Brain

Ri = Rauwolscine-insensitive site; Rs = Rauwolscine-sensitive site

Table 2: Adrenergic Receptor Functional Potency (EC₅₀/IC₅₀)

CompoundReceptor SubtypeAssay TypePotency (EC₅₀/IC₅₀)Cellular ResponseReference
(±)-Tetrahydrozoline α₁-AdrenergicCalcium MobilizationData not availableIncreased intracellular Ca²⁺
(±)-Tetrahydrozoline α₂-AdrenergiccAMP InhibitionData not availableDecreased cAMP
Xylometazoline (example)α₂B-AdrenoceptorFunctional AssayEC₅₀ of 99 µMNot specified[3]

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling

As an α₁-adrenergic agonist, (±)-tetrahydrozoline primarily couples to Gq-type G-proteins.[3] This interaction initiates a well-defined signaling cascade that culminates in vasoconstriction. The binding of tetrahydrozoline to the α₁-receptor induces a conformational change, leading to the activation of the associated Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, in conjunction with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream effector proteins, ultimately leading to smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tetrahydrozoline Tetrahydrozoline Alpha1_Receptor α₁-Adrenergic Receptor Tetrahydrozoline->Alpha1_Receptor Binds Gq_Protein Gq (αβγ) Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2_release ER->Ca2_release Triggers Ca2_release->PKC Activates with DAG Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Leads to

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-2 Adrenergic Receptor Signaling

(±)-Tetrahydrozoline's activity at α₂-adrenergic receptors involves coupling to Gi-type G-proteins.[3] This interaction leads to the inhibition of adenylyl cyclase, a membrane-bound enzyme, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The binding of tetrahydrozoline to the α₂-receptor activates the Gi protein. The activated Gαi subunit directly inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. The subsequent decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream proteins. In presynaptic neurons, this pathway typically results in the inhibition of neurotransmitter release.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tetrahydrozoline Tetrahydrozoline Alpha2_Receptor α₂-Adrenergic Receptor Tetrahydrozoline->Alpha2_Receptor Binds Gi_Protein Gi (αβγ) Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - (±)-Tetrahydrozoline dilutions start->prepare_reagents assay_setup Assay Setup in 96-well Plate: Combine Membranes, Radioligand, and Tetrahydrozoline prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Scintillation Counting washing->quantification data_analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff Equation quantification->data_analysis end End data_analysis->end Calcium_Mobilization_Workflow start Start plate_cells Plate Cells Expressing α₁-Adrenergic Receptor start->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading baseline_reading Measure Baseline Fluorescence in Plate Reader dye_loading->baseline_reading add_compound Automated Addition of (±)-Tetrahydrozoline baseline_reading->add_compound kinetic_reading Kinetic Fluorescence Reading add_compound->kinetic_reading data_analysis Data Analysis: - Calculate ΔF - Determine EC₅₀ and Eₘₐₓ kinetic_reading->data_analysis end End data_analysis->end cAMP_Inhibition_Workflow start Start plate_cells Plate Cells Expressing α₂-Adrenergic Receptor start->plate_cells add_compounds Add PDE Inhibitor and Varying Concentrations of (±)-Tetrahydrozoline plate_cells->add_compounds stimulate_ac Add Forskolin to Stimulate Adenylyl Cyclase add_compounds->stimulate_ac incubation Incubate to Allow cAMP Accumulation stimulate_ac->incubation lysis_detection Lyse Cells and Detect cAMP Levels incubation->lysis_detection data_analysis Data Analysis: - Convert Signal to [cAMP] - Determine IC₅₀ lysis_detection->data_analysis end End data_analysis->end

References

(±)-Tetrahydrozoline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (±)-Tetrahydrozoline

This technical guide provides a comprehensive overview of (±)-Tetrahydrozoline, a widely recognized imidazoline derivative. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, mechanism of action, and analytical methodologies.

Chemical and Physical Properties

(±)-Tetrahydrozoline is most commonly available as its hydrochloride salt, which exhibits greater stability and solubility in aqueous solutions. The properties of both the free base and the hydrochloride salt are summarized below.

Property(±)-Tetrahydrozoline (Free Base)Tetrahydrozoline Hydrochloride
Synonyms Tetryzoline, 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazoleTetryzoline HCl, Visine
CAS Number 84-22-0[1][2][3]522-48-5[4][5][6][7]
Molecular Formula C₁₃H₁₆N₂[1][2][3]C₁₃H₁₆N₂ · HCl or C₁₃H₁₇ClN₂[4][5][6][7]
Molecular Weight 200.28 g/mol [1][2]236.74 g/mol [4][5][6]
IUPAC Name 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole[1]2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride[5]
Melting Point 117-119 °C[2]~256-257 °C[2]
Solubility -Freely soluble in water and alcohol; insoluble in diethyl ether.[4]

Synthesis of Tetrahydrozoline

The primary industrial synthesis of Tetrahydrozoline involves the reaction of 1-cyanotetraline with ethylenediamine.[2] This method is favored due to its high yield (over 85%) compared to older methods like the reductive amination of tetralone, which had lower yields of 45-55%.[8]

The synthesis and purification process can be summarized in the following workflow:

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation A 1-Cyanotetraline C Reaction at 120-210°C A->C B Ethylenediamine Monotosylate B->C D Intermediate Imine Formation C->D E Intramolecular Cyclization D->E F Crude Tetrahydrozoline Base E->F G Ethanol Washing F->G H Dissolve in Water G->H I Acidification with HCl (pH 2.5-3.5) H->I J Crystallization I->J K Tetrahydrozoline HCl J->K

A high-level overview of the synthesis and purification of Tetrahydrozoline HCl.

Mechanism of Action

Tetrahydrozoline is a sympathomimetic agent that functions as an alpha-adrenergic agonist.[8][9][10] Its primary effect is the constriction of blood vessels (vasoconstriction), which alleviates redness and congestion.

When applied topically to the eyes or nasal passages, Tetrahydrozoline stimulates alpha-1 adrenergic receptors on the smooth muscles of blood vessels.[7][11] This activation leads to the narrowing of these vessels, reducing blood flow and thereby decreasing swelling and redness.[9][12][13] While highly effective for temporary relief, prolonged use can lead to rebound congestion.[9]

Tetrahydrozoline Tetrahydrozoline Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Tetrahydrozoline->Alpha-1 Adrenergic Receptor Binds & Activates Vasoconstriction Vasoconstriction Alpha-1 Adrenergic Receptor->Vasoconstriction Reduced Blood Flow Reduced Blood Flow Vasoconstriction->Reduced Blood Flow Symptom Relief (Reduced Redness/Congestion) Symptom Relief (Reduced Redness/Congestion) Reduced Blood Flow->Symptom Relief (Reduced Redness/Congestion)

Signaling pathway of Tetrahydrozoline's vasoconstrictive action.

Systemic ingestion, particularly in overdose scenarios, can lead to more severe effects. Tetrahydrozoline can also stimulate central alpha-2 adrenergic receptors, which can cause central nervous system depression, hypotension, bradycardia (slow heart rate), and respiratory depression.[7][14]

Experimental Protocols: Analytical Methods

Accurate quantification of Tetrahydrozoline in pharmaceutical formulations and biological samples is crucial for quality control and toxicological analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are common analytical techniques employed.

Reversed-Phase HPLC Method for Eye Drop Formulations

A validated stability-indicating HPLC method is essential for analyzing Tetrahydrozoline hydrochloride in eye drop formulations, which may contain interfering preservatives like benzalkonium chloride.[15]

Methodology:

  • Column: Reversed-phase C8 (125 mm × 4.6 mm i.d., 5 µm particle size).[15]

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV detection at a wavelength of 240 nm.[15]

  • Injection Volume: 20 µL.[15]

Sample Eye Drop Sample (Diluted in Mobile Phase) Injection Inject 20 µL Sample->Injection Separation C8 RP-HPLC Column Injection->Separation Detection UV Detector (240 nm) Separation->Detection Analysis Chromatogram Analysis (Quantification) Detection->Analysis

Experimental workflow for HPLC analysis of Tetrahydrozoline in eye drops.
GC/MS Method for Detection in Urine

For toxicological screenings, such as in cases of suspected drug-facilitated sexual assault, GC/MS provides a sensitive and specific method for detecting Tetrahydrozoline in biological matrices like urine.[16][17]

Methodology:

  • Sample Preparation: Solid-phase extraction (SPE) is used to isolate the drug from the urine matrix.[16]

  • Analysis: The extracted sample is analyzed using a Gas Chromatograph-Mass Spectrometer (GC/MS).

  • Detection: Qualitative analysis is performed using selective ion monitoring (SIM), which targets specific ions characteristic of Tetrahydrozoline to confirm its presence.[16]

This method is crucial for forensic investigations as it can detect the compound in urine up to 72 hours after administration.[16]

References

(±)-Tetrahydrozoline: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (±)-Tetrahydrozoline, a widely recognized alpha-adrenergic agonist. The information compiled herein is intended to support research, development, and formulation activities by providing essential data on its behavior in various organic solvent systems. The data presented primarily pertains to (±)-Tetrahydrozoline Hydrochloride, the common salt form used in pharmaceutical preparations.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and analytical characterization. The following table summarizes the available quantitative and qualitative solubility data for (±)-Tetrahydrozoline Hydrochloride in several common organic solvents.

SolventFormSolubilityTemperatureReference
EthanolHydrochloride~ 25 mg/mLNot Specified[1][2]
Dimethyl Sulfoxide (DMSO)Hydrochloride~ 25 mg/mLNot Specified[1][2]
Dimethylformamide (DMF)Hydrochloride~ 20 mg/mLNot Specified[1][2]
Phosphate-Buffered Saline (PBS), pH 7.2Hydrochloride~ 10 mg/mLNot Specified[1][2]
WaterHydrochlorideFreely SolubleNot Specified[3][4]
AlcoholHydrochlorideFreely SolubleNot Specified
ChloroformHydrochlorideVery Slightly SolubleNot Specified[3][5]
AcetoneHydrochloridePractically InsolubleNot Specified[3]
Diethyl EtherHydrochlorideInsolubleNot Specified[3]

Experimental Protocols

While specific, detailed experimental protocols for the generation of the above data are not publicly available, a general methodology for determining the equilibrium solubility of a compound like (±)-Tetrahydrozoline Hydrochloride can be described. The following outlines a standard laboratory procedure.

Objective: To determine the equilibrium solubility of (±)-Tetrahydrozoline Hydrochloride in a given organic solvent at a specified temperature.

Materials:

  • (±)-Tetrahydrozoline Hydrochloride (crystalline solid, purity ≥98%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Calibrated analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions: An excess amount of (±)-Tetrahydrozoline Hydrochloride is added to a series of vials, each containing a known volume of the selected organic solvent. This ensures that a saturated solution is achieved.

  • Equilibration: The vials are securely sealed and placed in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Following equilibration, the samples are removed from the shaker. To separate the undissolved solid from the saturated solution, the vials are centrifuged at a high speed for a specified duration.

  • Sample Dilution: A carefully measured aliquot of the clear supernatant is withdrawn and diluted with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: The concentration of (±)-Tetrahydrozoline in the diluted sample is determined using a validated analytical method, typically reversed-phase HPLC with UV detection. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizations

Signaling Pathway of Tetrahydrozoline

(±)-Tetrahydrozoline functions as an agonist at α-adrenergic receptors. Its vasoconstrictive effects, which are utilized in ophthalmic and nasal decongestant formulations, are primarily mediated through the activation of α1-adrenergic receptors on vascular smooth muscle cells. The following diagram illustrates the simplified signaling pathway initiated by the binding of Tetrahydrozoline to its receptor.

Tetrahydrozoline_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Tetrahydrozoline Tetrahydrozoline Alpha1_Receptor α1-Adrenergic Receptor Tetrahydrozoline->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Contraction Vasoconstriction Ca2_plus->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of Tetrahydrozoline leading to vasoconstriction.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of (±)-Tetrahydrozoline solubility.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute) start->prep equilibrate Equilibrate at Controlled Temperature prep->equilibrate separate Separate Solid and Liquid Phases (Centrifuge) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

References

The Genesis of a Vasoconstrictor: A Technical History of Tetrahydrozoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Tetrahydrozoline, a widely recognized vasoconstrictor and the active ingredient in many over-the-counter eye drops and nasal sprays, has a rich history rooted in the mid-20th century exploration of imidazoline derivatives. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of tetrahydrozoline, presenting detailed experimental protocols, comparative quantitative data, and visual representations of its synthesis and mechanism of action.

Discovery and Historical Context

Tetrahydrozoline, also known as tetryzoline, was first patented in 1954 and introduced for medical use in 1959.[1] Its development was part of a broader wave of research into imidazoline-containing compounds which were found to possess a range of pharmacological activities. The core imidazoline structure proved to be a valuable scaffold for developing agents targeting the sympathetic nervous system.

The initial synthesis of tetrahydrozoline was detailed in a 1956 patent by Synerholm et al.[2] This early method laid the groundwork for the production of a compound that would become a household name for the relief of minor eye irritation and nasal congestion. Over the decades, synthetic methodologies have evolved, leading to more efficient and scalable processes.

Chemical Synthesis of Tetrahydrozoline: A Tale of Two Methods

The synthesis of tetrahydrozoline has seen significant methodological evolution since its inception. This section details the original 1956 patented method and a more contemporary, high-yield approach, providing a clear comparison of their respective protocols and efficiencies.

Historical Synthesis: The 1956 Synerholm et al. Method

The original synthesis of 2-(1,2,3,4-tetrahydro-1-naphthyl)-imidazoline, the free base of tetrahydrozoline, was achieved through the condensation of a tetrahydronaphthoic acid derivative with ethylenediamine. The following experimental protocol is adapted from U.S. Patent 2,731,471.[1]

Experimental Protocol: Synerholm et al. (1956)

  • Reaction: A mixture of 540 grams (9.0 moles) of ethylenediamine, 270 grams (1.53 moles) of 1,2,3,4-tetrahydro-alpha-naphthoic acid, and 360 milliliters (4.32 moles) of concentrated hydrochloric acid is placed in a two-liter, three-necked flask equipped with a thermometer, stirrer, and distillation take-off.

  • Distillation: The mixture is distilled under a pressure of about twenty millimeters of mercury absolute until the temperature of the reaction mixture rises to 210°C.

  • Work-up: After cooling, the reaction mixture is dissolved in 50 milliliters of dilute hydrochloric acid and extracted with two 25-milliliter portions of ether to remove any neutral material.

  • Isolation of the Free Base: The aqueous layer is made strongly alkaline with sodium hydroxide. The solid material that separates is collected by filtration, washed with water, and dried.

  • Purification: The crude product is recrystallized from a heptane-alcohol mixture.

  • Conversion to Hydrochloride Salt: The purified free base is dissolved in ether and acidified with alcoholic hydrogen chloride to precipitate the hydrochloride salt, which is then collected and dried.

Modern Synthesis: The "One-Kettle" Method

A more recent and efficient approach to tetrahydrozoline synthesis is described in Chinese patent CN103224468A.[3] This method, termed a "one-kettle way," offers a simpler procedure with a higher yield by reacting 1-cyanotetraline with ethylenediamine monotosylate.

Experimental Protocol: CN103224468A

  • Reaction: In a reaction vessel, 25g of ethylenediamine monotosylate and 7g of 1-cyanotetraline are added. The mixture is heated to 180°C and stirred. The solids gradually dissolve.

  • Reaction Time: The reaction is allowed to proceed for 3 hours.

  • Isolation of Crude Product: The reaction solution is cooled to approximately 20°C, leading to the generation of a solid. The solid is filtered, and the filter cake is washed with cold water and then dried to yield the crude product.

  • Purification (Recrystallization): The crude product is purified by recrystallization to obtain the final product.

  • Purification (pH Extraction): Alternatively, the reaction mixture is cooled to 50°C, and 50ml of 5% hydrochloric acid is added to dissolve the solid. The solution is extracted with 50ml of diethyl ether. The aqueous layer is then cooled to 20°C, and a 20% NaOH solution is added to adjust the pH, causing the product to precipitate. The solid is filtered, washed with cold water, and dried.

  • Conversion to Hydrochloride Salt: 7.0g of the purified product is dissolved in a mixed solvent of ethanol and acetone at about 30°C. Hydrogen chloride gas is introduced, and the solution is cooled to 5°C to precipitate the hydrochloride salt, which is then collected by filtration.[3]

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the historical and modern synthesis methods of tetrahydrozoline, as well as the physicochemical properties of the key compounds involved.

Table 1: Comparison of Tetrahydrozoline Synthesis Methods

ParameterHistorical Method (Synerholm et al., 1956)Modern Method (CN103224468A)
Starting Materials 1,2,3,4-Tetrahydro-alpha-naphthoic acid, Ethylenediamine, Hydrochloric Acid1-Cyanotetraline, Ethylenediamine monotosylate
Reaction Temperature Up to 210°C120-210°C (180°C in example)
Reaction Time Not specified, distillation until temp. rise1-5 hours (3 hours in example)
Yield (Free Base) 77%Not specified for free base
Yield (Hydrochloride) 69.3%80.3% (overall yield)

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
TetrahydrozolineC₁₃H₁₆N₂200.28117-119-
Tetrahydrozoline HClC₁₃H₁₇ClN₂236.74256-258[4]White to almost white crystalline powder[4]
1-CyanotetralineC₁₁H₁₁N157.21-Liquid[5]
EthylenediamineC₂H₈N₂60.108.5Colorless liquid[6][7]
Ethylenediamine monotosylateC₉H₁₄N₂O₃S232.30--

Synthesis Pathways and Mechanism of Action

To visually represent the chemical transformations and biological activity of tetrahydrozoline, the following diagrams have been generated using the DOT language.

Synthesis Pathway Diagrams

G Historical Synthesis of Tetrahydrozoline (Synerholm et al., 1956) A 1,2,3,4-Tetrahydro-alpha-naphthoic acid C Heat (up to 210°C) under vacuum + HCl A->C B Ethylenediamine B->C D 2-(1,2,3,4-Tetrahydro-1-naphthyl)-imidazoline (Tetrahydrozoline Free Base) C->D Condensation & Cyclization E Alcoholic HCl D->E F Tetrahydrozoline Hydrochloride E->F Salt Formation G Modern Synthesis of Tetrahydrozoline (CN103224468A) A 1-Cyanotetraline C Heat (120-210°C) A->C B Ethylenediamine monotosylate B->C D Tetrahydrozoline Crude Product C->D "One-Kettle" Reaction E Recrystallization or pH Extraction D->E F Purified Tetrahydrozoline E->F G HCl gas in Ethanol/Acetone F->G H Tetrahydrozoline Hydrochloride G->H Salt Formation G Tetrahydrozoline Signaling Pathway (Alpha-1 Adrenergic Receptor) cluster_membrane Cell Membrane cluster_cytosol Cytosol A Tetrahydrozoline B Alpha-1 Adrenergic Receptor (Gq-protein coupled) A->B Binds to C Gq Protein (inactive) B->C Activates D Gq Protein (active) C->D GDP -> GTP E Phospholipase C (PLC) D->E Activates F PIP2 E->F Cleaves G IP3 F->G -> H DAG F->H -> I Endoplasmic Reticulum G->I Binds to receptor on L Protein Kinase C (PKC) activation H->L J Ca²⁺ release I->J K Increased intracellular Ca²⁺ J->K M Smooth Muscle Contraction K->M L->M N N M->N Vasoconstriction

References

(±)-Tetrahydrozoline: A Technical Comparison of its Hydrochloride Salt and Freebase Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical and Pharmacological Properties of (±)-Tetrahydrozoline Hydrochloride and its Corresponding Freebase

This technical guide provides a comprehensive analysis of the hydrochloride salt and freebase forms of (±)-tetrahydrozoline, a widely recognized alpha-adrenergic receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed comparison of the physicochemical properties, pharmacological actions, and relevant experimental methodologies for both forms of this compound. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties: A Comparative Analysis

The formulation of an active pharmaceutical ingredient (API) as either a salt or a freebase can significantly impact its physical and chemical characteristics, which in turn influence its solubility, stability, and bioavailability. A detailed comparison of the key physicochemical properties of (±)-tetrahydrozoline hydrochloride and its freebase is presented below.

Table 1: Physicochemical Properties of (±)-Tetrahydrozoline Hydrochloride vs. Freebase

Property(±)-Tetrahydrozoline Hydrochloride(±)-Tetrahydrozoline Freebase
Molecular Formula C₁₃H₁₇ClN₂C₁₃H₁₆N₂
Molecular Weight 236.74 g/mol 200.28 g/mol [1]
Melting Point 256-257 °C (decomposes)117-119 °C
Boiling Point Not available (decomposes)Predicted: ~393.5 °C at 760 mmHg
pKa Not availablePredicted: ~10.5
logP (Octanol/Water) Not availablePredicted: 2.9
Solubility
   WaterFreely soluble[1]Slightly soluble
   EthanolFreely soluble[1]Soluble
   ChloroformVery slightly soluble[1]Soluble
   EtherPractically insoluble[1]Soluble
   DMSO~25 mg/mL[2]Soluble
   PBS (pH 7.2)~10 mg/mL[2]Not available

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical and pharmacological properties discussed in this guide.

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. The capillary method is a standard pharmacopeial technique for determining the melting range of a solid.

Protocol:

  • Sample Preparation: The sample ((±)-tetrahydrozoline hydrochloride or freebase) is finely powdered and thoroughly dried in a desiccator over a suitable drying agent.

  • Capillary Loading: A small amount of the dried powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

  • Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

A generalized workflow for this process is depicted below.

MeltingPoint_Workflow Melting Point Determination Workflow A Sample Preparation (Powdering and Drying) B Capillary Tube Loading A->B C Placement in Melting Point Apparatus B->C D Controlled Heating (1-2 °C/min) C->D E Visual Observation D->E F Record Melting Range (Onset and Clear Point) E->F

Melting Point Determination Workflow
Determination of Aqueous Solubility

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: An excess amount of the compound ((±)-tetrahydrozoline hydrochloride or freebase) is added to a known volume of purified water in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[3][4].

  • Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

A diagram illustrating the shake-flask solubility determination process is provided below.

Solubility_Workflow Shake-Flask Solubility Determination A Add Excess Compound to Water B Agitate at Constant Temperature (24-48 hours) A->B C Centrifuge/Filter to Separate Phases B->C D Analyze Supernatant/Filtrate by HPLC C->D E Calculate Solubility (mg/mL or mol/L) D->E

Shake-Flask Solubility Determination
Determination of pKa

The pKa, or acid dissociation constant, is a crucial parameter that influences the ionization state of a drug at different physiological pH values. Potentiometric titration is a common method for its determination.

Protocol:

  • Solution Preparation: A known concentration of the compound ((±)-tetrahydrozoline hydrochloride or freebase) is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH meter.

  • Data Collection: The pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by using appropriate mathematical analysis of the titration data.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach for logP determination.

Protocol:

  • System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Pharmacological Profile: Alpha-Adrenergic Agonism

(±)-Tetrahydrozoline is a sympathomimetic agent that acts as a selective agonist for α1-adrenergic receptors[1]. This interaction is the basis for its vasoconstrictive effects, which are utilized in ophthalmic and nasal decongestant preparations.

Signaling Pathway

As an α1-adrenergic receptor agonist, tetrahydrozoline is expected to activate the Gq signaling pathway. The binding of tetrahydrozoline to the α1-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including smooth muscle contraction, which underlies the vasoconstrictive effects of tetrahydrozoline.

The α1-adrenergic receptor signaling pathway is illustrated in the diagram below.

Gq_Signaling_Pathway Tetrahydrozoline-Induced α1-Adrenergic Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tetrahydrozoline Tetrahydrozoline Alpha1_AR α1-Adrenergic Receptor Tetrahydrozoline->Alpha1_AR Binds to Gq Gq Protein (α, β, γ) Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Contributes to Ca_release Ca²⁺ Release Ca_release->Cellular_Response Leads to ER Endoplasmic Reticulum IP3R->Ca_release Triggers

Tetrahydrozoline-Induced α1-Adrenergic Receptor Signaling

Pharmacological Characterization: Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor. A competitive binding assay can be used to determine the binding affinity (Ki) of unlabeled tetrahydrozoline for the α1-adrenergic receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the α1-adrenergic receptor are prepared from a suitable cell line or tissue source[5].

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin) and varying concentrations of unlabeled tetrahydrozoline[5].

  • Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand[5]. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (tetrahydrozoline). The IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

A workflow for a competitive radioligand binding assay is shown below.

Radioligand_Binding_Workflow Competitive Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with: - Fixed [Radioligand] - Varying [Tetrahydrozoline] A->B C Reach Binding Equilibrium B->C D Rapid Filtration to Separate Bound from Free Ligand C->D E Wash Filters D->E F Quantify Radioactivity E->F G Plot % Specific Binding vs. [Tetrahydrozoline] F->G H Determine IC50 and Calculate Ki G->H

Competitive Radioligand Binding Assay Workflow
Functional Assay: Inositol Phosphate (IP) Accumulation

To confirm the activation of the Gq signaling pathway, the accumulation of inositol phosphates (specifically IP1, a stable metabolite of IP3) can be measured in cells expressing the α1-adrenergic receptor.

Protocol:

  • Cell Culture: Cells expressing the α1-adrenergic receptor are cultured in appropriate multi-well plates.

  • Cell Stimulation: The cells are incubated with varying concentrations of tetrahydrozoline in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1[6][7].

  • Cell Lysis: After the stimulation period, the cells are lysed to release the intracellular contents.

  • IP1 Detection: The amount of accumulated IP1 in the cell lysate is quantified using a commercially available assay kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF)[6][7].

  • Data Analysis: The results are plotted as the IP1 response versus the concentration of tetrahydrozoline to generate a dose-response curve, from which the EC50 value (the concentration of tetrahydrozoline that produces 50% of the maximal response) can be determined.

An overview of the IP1 accumulation assay workflow is provided below.

IP1_Assay_Workflow IP1 Accumulation Assay Workflow A Culture α1-AR Expressing Cells B Stimulate Cells with Varying [Tetrahydrozoline] in presence of LiCl A->B C Lyse Cells B->C D Quantify IP1 Accumulation (HTRF) C->D E Generate Dose-Response Curve and Determine EC50 D->E

IP1 Accumulation Assay Workflow
Functional Assay: Calcium Flux

The release of intracellular calcium is a key event downstream of Gq activation. Calcium flux assays provide a real-time measurement of this response.

Protocol:

  • Cell Preparation: Cells expressing the α1-adrenergic receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[8].

  • Assay Setup: The cells are placed in a fluorescence plate reader equipped with an injection system.

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Agonist Injection: A solution of tetrahydrozoline is injected into the wells to stimulate the cells.

  • Real-Time Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time[9].

  • Data Analysis: The peak fluorescence response is plotted against the concentration of tetrahydrozoline to generate a dose-response curve and determine the EC50 value.

The workflow for a calcium flux assay is depicted in the following diagram.

Calcium_Flux_Workflow Calcium Flux Assay Workflow A Load Cells with Calcium-Sensitive Dye B Measure Baseline Fluorescence A->B C Inject Tetrahydrozoline B->C D Monitor Fluorescence Change in Real-Time C->D E Generate Dose-Response Curve and Determine EC50 D->E

Calcium Flux Assay Workflow

Conclusion

This technical guide has provided a detailed comparative analysis of (±)-tetrahydrozoline hydrochloride and its freebase form, encompassing their physicochemical properties and pharmacological actions. The hydrochloride salt offers the advantage of higher aqueous solubility, a critical factor for many pharmaceutical formulations. The pharmacological activity of tetrahydrozoline is mediated through its agonist action at α1-adrenergic receptors, leading to the activation of the Gq signaling pathway and subsequent vasoconstriction. The experimental protocols outlined herein provide a foundation for the characterization and evaluation of these and similar compounds in a research and drug development setting. A thorough understanding of the distinct properties of the salt and freebase forms is essential for the rational design and optimization of drug delivery systems and for advancing our knowledge of adrenergic receptor pharmacology.

References

Spectroscopic Analysis of (±)-Tetrahydrozoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the alpha-adrenergic agonist, (±)-Tetrahydrozoline. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for (±)-Tetrahydrozoline are summarized below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (±)-Tetrahydrozoline reveals the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.83m1HH-3'
1.96m1HH-3'
2.08m1HH-2'
2.22m1HH-2'
2.82t2HH-4'
3.65s4HH-4, H-5
4.38t1HH-1'
7.12m3HAr-H
7.37m1HAr-H

Note: The assignments are based on the structure of (±)-Tetrahydrozoline and typical chemical shift values.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
21.6C-3'
23.0C-2'
29.3C-4'
42.1C-1'
52.0C-4, C-5
126.0Ar-CH
126.3Ar-CH
129.2Ar-CH
129.5Ar-CH
134.1Ar-C
139.7Ar-C
166.4C-2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the significant absorption bands in the IR spectrum of (±)-Tetrahydrozoline.

Wavenumber (cm⁻¹)IntensityAssignment
3180StrongN-H Stretch
2929StrongC-H Stretch (aliphatic)
1616StrongC=N Stretch
1493MediumC=C Stretch (aromatic)
1453MediumCH₂ Bend
744StrongC-H Bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of (±)-Tetrahydrozoline shows a molecular ion peak and several fragment ions, which can be used to confirm the molecular weight and elucidate the structure.

m/zRelative Intensity (%)Assignment
20025[M]⁺ (Molecular Ion)
199100[M-H]⁺
17110[M-C₂H₃N]⁺
14415[M-C₃H₄N₂]⁺
13155[C₁₀H₉]⁺
11520[C₉H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of (±)-Tetrahydrozoline is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.

IR Spectroscopy

Sample Preparation: A small amount of the solid (±)-Tetrahydrozoline sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or the pure KBr pellet is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of (±)-Tetrahydrozoline is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. Electron ionization (EI) is a common method for generating ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (±)-Tetrahydrozoline.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Isolation and Purification NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Structure Structure Elucidation and Confirmation NMR->Structure Data Interpretation IR->Structure Data Interpretation MS->Structure Data Interpretation

Caption: General workflow for spectroscopic analysis of organic compounds.

In Vitro Metabolic Profile of (±)-Tetrahydrozoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Tetrahydrozoline, a widely utilized sympathomimetic amine for symptomatic relief of nasal and ocular congestion, undergoes metabolic transformation in biological systems. Understanding its metabolic fate is crucial for comprehensive safety and efficacy assessments in drug development. This technical guide provides an in-depth overview of the potential in vitro metabolites of (±)-Tetrahydrozoline, drawing upon established metabolic pathways of structurally related imidazoline derivatives. Detailed experimental protocols for key in vitro metabolism studies are presented, alongside visualizations of metabolic pathways and experimental workflows, to support researchers in this field.

Introduction

(±)-Tetrahydrozoline is an imidazoline derivative that functions as an alpha-adrenergic agonist, inducing vasoconstriction of blood vessels in the nasal mucosa and conjunctiva.[1] While its pharmacological effects are well-documented, a comprehensive understanding of its metabolic profile is essential for predicting potential drug-drug interactions, assessing toxicity, and guiding further drug development. In vitro metabolism studies are a cornerstone of this process, providing a controlled environment to identify metabolic pathways and the enzymes responsible for biotransformation.[2][3]

This guide synthesizes available information on the in vitro metabolism of structurally analogous compounds, particularly oxymetazoline, to propose the likely metabolic fate of (±)-Tetrahydrozoline.

Predicted Metabolic Pathways of (±)-Tetrahydrozoline

Based on the known metabolism of other imidazoline derivatives, such as oxymetazoline, the in vitro metabolism of (±)-Tetrahydrozoline is anticipated to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[4] The primary metabolic transformations are expected to involve oxidation of both the tetralin ring system and the imidazoline moiety.

The following metabolic reactions are proposed for (±)-Tetrahydrozoline:

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the aromatic or aliphatic portions of the tetralin ring. This is a common Phase I metabolic reaction catalyzed by CYP enzymes.

  • Oxidative Dehydrogenation: The removal of hydrogen atoms from the imidazoline ring, leading to the formation of an imidazole derivative.[4]

  • N-Oxidation: The addition of an oxygen atom to one of the nitrogen atoms in the imidazoline ring.[5][6]

These primary metabolites may undergo further biotransformation, such as dihydroxylation or a combination of these pathways.

Visualizing the Metabolic Pathway

The predicted metabolic pathway of (±)-Tetrahydrozoline is illustrated in the following diagram:

Tetrahydrozoline_Metabolism cluster_phase1 Phase I Metabolism (CYP450) Tetrahydrozoline (±)-Tetrahydrozoline Hydroxylated_Metabolite Hydroxylated Metabolite Tetrahydrozoline->Hydroxylated_Metabolite Hydroxylation Dehydrogenated_Metabolite Oxidative Dehydrogenation Product (Imidazole Derivative) Tetrahydrozoline->Dehydrogenated_Metabolite Oxidative Dehydrogenation N_Oxide_Metabolite N-Oxide Metabolite Tetrahydrozoline->N_Oxide_Metabolite N-Oxidation

Caption: Predicted Phase I metabolic pathways of (±)-Tetrahydrozoline.

Quantitative Data Summary

MetaboliteIn Vitro SystemIncubation Time (min)Substrate Concentration (µM)Metabolite Concentration (µM)Formation Rate (pmol/min/mg protein)
Parent Compound
(±)-TetrahydrozolineHuman Liver Microsomes01010-
6010Value-
Potential Metabolites
Hydroxylated MetaboliteHuman Liver Microsomes6010ValueValue
Oxidative Dehydrogenation ProductHuman Liver Microsomes6010ValueValue
N-Oxide MetaboliteHuman Liver Microsomes6010ValueValue

Values to be filled in upon experimental determination.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to investigate the metabolism of (±)-Tetrahydrozoline.

Liver Microsome Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[2]

Objective: To determine the rate of disappearance of (±)-Tetrahydrozoline when incubated with human liver microsomes.

Materials:

  • (±)-Tetrahydrozoline

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiation of Reaction: Add (±)-Tetrahydrozoline to the pre-incubated mixture to initiate the metabolic reaction.

  • Addition of Cofactor: Add the NADPH regenerating system to start the enzymatic reaction.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of (±)-Tetrahydrozoline.

Visualizing the Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis MasterMix Prepare Master Mix (Buffer + Microsomes) Preincubation Pre-incubate Master Mix MasterMix->Preincubation TestCompound Prepare (±)-Tetrahydrozoline Solution Initiation Add (±)-Tetrahydrozoline TestCompound->Initiation Cofactor Prepare NADPH Regenerating System StartReaction Add NADPH Regenerating System Cofactor->StartReaction Preincubation->Initiation Initiation->StartReaction Sampling Sample at Time Points StartReaction->Sampling Termination Terminate Reaction (Acetonitrile + IS) Sampling->Termination Centrifugation Centrifuge Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis

Caption: Experimental workflow for the liver microsomal stability assay.

Metabolite Identification using S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the detection of a broader range of Phase I and Phase II metabolites.

Objective: To identify potential metabolites of (±)-Tetrahydrozoline formed by both microsomal and cytosolic enzymes.

Materials:

  • (±)-Tetrahydrozoline

  • Pooled human liver S9 fraction

  • NADPH regenerating system

  • UDPGA (for glucuronidation)

  • PAPS (for sulfation)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Incubation Setup: Prepare incubation mixtures containing the S9 fraction, (±)-Tetrahydrozoline, and the appropriate cofactors (NADPH for Phase I; NADPH, UDPGA, and PAPS for combined Phase I and II).

  • Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 60-120 minutes).

  • Reaction Termination: Stop the reactions by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to remove precipitated proteins.

  • Metabolite Profiling: Analyze the supernatant using LC-HRMS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

Visualizing the Metabolite Identification Workflow

Metabolite_ID_Workflow cluster_incubation Incubation with S9 Fraction cluster_processing Sample Processing cluster_analysis Analysis Incubation_PhaseI Incubation with NADPH Termination Reaction Termination (Acetonitrile) Incubation_PhaseI->Termination Incubation_PhaseII Incubation with NADPH, UDPGA, and PAPS Incubation_PhaseII->Termination Centrifugation Centrifugation Termination->Centrifugation LC_HRMS LC-HRMS Analysis Centrifugation->LC_HRMS Data_Analysis Metabolite Identification (Accurate Mass & Fragmentation) LC_HRMS->Data_Analysis

Caption: Workflow for metabolite identification using liver S9 fraction.

Conclusion

While direct experimental data on the in vitro metabolism of (±)-Tetrahydrozoline is limited, a predictive metabolic profile can be constructed based on the biotransformation of structurally similar imidazoline derivatives. The proposed primary metabolic pathways include hydroxylation, oxidative dehydrogenation, and N-oxidation, which are amenable to investigation using the detailed in vitro protocols provided in this guide. The presented frameworks for data presentation and workflow visualization are intended to support robust and systematic studies into the metabolic fate of (±)-Tetrahydrozoline, contributing to a more complete understanding of its pharmacological and toxicological properties. Future research should focus on conducting these in vitro studies to confirm the predicted metabolites and to quantify their formation kinetics.

References

A Technical Deep Dive: Racemic Tetrahydrozoline Versus Its Enantiomers in Adrenergic Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of racemic tetrahydrozoline and its individual enantiomers, focusing on their synthesis, separation, and differential pharmacology at alpha-adrenergic receptors. The document is intended to serve as a core technical guide for professionals in pharmaceutical research and development.

Executive Summary

Tetrahydrozoline, a widely used alpha-adrenergic agonist in over-the-counter ophthalmic and nasal decongestants, is a chiral molecule that exists as a racemic mixture of two enantiomers: (S)-(-)-tetrahydrozoline and (R)-(+)-tetrahydrozoline. Pharmacological activity is known to be stereoselective, with the therapeutic effects primarily attributed to the l-isomer (levorotatory). This guide synthesizes the available data on the receptor binding and functional activity of both the racemate and the individual enantiomers, provides detailed experimental methodologies for their separation and analysis, and visualizes the key signaling pathways and experimental workflows. While quantitative data for the individual enantiomers is sparse in publicly available literature, this document compiles the established data for the racemic mixture to provide a baseline for comparison and underscores the importance of chiral separation in drug development.

Introduction to Tetrahydrozoline and Chirality

Tetrahydrozoline is an imidazoline derivative that functions as a sympathomimetic agent by activating alpha-adrenergic receptors.[1][2] This activation leads to vasoconstriction of blood vessels in the conjunctiva and nasal mucosa, alleviating redness and congestion.[2][3] The molecule contains a single chiral center at the carbon atom connecting the tetrahydronaphthalene and imidazoline rings. Consequently, it exists as two non-superimposable mirror images, or enantiomers. Commercial tetrahydrozoline is produced and marketed as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers.[2] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the therapeutic activity (the eutomer), while the other may be less active or inactive (the distomer), or even contribute to adverse effects.

Comparative Pharmacology: Racemic Mixture vs. Enantiomers

Receptor Binding and Functional Potency of Racemic Tetrahydrozoline

The following tables summarize the functional potency and intrinsic activity of racemic tetrahydrozoline at human α1 and α2-adrenergic receptor subtypes, as determined by calcium mobilization and cAMP inhibition assays, respectively.

Table 1: Functional Activity of Racemic Tetrahydrozoline at Human α1-Adrenergic Receptor Subtypes

Receptor SubtypepEC50 (-logM)Intrinsic Activity (%)
α1A 7.83 ± 0.1252.4 ± 4.5
α1B 7.50 ± 0.0583.3 ± 7.1
α1D 6.10 ± 0.0734.7 ± 1.3
Data derived from calcium mobilization assays.

Table 2: Functional Activity of Racemic Tetrahydrozoline at Human α2-Adrenergic Receptor Subtypes

Receptor SubtypepEC50 (-logM) for Gi ActivationIntrinsic Activity (%) for Gi ActivationpEC50 (-logM) for Gs ActivationIntrinsic Activity (%) for Gs Activation
α2A 7.63 ± 0.07-6.54 ± 0.062.38
α2B 6.31 ± 0.10217.6 ± 5.0--
α2C 7.44 ± 0.16183.6 ± 26.8--
Data derived from cAMP inhibition (Gi) and stimulation (Gs) assays.

Signaling Pathways

Tetrahydrozoline exerts its effects by activating G-protein coupled receptors. The distinct signaling cascades for α1 and α2 receptors are visualized below.

alpha1_signaling Tetrahydrozoline Tetrahydrozoline (α1-Agonist) Alpha1_R α1-Adrenergic Receptor Tetrahydrozoline->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ Response Physiological Response (Vasoconstriction) Ca2->Response PKC->Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

alpha2_signaling Tetrahydrozoline Tetrahydrozoline (α2-Agonist) Alpha2_R α2-Adrenergic Receptor Tetrahydrozoline->Alpha2_R Binds Gi Gi Protein Alpha2_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces conversion of ATP to cAMP ATP ATP Response Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Synthesis of Racemic Tetrahydrozoline

A common method for the synthesis of racemic tetrahydrozoline involves the reaction of 1-cyanotetraline with ethylenediamine monotosylate.

  • Materials: 1-cyanotetraline, ethylenediamine monotosylate.

  • Procedure:

    • Combine ethylenediamine monotosylate and 1-cyanotetraline in a reaction vessel at a mass ratio of approximately 3.5:1.

    • Heat the mixture to 180°C with stirring. The solids will gradually dissolve.

    • Maintain the reaction at 180°C for 3 hours.

    • Cool the reaction mixture to room temperature, which will induce the precipitation of a solid.

    • Filter the solid product and wash with cold water.

    • Dry the collected filter cake to yield crude racemic tetrahydrozoline.

  • Purification: The crude product can be purified by recrystallization or by pH-based extraction. For the latter, the crude solid is dissolved in dilute hydrochloric acid, washed with a non-polar solvent like diethyl ether, and then the aqueous layer is basified with sodium hydroxide to precipitate the purified tetrahydrozoline.

Chiral Separation of Tetrahydrozoline Enantiomers

The enantiomers of tetrahydrozoline can be resolved using chiral chromatography techniques. Capillary electrophoresis (CE) has been shown to be an effective method.

chiral_separation_workflow Start Racemic Tetrahydrozoline Solution Method Chiral Separation Method (e.g., Capillary Electrophoresis) Start->Method CE_System CE System with Chiral Selector (e.g., Cyclodextrin) Method->CE_System Separation Differential Migration of Enantiomers CE_System->Separation Detection UV Detection Separation->Detection Result Separated Enantiomer Peaks on Electropherogram Detection->Result Enantiomer1 (S)-(-)-Tetrahydrozoline Result->Enantiomer1 Enantiomer2 (R)-(+)-Tetrahydrozoline Result->Enantiomer2

Caption: Workflow for Chiral Separation of Tetrahydrozoline.

  • Instrumentation: Capillary Electrophoresis (CE) system with a UV detector.

  • Chiral Selector: Various cyclodextrin (CD) derivatives can be used as chiral selectors in the background electrolyte. The choice of CD (e.g., alpha-CD vs. beta-CD and their derivatives) can significantly affect the separation selectivity and even the migration order of the enantiomers.[4]

  • Background Electrolyte (BGE): A buffered solution (e.g., phosphate or citrate buffer) at a specific pH, containing the chiral selector.

  • Capillary: Fused-silica capillary.

  • Procedure:

    • Prepare the BGE containing the chosen cyclodextrin derivative.

    • Dissolve the racemic tetrahydrozoline sample in the BGE or a suitable solvent.

    • Fill the capillary with the BGE.

    • Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

    • Apply a high voltage across the capillary to initiate electrophoretic separation.

    • Monitor the separation at a suitable wavelength (e.g., 214 nm) using the UV detector.

    • The two enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in two separate peaks on the electropherogram.

Radioligand Binding and Functional Assays (General Protocol)

To determine the binding affinity (Ki) and functional potency (EC50) of the separated enantiomers, the following general protocols for alpha-adrenergic receptors can be employed.

  • Cell Culture: Use cell lines stably expressing the human alpha-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Membrane Preparation (for Binding Assays):

    • Harvest cells and homogenize in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Radioligand Binding Assay (Competition):

    • Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of the unlabeled ligand (racemic tetrahydrozoline or an individual enantiomer).

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated.

  • Functional Assay (e.g., Calcium Mobilization for α1 Receptors):

    • Plate the cells expressing the α1 receptor subtype in a microplate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the agonist (racemic tetrahydrozoline or an individual enantiomer) to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Plot the concentration-response curve and fit with a sigmoidal dose-response equation to determine the EC50 and maximum response.

Conclusion and Future Directions

The available evidence strongly indicates that the pharmacological activity of tetrahydrozoline is stereoselective, residing primarily in the l-isomer. While robust quantitative data for the racemic mixture at various alpha-adrenergic receptor subtypes is available, a detailed comparative analysis of the individual enantiomers is lacking in the public domain. The development and application of robust chiral separation methods, such as the capillary electrophoresis protocol detailed herein, are critical for the isolation and subsequent pharmacological characterization of the (S)- and (R)-enantiomers. Future research should focus on performing detailed receptor binding and functional assays on the purified enantiomers to precisely quantify their affinity and efficacy at all α1 and α2-adrenergic receptor subtypes. Such data would provide a more complete understanding of tetrahydrozoline's structure-activity relationship and could inform the development of next-generation, single-enantiomer α-adrenergic agonists with improved therapeutic profiles.

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Analysis of (±)-Tetrahydrozoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (±)-tetrahydrozoline in pharmaceutical formulations.

Introduction

(±)-Tetrahydrozoline is an imidazole derivative with sympathomimetic properties, commonly used as a vasoconstrictor in over-the-counter eye drops and nasal sprays to relieve redness and congestion.[1][2] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing tetrahydrozoline. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[3] This application note describes a stability-indicating RP-HPLC method for the determination of tetrahydrozoline.

Physicochemical Properties of Tetrahydrozoline

A summary of the relevant physicochemical properties of tetrahydrozoline hydrochloride is presented in Table 1. This information is essential for method development, particularly in selecting the appropriate column, mobile phase, and detector settings.

Table 1: Physicochemical Properties of Tetrahydrozoline Hydrochloride

PropertyValue
Molecular Formula C₁₃H₁₆N₂ · HCl
Molecular Weight 236.74 g/mol [4]
Solubility Freely soluble in water and alcohol; very slightly soluble in chloroform; insoluble in diethyl ether.[4]
UV Absorbance Maximum (λmax) Approximately 235-275 nm

Recommended HPLC Method Parameters

Based on a review of established methods, the following parameters are recommended for the analysis of (±)-tetrahydrozoline.[5][6][7]

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Condition
Stationary Phase (Column) Reversed-phase C8 (125 mm x 4.6 mm, 5 µm) or C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.0) (20:80, v/v) or Methanol/Acetate Buffer (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm or 235 nm
Injection Volume 20 µL
Column Temperature Ambient
Mode Isocratic

Experimental Protocols

4.1. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[5]

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[5]

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve a quantity of tetrahydrozoline hydrochloride equivalent to 100.0 mg of tetrahydrozoline in 100.0 mL of a suitable diluent (e.g., mobile phase) to obtain a solution with a concentration of 1.0 mg/mL.[5]

  • Working Standard Solution (0.05 mg/mL): Dilute 5.0 mL of the stock standard solution to 100.0 mL with the diluent to obtain a concentration of 0.05 mg/mL.[5]

4.2. Sample Preparation (Eye Drops)

  • Transfer a volume of the eye drop formulation equivalent to 2.5 mg of tetrahydrozoline into a 50 mL volumetric flask.[5]

  • Dilute to volume with the diluent and mix well.[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

4.3. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to the desired wavelength (e.g., 240 nm).

  • Inject 20 µL of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas for the analyte.

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 3.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Results and Acceptance Criteria
Linearity r² > 0.999 over a concentration range of 0.025–0.075 mg/mL.[5][8]
Accuracy (% Recovery) Average recovery between 98.0% and 102.0%. A reported average recovery is 100.8%.[5][8]
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) RSD < 2.0%. A reported RSD for intermediate precision is 0.9%.[5]
Selectivity/Specificity No interference from excipients or degradation products at the retention time of the analyte. The method should be stability-indicating.[5]
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.[5][8]
Limit of Detection (LOD) A reported LOD is 2.4 ppb, though this can vary between laboratories.[1]
Limit of Quantitation (LOQ) A reported quantitation limit is 1.0 µg/mL.[3]

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of (±)-tetrahydrozoline.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standard/Sample B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration F->G H Quantification G->H

Caption: HPLC Analysis Workflow for (±)-Tetrahydrozoline.

6.2. Method Validation Parameters

The logical relationship between the key HPLC method validation parameters is depicted in the diagram below.

G cluster_main Method Validation cluster_params Validation Parameters Validation Validated HPLC Method Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation Linearity Linearity Linearity->Validation Specificity Specificity Specificity->Validation Robustness Robustness Robustness->Validation LOD_LOQ LOD & LOQ LOD_LOQ->Validation

Caption: Key Parameters for HPLC Method Validation.

References

Application Note: Quantitative Analysis of Tetrahydrozoline in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the detection and quantification of tetrahydrozoline in biological samples such as urine and blood plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Tetrahydrozoline, an alpha-adrenergic agonist found in over-the-counter eye drops and nasal sprays, can cause significant toxicity if ingested. The described methods include protocols for sample preparation by liquid-liquid extraction (LLE) and solid-phase extraction (SPE), as well as an optional derivatization step using pentafluoropropionic anhydride (PFPA) to enhance sensitivity. This document provides comprehensive experimental protocols, instrument parameters, and quantitative data to support research, clinical toxicology, and forensic investigations.

Introduction

Tetrahydrozoline is an imidazoline derivative that functions as a vasoconstrictor by stimulating alpha-adrenergic receptors. While effective for topical use, oral ingestion can lead to central nervous system depression, hypotension, and tachycardia. Accurate and sensitive detection methods are crucial for clinical diagnosis and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable technique for the quantification of tetrahydrozoline in biological matrices. This application note outlines two effective sample preparation methods and GC-MS protocols for the analysis of tetrahydrozoline.

Signaling Pathway of Tetrahydrozoline

Tetrahydrozoline acts as a direct agonist on alpha-adrenergic receptors located on the surface of cells in blood vessels. This interaction initiates a signaling cascade that results in vasoconstriction, the narrowing of blood vessels. In the eye, this reduces blood flow to the conjunctiva, alleviating redness. Similarly, in the nasal passages, it constricts blood vessels in the nasal mucosa, reducing swelling and congestion.

Tetrahydrozoline_Signaling_Pathway Tetrahydrozoline Tetrahydrozoline Alpha_Receptor Alpha-Adrenergic Receptor Tetrahydrozoline->Alpha_Receptor Binds to G_Protein Gq/11 Protein Activation Alpha_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction

Figure 1: Simplified signaling pathway of Tetrahydrozoline.

Experimental Protocols

Sample Preparation

Two primary methods for extracting tetrahydrozoline from biological matrices are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Naphazoline is recommended as an internal standard for quantification.

Method 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of tetrahydrozoline from plasma, serum, or urine.

  • Sample Aliquoting: To a 15 mL polypropylene tube, add 1 mL of the biological sample (plasma, serum, or urine).

  • Internal Standard Spiking: Add a

Application Note and Protocol: Chiral Separation of (±)-Tetrahydrozoline Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline is a sympathomimetic agent and an alpha-adrenergic agonist, commonly found in over-the-counter eye drops and nasal sprays. As a chiral molecule, it exists as a racemic mixture of two enantiomers, (R)- and (S)-tetrahydrozoline. The enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical research, development, and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[1][2]

This document provides a detailed protocol for the chiral separation of (±)-tetrahydrozoline enantiomers using HPLC. The methodology is designed to be a starting point for researchers to develop and validate their own analytical methods.

Experimental Protocol

A general workflow for developing a chiral HPLC separation method is a systematic process that involves several key stages.[3] It begins with the selection of a suitable chiral stationary phase (CSP) and an appropriate mobile phase. This is followed by the optimization of chromatographic conditions to achieve the desired separation.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic (±)-tetrahydrozoline hydrochloride at a concentration of 1.0 mg/mL in the mobile phase or a compatible solvent like methanol.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.05 mg/mL.[4]

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

2. HPLC Instrumentation and Conditions

The following HPLC conditions are a recommended starting point for the chiral separation of (±)-tetrahydrozoline. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector.
Chiral Stationary Phase (CSP) Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating basic compounds.[3] A suitable choice would be a column like Chiralpak AD-H or Chiralcel OD-H.
Mobile Phase A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common choice for normal-phase chiral separations. A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. For a basic compound like tetrahydrozoline, the addition of a small amount of an amine modifier, such as 0.1% (v/v) diethylamine, is recommended to improve peak shape and resolution.[5]
Flow Rate 1.0 mL/min.[4]
Column Temperature 25°C. Temperature can affect selectivity and should be controlled.[3]
Detection Wavelength 240 nm.[4]
Injection Volume 10 µL.

Data Presentation

The following table summarizes the expected quantitative data from the chiral separation of (±)-tetrahydrozoline under the optimized HPLC conditions.

ParameterValue
Retention Time (Enantiomer 1) 5.8 min
Retention Time (Enantiomer 2) 7.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (% ee) Not Applicable (for racemic mixture)
Tailing Factor < 1.2
Theoretical Plates > 2000

Note: The presented data is a representative example and may vary depending on the specific experimental setup.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Stock Solution (1.0 mg/mL) prep2 Dilute to Working Solution (0.05 mg/mL) prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc1 Inject Sample (10 µL) prep3->hplc1 hplc2 Chiral Separation on CSP hplc1->hplc2 hplc3 UV Detection (240 nm) hplc2->hplc3 data1 Peak Integration hplc3->data1 data2 Calculate Resolution (Rs) data1->data2 data3 Determine Enantiomeric Purity data2->data3

Caption: Experimental workflow for the chiral HPLC separation of (±)-Tetrahydrozoline.

G cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_params Operating Parameters center Chiral Separation of (±)-Tetrahydrozoline csp_type Selector Type (e.g., Polysaccharide) center->csp_type Influences mp_solv Solvent Composition (n-Hexane:Alcohol) center->mp_solv Influences param_flow Flow Rate center->param_flow Influences csp_chem Selector Chemistry csp_type->csp_chem mp_mod Additive (e.g., Diethylamine) mp_solv->mp_mod param_temp Temperature param_flow->param_temp

Caption: Key factors influencing the chiral separation of (±)-Tetrahydrozoline.

References

Application Notes and Protocols for the Quantitation of Tetrahydrozoline in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrozoline is a sympathomimetic agent and an alpha-adrenergic agonist utilized in ophthalmic solutions to induce vasoconstriction of conjunctival blood vessels. This action helps to alleviate redness of the eye caused by minor irritants.[1] Accurate quantification of tetrahydrozoline in these formulations is crucial for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of tetrahydrozoline in ophthalmic solutions using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE).

Analytical Methods

A variety of analytical techniques have been established for the determination of tetrahydrozoline in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its high specificity, accuracy, and ability to separate tetrahydrozoline from other components and potential degradation products.[1][2][3] UV-Vis Spectrophotometry offers a simpler and more rapid approach, although it may be less specific than chromatographic methods.[4][5] Capillary Electrophoresis (CE) presents another powerful separation technique for the analysis of ionic species like tetrahydrozoline.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC methods for tetrahydrozoline quantification typically employ reversed-phase chromatography with UV detection. The choice of column, mobile phase composition, and detector wavelength are critical parameters for achieving optimal separation and sensitivity.

Data Presentation: HPLC Method Parameters

ParameterMethod 1Method 2Method 3Method 4
Column C8 (125 mm x 4.6 mm, 5 µm)[1][7][8]Silica (dimensions not specified)[9]C18 (150 mm x 4.6 mm, 5 µm)[3]Kinetex C18 (150 x 4.6mm ID, 5 μm)[6]
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.0) (20:80, v/v)[1][7][8]Methanol/Water (70:30, v/v) with 0.03% Triethylamine and 0.02% Acetic Acid[9]Methanol/Acetate Buffer (40:60, v/v)[3]Acetonitrile/0.05% TFA in water (pH 3.0) (63:37, v/v)[6]
Flow Rate 1.0 mL/min[1][7][8]1.0 mL/min[9]Not Specified1.0 mL/min[6]
Detection Wavelength 240 nm[1][7][8]254 nm[9]235 nm[3]215 nm[6]
Injection Volume 20 µL[1]20 µL[9]Not Specified10 µL[6]
Internal Standard None specifiedChlorpheniramine Maleate[9]Not SpecifiedNot Specified

Quantitative Data Summary: HPLC Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 0.025–0.075 mg/mL[1][7]12.5–500 µg/mL & 1.0–20 µg/mL[9]9.94–497.0 mg/L[3]Not Specified
Correlation Coefficient (r²) 0.999[1][7]0.9996 & 0.9997[9]0.9999[3]≥ 0.998[6]
Accuracy (Recovery) 100.8%[1][7]98.9% to 99.9%[9]99.86%[3]97.9% to 102.7%[6]
Precision (RSD) 0.47%[1][7]Not Specified0.23%[3]< 0.92% (Intraday & Interday)[6]
Limit of Quantitation (LOQ) Not Specified1.0 µg/mL[9]Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified0.22 ng (as determination limit)[3]Not Specified

Experimental Protocol: HPLC Method 1

This protocol is based on the method described by Al-Rimawi et al.[1][7][8]

1. Materials and Reagents:

  • Tetrahydrozoline Hydrochloride Reference Standard (USP)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate

  • Phosphoric Acid

  • Triethylamine

  • Water (HPLC grade)

  • Ophthalmic solution sample

2. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) system with UV detector

  • C8 analytical column (125 mm x 4.6 mm, 5 µm)

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[1]

  • Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Filter and degas the mobile phase before use.[1]

  • Diluent: Add 0.5 mL of phosphoric acid to 1000 mL of water.[1]

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve a quantity of tetrahydrozoline hydrochloride equivalent to 100.0 mg of tetrahydrozoline in 100.0 mL of diluent.[1]

  • Working Standard Solution (0.05 mg/mL): Dilute 5.0 mL of the stock standard solution to 100.0 mL with diluent.[1]

4. Sample Preparation:

  • Mix a volume of the ophthalmic solution equivalent to 2.5 mg of tetrahydrozoline in 50 mL of diluent.[1]

  • For some commercial samples, dilution with the mobile phase to a target concentration of 10 µg/mL may be necessary.[9]

  • Filter the prepared sample solution through a 0.45 µm syringe filter before injection.[9]

5. Chromatographic Conditions:

  • Column: C8 (125 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile/Phosphate Buffer (pH 3.0) (20:80, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Detection: UV at 240 nm[1]

  • Column Temperature: Ambient

6. Analysis:

  • Inject the working standard solution and the prepared sample solution into the HPLC system.

  • Record the chromatograms and determine the peak area of tetrahydrozoline.

  • Calculate the concentration of tetrahydrozoline in the sample by comparing its peak area with that of the working standard.

7. System Suitability:

  • The peak asymmetry for the tetrahydrozoline peak should be close to 1 (e.g., 0.98).[1]

  • The number of theoretical plates should be high (e.g., 3100).[1]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_results Results A Mobile Phase D HPLC System A->D B Standard Solution B->D C Sample Solution C->D E Data Acquisition D->E F Quantitation E->F

Caption: HPLC experimental workflow from solution preparation to final quantitation.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a straightforward and cost-effective method for the quantitation of tetrahydrozoline. The United States Pharmacopeia (USP) describes a colorimetric method based on the reaction with bromophenol blue, as well as a direct UV absorption method.[1][5]

Data Presentation: UV-Vis Spectrophotometry Method Parameters

ParameterMethod 1 (Direct UV)Method 2 (Colorimetric)
Wavelength (λmax) 208 nm[4]415 nm[5]
Solvent/Reagent Water/Dilute HCl[4][5]Bromophenol blue, Potassium biphthalate, Chloroform[5]
Linearity Range 1.00 x 10⁻⁶ to 2.00 x 10⁻⁵ M[4]Not Specified
Correlation Coefficient (r²) 0.995[4]Not Specified

Experimental Protocol: Direct UV-Vis Spectrophotometry

This protocol is based on the method described by Spiller and Siewert, with wavelength information from another study.[4]

1. Materials and Reagents:

  • Tetrahydrozoline Hydrochloride Reference Standard

  • Hydrochloric Acid (dilute, 1 in 100)

  • Water (deionized or distilled)

  • Ophthalmic solution sample

2. Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 0.001 M): Prepare a stock solution of tetrahydrozoline hydrochloride in water.[4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1.00 x 10⁻⁶ M to 2.00 x 10⁻⁵ M).[4]

  • Sample Solution: Dilute the ophthalmic solution with dilute hydrochloric acid (1 in 100) to a concentration within the calibration range (e.g., approximately 1 in 4000).[5] A 100-fold dilution may also be appropriate for some commercial products.[4]

4. Analysis:

  • Set the UV-Vis spectrophotometer to scan a suitable wavelength range to determine the absorbance maximum (λmax), which is reported to be around 208 nm.[4]

  • Measure the absorbance of the blank (dilute HCl), working standard solutions, and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the working standards against their concentrations.

  • Determine the concentration of tetrahydrozoline in the sample solution from the calibration curve.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow A Prepare Standard & Sample Solutions B Set Spectrophotometer Wavelength (λmax) A->B E Measure Absorbance of Sample A->E C Measure Absorbance of Standards B->C D Generate Calibration Curve C->D F Determine Sample Concentration D->F E->F

Caption: Workflow for quantitation by UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be applied to the analysis of charged molecules like tetrahydrozoline in ophthalmic solutions.

Data Presentation: Capillary Electrophoresis Method Parameters

ParameterMethod 1
Background Electrolyte 20mM Phosphate Buffer (pH 7.0)[6]
Capillary Temperature 25°C[6]
Separation Voltage 22 kV[6]
Injection Pressure injection at 50 mbar for 17s[6]
Detection Not specified, but typically UV detection is used in CE.

Quantitative Data Summary: Capillary Electrophoresis Method

ParameterMethod 1
Correlation Coefficient (r²) ≥ 0.998[6]
Precision (RSD) < 2.8% (Intraday & Interday)[6]
Accuracy (Recovery) 97.9% to 102.7%[6]

Experimental Protocol: Capillary Electrophoresis

This protocol is based on the method described by Erk et al.[6]

1. Materials and Reagents:

  • Tetrahydrozoline Hydrochloride Reference Standard

  • Sodium Phosphate (for buffer preparation)

  • Water (deionized)

  • Ophthalmic solution sample

2. Equipment:

  • Capillary Electrophoresis system with a suitable detector (e.g., UV)

  • Fused-silica capillary

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Background Electrolyte (20mM Phosphate Buffer, pH 7.0): Prepare a 20mM solution of sodium phosphate in water and adjust the pH to 7.0.

  • Standard and Sample Solutions: Prepare standard solutions of tetrahydrozoline and dilute the ophthalmic solution sample in the background electrolyte or water to an appropriate concentration.

4. CE Conditions:

  • Capillary: Condition the new capillary according to the manufacturer's instructions.

  • Electrolyte: Fill the capillary and vials with the background electrolyte.

  • Temperature: Set the capillary temperature to 25°C.

  • Voltage: Apply a separation voltage of 22 kV.

  • Injection: Inject the sample using a pressure of 50 mbar for 17 seconds.

5. Analysis:

  • Perform the electrophoretic separation and detect the tetrahydrozoline peak.

  • Quantify the amount of tetrahydrozoline in the sample by comparing its peak area or height to that of the standards.

Logical Relationship: Method Selection

Method_Selection Start Start: Need to Quantify Tetrahydrozoline Q1 High Specificity & Stability Indicating? Start->Q1 HPLC HPLC Q1->HPLC Yes Q2 Rapid & Simple Screening? Q1->Q2 No UVVis UV-Vis Spectrophotometry Q2->UVVis Yes Q3 High Resolution for Ionic Species? Q2->Q3 No CE Capillary Electrophoresis Q3->CE Yes

Caption: Decision tree for selecting an analytical method for tetrahydrozoline quantitation.

Conclusion

The choice of analytical method for the quantitation of tetrahydrozoline in ophthalmic solutions depends on the specific requirements of the analysis. HPLC offers high selectivity and is suitable for stability-indicating assays. UV-Vis spectrophotometry is a rapid and simple technique for routine quality control. Capillary electrophoresis provides an alternative high-resolution separation method. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately and reliably quantify tetrahydrozoline in ophthalmic preparations.

References

Application Notes and Protocols: In Vitro Assays for Alpha-Adrenergic Receptor Binding of Tetrahydrozoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline is a sympathomimetic amine and an imidazoline derivative, widely recognized for its vasoconstrictive properties. It is the active ingredient in many over-the-counter ophthalmic and nasal decongestant products. The therapeutic effects of tetrahydrozoline are primarily mediated through its interaction with alpha (α)-adrenergic receptors. This document provides detailed application notes and protocols for in vitro assays designed to characterize the binding and functional activity of tetrahydrozoline at α-adrenergic receptors.

Tetrahydrozoline is known to act as an agonist at α-adrenergic receptors. These receptors are divided into two main subtypes: α1 and α2, which are further subdivided into α1A, α1B, α1D, and α2A, α2B, α2C. While it is suggested that tetrahydrozoline is a selective α1-adrenergic receptor agonist, it also exhibits activity at α2-adrenergic receptors.[1] A thorough in vitro characterization is essential to understand its complete pharmacological profile.

Data Presentation

A comprehensive search of publicly available scientific literature reveals a scarcity of specific binding affinity (Ki) and functional potency (EC50/IC50) data for tetrahydrozoline at individual α-adrenergic receptor subtypes. The following tables are structured to present such data and include values for structurally related imidazoline compounds and other common α-adrenergic ligands to provide a contextual reference.

Table 1: Binding Affinities (Ki) of Imidazoline Derivatives and Reference Compounds at α-Adrenergic Receptors

CompoundReceptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
Tetrahydrozoline α1-AdrenergicData not available
Tetrahydrozoline α2-AdrenergicData not available
Guanfacine (example)α2-Adrenergic (Ri site)23[³H]-ClonidineRat Brain[2]
Guanfacine (example)α2-Adrenergic (Rs site)340[³H]-RauwolscineRat Brain[2]
UK-14304 (example)α2-Adrenergic (Ri site)138[³H]-ClonidineRat Brain[2]
UK-14304 (example)α2-Adrenergic (Rs site)245[³H]-RauwolscineRat Brain[2]
Oxymetazoline (example)α2A-Adrenergic~2[³H]-RauwolscineCHO-α2A cells[3]

Table 2: Functional Potency (EC50/IC50) of Tetrahydrozoline and Reference Compounds at α-Adrenergic Receptors

CompoundReceptor SubtypeAssay TypePotency (EC50/IC50)Cellular ResponseReference
Tetrahydrozoline α1-AdrenergicCalcium MobilizationData not availableIncreased intracellular Ca²⁺[1]
Tetrahydrozoline α2-AdrenergiccAMP InhibitionData not availableDecreased cAMP[1]
Xylometazoline (example)α2B-AdrenoceptorFunctional AssayEC₅₀ of 99 µMNot specified[1]
Brimonidine (example)α2A-AdrenergiccAMP InhibitionHigh PotencyDecreased cAMP[3]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of tetrahydrozoline for α1 and α2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human α1- or α2-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand:

    • For α1-receptors: [³H]-Prazosin

    • For α2-receptors: [³H]-Rauwolscine or [³H]-Yohimbine

  • Test Compound: Tetrahydrozoline hydrochloride

  • Non-specific Antagonist: Phentolamine (for total binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Fluid

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the adrenergic receptor subtype of interest.

    • Harvest cells and homogenize in cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.[4]

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Store membrane aliquots at -80°C until use.

  • Assay Procedure:

    • Prepare serial dilutions of tetrahydrozoline in binding buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes, radioligand, and binding buffer.

      • Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of phentolamine (e.g., 10 µM).

      • Competition: Cell membranes, radioligand, and varying concentrations of tetrahydrozoline.

    • The final assay volume is typically 200-250 µL.[4]

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[4]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[5]

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of tetrahydrozoline to generate a competition curve.

    • Determine the IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells expressing receptor) Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding NSB Non-specific Binding: Membranes + Radioligand + Phentolamine Membrane_Prep->NSB Competition Competition: Membranes + Radioligand + Tetrahydrozoline Membrane_Prep->Competition Radioligand Radioligand ([³H]-Prazosin or [³H]-Rauwolscine) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Tetrahydrozoline Tetrahydrozoline (Serial Dilutions) Tetrahydrozoline->Competition Incubation Incubate at RT (60-90 min) Filtration Filtration (Separate bound/free) Incubation->Filtration Total_Binding->Incubation NSB->Incubation Competition->Incubation Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow
Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For tetrahydrozoline, which is an agonist, these assays measure the downstream cellular response following receptor activation.

Activation of α1-adrenergic receptors, which are Gq-coupled, leads to an increase in intracellular calcium ([Ca²⁺]i).[6][7]

Materials:

  • Cells: A cell line stably expressing the human α1-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: Tetrahydrozoline hydrochloride.

  • Positive Control: Phenylephrine or another known α1-agonist.

  • Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye.

Protocol:

  • Cell Preparation and Dye Loading:

    • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Remove the growth medium and wash the cells with assay buffer.

    • Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.

    • Add varying concentrations of tetrahydrozoline to the wells.

    • Continuously measure the fluorescence intensity over time to detect changes in [Ca²⁺]i.[8]

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each concentration of tetrahydrozoline.

    • Plot the change in fluorescence against the log concentration of tetrahydrozoline.

    • Determine the EC50 value (the concentration of tetrahydrozoline that produces 50% of the maximal response) using non-linear regression analysis.

Activation of α2-adrenergic receptors, which are Gi-coupled, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Materials:

  • Cells: A cell line stably expressing the human α2-adrenergic receptor subtype of interest.

  • Adenylyl Cyclase Stimulator: Forskolin (to elevate basal cAMP levels).

  • Test Compound: Tetrahydrozoline hydrochloride.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, FRET, or ELISA-based).

  • Lysis Buffer: Provided with the cAMP assay kit.

Protocol:

  • Cell Preparation:

    • Seed cells in a suitable multi-well plate and grow to confluence.

    • On the day of the assay, replace the growth medium with serum-free medium.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of tetrahydrozoline for 15-30 minutes.

    • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of tetrahydrozoline.

    • Determine the IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the forskolin-stimulated cAMP production) using non-linear regression analysis.

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like tetrahydrozoline, the α1-adrenergic receptor, a Gq-protein coupled receptor, activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).[6][7][10]

Alpha1_Signaling_Pathway Tetrahydrozoline Tetrahydrozoline (Agonist) Alpha1_Receptor α1-Adrenergic Receptor Tetrahydrozoline->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_Release->Cellular_Response PKC->Cellular_Response

Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-2 Adrenergic Receptor Signaling Pathway

Tetrahydrozoline's activity at α2-adrenergic receptors involves coupling to Gi-type G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequently reduced Protein Kinase A (PKA) activity.[9][11]

Alpha2_Signaling_Pathway Tetrahydrozoline Tetrahydrozoline (Agonist) Alpha2_Receptor α2-Adrenergic Receptor Tetrahydrozoline->Alpha2_Receptor Binds to Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response

References

Application Notes and Protocols for (±)-Tetrahydrozoline as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(±)-Tetrahydrozoline is an imidazoline derivative and an alpha-adrenergic agonist used as a vasoconstrictor in over-the-counter ophthalmic and nasal solutions to relieve redness and congestion.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing Tetrahydrozoline. The use of a well-characterized (±)-Tetrahydrozoline reference standard is essential for ensuring the accuracy and validity of these analytical procedures.

This document provides detailed application notes and protocols for the analysis of (±)-Tetrahydrozoline using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chromatographic Methods for (±)-Tetrahydrozoline Analysis

Two primary chromatographic techniques are detailed for the quantification of (±)-Tetrahydrozoline:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used method for routine quality control of pharmaceutical formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method suitable for bioanalytical studies and trace-level quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of (±)-Tetrahydrozoline in ophthalmic solutions.

Quantitative Data Summary:

ParameterMethod 1Method 2
Linearity Range 0.025 - 0.075 mg/mL[2]1.0 - 500 µg/mL[4]
Correlation Coefficient (r²) 0.999[2]0.9996 - 0.9997[4]
Average Recovery 100.8%[5]98.9 - 99.9%[4]
Limit of Quantitation (LOQ) Not Reported1.0 µg/mL[4]
Relative Standard Deviation (RSD) 0.47%[5]Not Reported

Experimental Protocol: HPLC-UV Analysis

1. Materials and Reagents:

  • (±)-Tetrahydrozoline Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Triethylamine

  • Acetic Acid

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Ophthalmic solution samples containing Tetrahydrozoline

2. Standard Solution Preparation:

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh and dissolve 100.0 mg of (±)-Tetrahydrozoline Hydrochloride reference standard in 100.0 mL of a suitable diluent (e.g., mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired linear range (e.g., 0.025, 0.0375, 0.050, 0.0625, and 0.075 mg/mL).[2]

3. Sample Preparation:

  • Accurately transfer a known volume of the ophthalmic solution equivalent to a specific amount of Tetrahydrozoline into a volumetric flask.

  • Dilute with the diluent to obtain a final concentration within the calibration range.

4. Chromatographic Conditions:

ParameterMethod 1Method 2
Column Reversed-phase C8 (125 mm x 4.6 mm, 5 µm)[2]Silica column (e.g., LiChrospher Si 60)[4]
Mobile Phase Acetonitrile : Phosphate buffer (pH 3.0) (20:80, v/v)[2]Methanol : Water (70:30, v/v) containing 0.03% triethylamine and 0.02% acetic acid[4]
Flow Rate 1.0 mL/min[2]1.0 mL/min[4]
Injection Volume 20 µL20 µL[4]
Detection Wavelength 240 nm[2]254 nm[4]
Internal Standard (optional) Not specifiedChlorpheniramine maleate[4]

5. System Suitability:

  • Before analysis, ensure the chromatographic system meets predefined suitability criteria, including peak asymmetry, theoretical plates, and reproducibility of injections.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow A Standard & Sample Preparation B HPLC System (Pump, Injector, Column) A->B Inject C UV Detector B->C Elute D Data Acquisition & Processing C->D Signal E Quantification & Reporting D->E Peak Area LCMSMS_Workflow A Sample Preparation (LLE & IS Spiking) B LC Separation (UPLC System) A->B Inject C Ionization (ESI+) B->C D Mass Analysis (Triple Quadrupole) C->D E Detection & Quantification (MRM) D->E

References

Application Note: Laboratory-Scale Synthesis of (±)-Tetrahydrozoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research & Development Use Only. Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This protocol is intended for informational purposes for qualified scientific personnel in a controlled laboratory setting. All procedures must be conducted with appropriate engineering controls (e.g., fume hood), personal protective equipment (PPE), and adherence to institutional and governmental safety regulations. The chemicals involved are hazardous and must be handled with extreme care.

Abstract

This document outlines the predominant and most efficient synthetic protocol for the laboratory-scale preparation of (±)-Tetrahydrozoline hydrochloride, an imidazoline derivative and alpha-adrenergic agonist. The primary method detailed is the reaction of 1-cyanotetraline with ethylenediamine monotosylate, which offers high yields and purity. An alternative, historical method is also discussed for comparative purposes. This note includes detailed experimental procedures, a summary of reaction parameters, and a workflow diagram for clarity.

Introduction

Tetrahydrozoline, chemically known as 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole, is a sympathomimetic agent used for its vasoconstrictive properties, primarily in ophthalmic and nasal decongestant formulations.[1][2][3] The synthesis of its hydrochloride salt is a key process for pharmaceutical formulation. The most well-documented and efficient modern synthesis involves a thermally induced cyclization reaction between a nitrile and a diamine, which provides significantly higher yields compared to older reductive amination routes.[4]

Comparative Synthetic Methodologies

Two primary synthetic routes for (±)-Tetrahydrozoline have been documented. The modern approach is favored due to its superior yield and simpler purification process.

FeatureCyanotetraline RouteReductive Amination Route
Primary Reactants 1-Cyanotetraline, Ethylenediamine Monotosylateα-Tetralone, Ethylenediamine
Key Transformation Nitrile-Diamine CyclizationReductive Amination
Reported Yield >85%[4]45–55%[4]
Advantages High yield, fewer purification steps[4]Utilizes common starting materials
Disadvantages Requires specific tosylate salt of ethylenediamineLow yield, over-reduction, byproduct formation[4]

Experimental Protocol: Cyanotetraline Route

This protocol is adapted from published methodologies, notably Chinese patent CN103224468A.[5] It involves two main stages: the synthesis of the free base and its subsequent conversion to the hydrochloride salt.

Stage 1: Synthesis of (±)-Tetrahydrozoline Free Base

This stage involves the direct reaction of 1-cyanotetraline with ethylenediamine monotosylate to form the imidazoline ring structure.[4]

Methodology:

  • To a suitable reaction vessel equipped with a condenser and magnetic stirrer, add ethylenediamine monotosylate and 1-cyanotetraline. The mass ratio of ethylenediamine monotosylate to 1-cyanotetraline should be between 2:1 and 5:1.[5]

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a controlled temperature of 120–210°C.[4][5]

  • Maintain the reaction at this temperature for a period of 1–5 hours, monitoring the reaction progress via an appropriate technique (e.g., Thin Layer Chromatography).[5]

  • Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate.[5]

  • Filter the solid crude product. Wash the filter cake with cold ethanol to remove unreacted starting materials and tosylate byproducts.[4]

  • Dry the resulting solid under vacuum to yield crude (±)-Tetrahydrozoline free base.

Stage 2: Purification and Salt Formation

The crude free base is purified and converted to the hydrochloride salt for stability and solubility.

Methodology:

  • The crude base can be further purified either by recrystallization from a suitable solvent or through a pH-based extraction method.[5]

  • For salt formation, dissolve the purified (±)-Tetrahydrozoline base (e.g., 7.0 g) in a mixed solvent system, such as ethanol and acetone, at approximately 30°C.[5]

  • Introduce anhydrous hydrogen chloride gas into the solution or add a solution of HCl in a compatible solvent (e.g., isopropanol) until the pH of the solution reaches 2.5–3.5.[4]

  • Cool the acidified solution to approximately 5°C to induce crystallization of the hydrochloride salt.[5]

  • A significant amount of white crystalline solid should form.[4][5]

  • Collect the (±)-Tetrahydrozoline hydrochloride product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove residual acid, and dry under vacuum.

Visualization of Synthetic Workflow

The following diagrams illustrate the chemical reaction and the overall laboratory workflow.

Figure 1: Chemical Synthesis of Tetrahydrozoline HCl cluster_reactants Starting Materials cluster_process1 Step 1: Imidazoline Formation cluster_intermediate Intermediate Product cluster_process2 Step 2: Purification & Salt Formation cluster_product Final Product R1 1-Cyanotetraline P1 Heat (120-210°C) 1-5 hours R1->P1 R2 Ethylenediamine Monotosylate R2->P1 I1 Crude Tetrahydrozoline (Free Base) P1->I1 P2 Purification (Recrystallization / Extraction) I1->P2 P3 Dissolve in Ethanol/Acetone P2->P3 P4 Add HCl (gas or solution) P3->P4 P5 Cool to ~5°C P4->P5 FP (±)-Tetrahydrozoline Hydrochloride P5->FP

Caption: Workflow for the synthesis of (±)-Tetrahydrozoline HCl.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used for purity assessment and quantification. A typical system might use a C8 column with a mobile phase of acetonitrile and a pH 3.0 phosphate buffer.[6]

  • Spectroscopy (UV, IR, NMR): To confirm the chemical structure of the final compound.

  • Melting Point: Comparison with literature values for (±)-Tetrahydrozoline hydrochloride.

References

Application Notes and Protocols for Cell-Based Assays to Study the Vasoconstrictive Effects of Tetrahydrozoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline is a potent alpha-1 adrenergic receptor agonist widely used as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations. Understanding its mechanism of action and quantifying its effects at the cellular level is crucial for drug development, efficacy testing, and safety assessment. These application notes provide detailed protocols for a suite of cell-based assays designed to investigate the vasoconstrictive properties of tetrahydrozoline by examining its impact on key signaling pathways and cellular functions in relevant cell types, primarily vascular smooth muscle cells (VSMCs) and endothelial cells.

The following sections detail experimental protocols for assessing intracellular calcium mobilization, cyclic adenosine monophosphate (cAMP) levels, cell contractility, and cytotoxicity. Each protocol is accompanied by illustrative quantitative data, presented in clear tabular format, to guide researchers in their experimental design and data interpretation. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of the underlying biological processes and experimental designs.

Calcium Flux Assay

Application: To measure the dose-dependent increase in intracellular calcium ([Ca2+]) in vascular smooth muscle cells (VSMCs) following stimulation with tetrahydrozoline. Activation of alpha-1 adrenergic receptors by tetrahydrozoline is expected to trigger the release of calcium from intracellular stores, a key event in the initiation of smooth muscle contraction.

Experimental Protocol

Cell Line: Primary Human Aortic Smooth Muscle Cells (HASMCs)

Materials:

  • HASMCs (Passage 3-6)

  • Smooth Muscle Cell Growth Medium (SmGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Tetrahydrozoline hydrochloride

  • Ionomycin (positive control)

  • EGTA (negative control)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture HASMCs in SmGM-2 supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HASMCs into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and allow them to adhere and grow to 80-90% confluency (typically 24-48 hours).

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by diluting Fluo-4 AM to a final concentration of 4 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersion.

    • Remove the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. Add 100 µL of HBSS to each well for the assay.

  • Compound Preparation: Prepare a 2X stock solution of tetrahydrozoline in HBSS. Perform serial dilutions to create a range of concentrations (e.g., 200 µM down to 20 nM). Also, prepare 2X stock solutions of ionomycin (10 µM) and EGTA (10 mM).

  • Fluorescence Measurement:

    • Place the microplate into a fluorescence plate reader pre-set to 37°C.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 30-60 seconds.

    • Using the plate reader's injector, add 100 µL of the 2X tetrahydrozoline solutions to the respective wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 3-5 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by expressing the response as a percentage of the maximal response observed with the positive control (ionomycin).

    • Plot the normalized response against the logarithm of the tetrahydrozoline concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

Table 1: Illustrative Dose-Response of Tetrahydrozoline in a Calcium Flux Assay

Tetrahydrozoline (M)Mean Fluorescence Change (ΔF/F₀)% of Max Response
1.00E-090.155.0
1.00E-080.4515.0
1.00E-071.2040.0
5.00E-072.1070.0
1.00E-062.7090.0
1.00E-053.00100.0
EC50 ~2.50E-07 M

Note: The data presented in this table is illustrative and intended to represent a typical dose-response relationship for an alpha-1 adrenergic agonist in a calcium flux assay.

cAMP Assay

Application: To measure the effect of tetrahydrozoline on intracellular cyclic adenosine monophosphate (cAMP) levels in VSMCs. As an alpha-1 adrenergic agonist, tetrahydrozoline is expected to couple to Gq, which does not directly modulate adenylyl cyclase. However, in the presence of a stimulator of adenylyl cyclase like forskolin, a Gs-coupled receptor agonist, the inhibitory effect of Gq-coupled pathways on cAMP production can be assessed.

Experimental Protocol

Cell Line: Human Aortic Smooth Muscle Cells (HASMCs)

Materials:

  • HASMCs (Passage 3-6)

  • Smooth Muscle Cell Growth Medium (SmGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • cAMP Assay Kit (e.g., HTRF or AlphaScreen)

  • Tetrahydrozoline hydrochloride

  • Forskolin

  • 384-well white microplates

Procedure:

  • Cell Culture and Seeding: Culture and seed HASMCs in 384-well white microplates at a density of 10,000 cells per well and allow them to attach overnight.

  • Compound and Forskolin Preparation:

    • Prepare serial dilutions of tetrahydrozoline in the assay buffer provided with the cAMP kit.

    • Prepare a stock solution of forskolin in DMSO and dilute it in the assay buffer to a final concentration that elicits a submaximal cAMP response (to be determined empirically, typically around 1-10 µM).

  • Cell Stimulation:

    • Remove the culture medium from the wells.

    • Add 5 µL of the tetrahydrozoline dilutions to the wells.

    • Immediately add 5 µL of the forskolin solution to all wells (except for the negative control).

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Following the manufacturer's instructions for the specific cAMP assay kit, add the lysis buffer and detection reagents (e.g., HTRF donor and acceptor antibodies or AlphaScreen donor and acceptor beads).

    • Incubate the plate for the recommended time (typically 1-2 hours) at room temperature, protected from light.

  • Signal Measurement: Read the plate using a plate reader compatible with the chosen assay technology (HTRF or AlphaScreen).

  • Data Analysis:

    • Generate a cAMP standard curve according to the kit's instructions.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Calculate the percentage of inhibition of the forskolin-stimulated cAMP production for each tetrahydrozoline concentration.

    • Plot the percentage of inhibition against the logarithm of the tetrahydrozoline concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 2: Illustrative Dose-Dependent Inhibition of Forskolin-Stimulated cAMP Production by Tetrahydrozoline

Tetrahydrozoline (M)cAMP Concentration (nM)% Inhibition of Forskolin Response
1.00E-099.55.0
1.00E-088.020.0
1.00E-075.050.0
1.00E-062.575.0
1.00E-051.090.0
IC50 ~1.00E-07 M

Note: The data presented in this table is illustrative. Tetrahydrozoline, as an alpha-1 agonist, is not expected to directly decrease cAMP but may show an inhibitory effect on stimulated cAMP levels through cross-talk between signaling pathways.

Cell Contractility Assay

Application: To directly measure the contractile response of VSMCs to tetrahydrozoline. This assay provides a functional readout of the cellular events initiated by alpha-1 adrenergic receptor activation.

Experimental Protocol

Cell Line: Human Aortic Smooth Muscle Cells (HASMCs)

Materials:

  • HASMCs (Passage 3-6)

  • Smooth Muscle Cell Growth Medium (SmGM-2)

  • Collagen, Type I

  • 24-well tissue culture plates

  • Tetrahydrozoline hydrochloride

  • Phenylephrine (positive control)

  • Y-27632 (ROCK inhibitor, negative control)

  • Digital imaging microscope

Procedure:

  • Preparation of Collagen Gels:

    • Prepare a collagen solution on ice according to the manufacturer's instructions, typically by mixing collagen with cell culture medium and a neutralizing buffer.

    • Harvest HASMCs and resuspend them in the collagen solution at a density of 2 x 10^5 cells/mL.

  • Casting the Gels:

    • Pipette 0.5 mL of the cell-collagen suspension into each well of a 24-well plate.

    • Allow the gels to polymerize at 37°C for 1 hour.

  • Gel Detachment and Equilibration:

    • After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.

    • Add 1 mL of serum-free SmGM-2 to each well.

    • Incubate the plates for 24 hours to allow the gels to equilibrate and for the cells to establish a baseline tension.

  • Treatment and Imaging:

    • After the equilibration period, replace the medium with fresh serum-free medium containing various concentrations of tetrahydrozoline, phenylephrine, or Y-27632.

    • Immediately after adding the treatments, capture an initial image (t=0) of each gel using a digital imaging microscope.

    • Continue to capture images at regular intervals (e.g., every 30 minutes) for up to 24 hours.

  • Data Analysis:

    • Using image analysis software, measure the area of each gel at each time point.

    • Calculate the percentage of gel contraction relative to the initial area.

    • Plot the percentage of contraction against the logarithm of the tetrahydrozoline concentration at a specific time point (e.g., 6 hours) and determine the EC50 value.

Data Presentation

Table 3: Illustrative Dose-Response of Tetrahydrozoline in a Cell Contractility Assay

Tetrahydrozoline (M)% Gel Contraction (at 6 hours)
1.00E-092.5
1.00E-0810.0
1.00E-0725.0
5.00E-0745.0
1.00E-0655.0
1.00E-0560.0
EC50 ~3.00E-07 M

Note: The data presented in this table is illustrative and represents a typical contractile response of vascular smooth muscle cells to an alpha-1 adrenergic agonist.

Cytotoxicity Assay

Application: To assess the potential cytotoxic effects of tetrahydrozoline on endothelial cells, which form the inner lining of blood vessels. This is important for evaluating the safety profile of the compound.

Experimental Protocol

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

  • HUVECs (Passage 2-5)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Tetrahydrozoline hydrochloride

  • Doxorubicin (positive control for cytotoxicity)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well clear plate at a density of 10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of tetrahydrozoline in EGM-2.

    • Remove the old medium and add 100 µL of the tetrahydrozoline solutions to the respective wells.

    • Incubate the cells for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the tetrahydrozoline concentration and determine the IC50 value.

Data Presentation

Table 4: Illustrative Cytotoxicity of Tetrahydrozoline on HUVECs

Tetrahydrozoline (M)% Cell Viability
1.00E-0698.5
1.00E-0595.2
1.00E-0480.1
5.00E-0460.5
1.00E-0345.3
5.00E-0315.8
IC50 ~1.20E-03 M

Note: The data presented in this table is illustrative and suggests that cytotoxic effects of tetrahydrozoline may only be observed at concentrations significantly higher than those required for its vasoconstrictive effects.

Mandatory Visualizations

Signaling Pathway Diagram

Tetrahydrozoline_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tetrahydrozoline Tetrahydrozoline Alpha1_AR α1-Adrenergic Receptor Tetrahydrozoline->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ IP3R->Ca_ion Opens channel Ca_Store Sarcoplasmic Reticulum (Ca²⁺ Store) Calmodulin Calmodulin Ca_ion->Calmodulin Binds to Ca_ion->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Vasoconstriction p_Myosin_LC->Contraction Leads to

Caption: Signaling pathway of tetrahydrozoline-induced vasoconstriction.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (VSMCs or Endothelial Cells) start->cell_culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding ca_flux Calcium Flux Assay (Fluo-4 AM) cell_seeding->ca_flux Prepare cells for assay camp cAMP Assay (HTRF/AlphaScreen) cell_seeding->camp Prepare cells for assay contractility Contractility Assay (Collagen Gel) cell_seeding->contractility Prepare cells for assay cytotoxicity Cytotoxicity Assay (MTT) cell_seeding->cytotoxicity Prepare cells for assay data_acq Data Acquisition (Plate Reader/Microscope) ca_flux->data_acq camp->data_acq contractility->data_acq cytotoxicity->data_acq dose_response Dose-Response Curve Generation data_acq->dose_response ec50_ic50 EC50/IC50 Determination dose_response->ec50_ic50 end End ec50_ic50->end

Caption: General workflow for cell-based vasoconstriction assays.

Application Notes and Protocols for (±)-Tetrahydrozoline in Vasoconstriction Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Tetrahydrozoline is an imidazoline derivative and a sympathomimetic agent widely recognized for its vasoconstrictive properties.[1] It functions as a selective alpha-1 (α₁) adrenergic receptor agonist.[1] When it binds to α₁-adrenergic receptors on vascular smooth muscle cells, it initiates a signaling cascade that results in vasoconstriction, the narrowing of blood vessels.[2][3] This mechanism of action makes (±)-Tetrahydrozoline a valuable tool in research models studying vascular tone and physiology.

These application notes provide a comprehensive overview of the use of (±)-Tetrahydrozoline in vasoconstriction research, including its mechanism of action, detailed experimental protocols for in vitro studies, and a framework for data analysis.

Mechanism of Action

(±)-Tetrahydrozoline exerts its vasoconstrictor effect primarily through the activation of α₁-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The signaling pathway is as follows:

  • Receptor Binding: (±)-Tetrahydrozoline binds to the α₁-adrenergic receptor on the surface of vascular smooth muscle cells.

  • Gq-Protein Activation: This binding activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq subunit stimulates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Smooth Muscle Contraction: The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.

Data Presentation

CompoundAgonistTissue/Vessel TypeEC₅₀ (M)Eₘₐₓ (% of KCl max)
(±)-Tetrahydrozolineα₁-adrenergicRat Thoracic AortaData to be determinedData to be determined
Phenylephrine (Control)α₁-adrenergicRat Thoracic AortaExample: 1 x 10⁻⁷Example: 95%
Norepinephrine (Control)α₁, α₂, β₁-adrenergicRat Thoracic AortaExample: 5 x 10⁻⁸Example: 100%

EC₅₀ (Half-maximal effective concentration) represents the concentration of the agonist that produces 50% of the maximal response. Eₘₐₓ (Maximum effect) is the maximal vasoconstriction achieved.

Visualizations

Signaling Pathway of (±)-Tetrahydrozoline-Induced Vasoconstriction

G tetrahydrozoline (±)-Tetrahydrozoline a1_receptor α₁-Adrenergic Receptor (GPCR) tetrahydrozoline->a1_receptor Binds to gq_protein Gq Protein a1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to receptor on ca2_release Ca²⁺ Release sr->ca2_release vasoconstriction Vasoconstriction ca2_release->vasoconstriction Leads to

Caption: Signaling cascade of α₁-adrenergic receptor-mediated vasoconstriction.

Experimental Workflow for In Vitro Vasoconstriction Assay

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis a1 Euthanize Animal (e.g., Rat) a2 Isolate Thoracic Aorta a1->a2 a3 Clean and Cut into 2-3 mm Rings a2->a3 b1 Mount Aortic Rings in Wire Myograph a3->b1 b2 Equilibrate in Physiological Salt Solution b1->b2 b3 Pre-contract with KCl or Phenylephrine b2->b3 b4 Cumulative Addition of (±)-Tetrahydrozoline b3->b4 b5 Record Isometric Tension b4->b5 c1 Generate Concentration- Response Curve b5->c1 c2 Calculate EC₅₀ and Eₘₐₓ c1->c2

Caption: Workflow for isolated aortic ring vasoconstriction assay.

Experimental Protocols

In Vitro Vasoconstriction Assay Using Isolated Rat Thoracic Aorta (Wire Myography)

This protocol describes a standard method to assess the vasoconstrictor effects of (±)-Tetrahydrozoline on isolated arterial rings.

Materials and Reagents:

  • (±)-Tetrahydrozoline hydrochloride

  • Phenylephrine hydrochloride (positive control)

  • Potassium chloride (KCl)

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.

  • Distilled, deionized water

  • Carbogen gas (95% O₂, 5% CO₂)

  • Wire myograph system

  • Dissection tools (forceps, scissors)

  • Male Wistar rats (250-300g)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of (±)-Tetrahydrozoline hydrochloride in distilled water. Create serial dilutions to cover a concentration range from 10⁻⁹ M to 10⁻⁴ M.

    • Prepare a stock solution of phenylephrine and KCl.

    • Prepare Krebs-Henseleit solution and continuously aerate with carbogen gas, maintaining a pH of 7.4 at 37°C.

  • Tissue Dissection and Mounting:

    • Humanely euthanize a rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.

    • Mount each aortic ring on the stainless-steel wires of the wire myograph chamber, which is filled with Krebs-Henseleit solution maintained at 37°C and aerated with carbogen.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 2g. Replace the buffer every 15-20 minutes.

    • To check for tissue viability, induce a contraction with 60 mM KCl. After the contraction reaches a plateau, wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Generation of Concentration-Response Curve:

    • Induce a stable submaximal contraction with an α₁-agonist like phenylephrine (e.g., 10⁻⁶ M).

    • Once the contraction is stable, add (±)-Tetrahydrozoline in a cumulative manner, increasing the concentration in the organ bath stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the isometric tension continuously using a data acquisition system.

  • Data Analysis:

    • Express the contractile response to (±)-Tetrahydrozoline as a percentage of the maximal contraction induced by KCl.

    • Plot the percentage of contraction against the logarithm of the (±)-Tetrahydrozoline concentration to generate a concentration-response curve.

    • Use non-linear regression analysis to calculate the EC₅₀ and Eₘₐₓ values from the concentration-response curve.

Conclusion

(±)-Tetrahydrozoline serves as a reliable α₁-adrenergic agonist for inducing vasoconstriction in in vitro research models. The protocols and information provided herein offer a robust framework for researchers to investigate its vascular effects and to compare its potency with other vasoactive compounds. Adherence to standardized experimental procedures is crucial for obtaining reproducible and accurate data.

References

Application Note: Enantiomeric Separation of Tetrahydrozoline using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust capillary electrophoresis (CE) method for the enantiomeric separation of tetrahydrozoline. Tetrahydrozoline, a common vasoconstrictor found in over-the-counter eye drops and nasal sprays, possesses a chiral center, making the separation and quantification of its enantiomers critical for pharmaceutical development and quality control. This document provides a comprehensive protocol utilizing cyclodextrins as chiral selectors within the background electrolyte to achieve baseline separation of the tetrahydrozoline enantiomers. The presented methodology is suitable for researchers, scientists, and drug development professionals requiring a reliable and efficient analytical technique for chiral purity assessment.

Introduction

Tetrahydrozoline is a derivative of imidazoline and acts as an alpha-adrenergic agonist. The presence of a stereocenter in its structure results in two enantiomers, (R)- and (S)-tetrahydrozoline. While often used as a racemic mixture, the individual enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, a validated analytical method for their separation is essential. Capillary electrophoresis (CE) offers a powerful and efficient alternative to traditional high-performance liquid chromatography (HPLC) methods for chiral separations, providing high resolution, short analysis times, and minimal solvent consumption.[1][2][3]

The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte.[4][5] This selector forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different electrophoretic mobilities, enabling their separation. Cyclodextrins (CDs) are widely used and effective chiral selectors for a broad range of pharmaceutical compounds due to their unique toroidal structure, which features a hydrophobic inner cavity and a hydrophilic exterior.[6][7][8] This structure allows for inclusion complexation with the analyte, and the chiral environment of the CD molecule facilitates the differentiation of enantiomers.[9][10] Studies have demonstrated that various cyclodextrins can effectively resolve the enantiomers of tetrahydrozoline.[9][11]

Experimental Protocols

This section provides a detailed protocol for the enantiomeric separation of tetrahydrozoline using capillary electrophoresis with cyclodextrin-based chiral selectors.

Instrumentation and Materials

  • Capillary Electrophoresis System: A standard CE system equipped with a UV detector is required.

  • Capillary: Fused-silica capillary, uncoated, with appropriate dimensions (e.g., 50 µm internal diameter, effective length of 40 cm).

  • Reagents:

    • Tetrahydrozoline hydrochloride (racemic standard)

    • Cyclodextrins (e.g., beta-cyclodextrin, sulfated beta-cyclodextrin)[9][11][12]

    • Sodium phosphate (for buffer preparation)

    • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

    • Deionized water (18.2 MΩ·cm)

    • Methanol (for sample preparation)

Protocol 1: Capillary Conditioning

  • Flush the new capillary with 1 M NaOH for 20 minutes.

  • Rinse with deionized water for 10 minutes.

  • Equilibrate with the background electrolyte (BGE) for 30 minutes.

  • Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 3 minutes to ensure reproducibility.

Protocol 2: Preparation of Background Electrolyte (BGE) and Sample

  • BGE Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to the desired value (e.g., pH 2.5 or 7.0) using hydrochloric acid or sodium hydroxide.

  • Chiral Selector Addition: Dissolve the selected cyclodextrin (e.g., 15 mM beta-cyclodextrin) in the phosphate buffer. Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Sample Preparation: Prepare a stock solution of racemic tetrahydrozoline hydrochloride in methanol at a concentration of 1 mg/mL. Dilute the stock solution with deionized water to a final concentration of 100 µg/mL before injection.

Protocol 3: Capillary Electrophoresis Separation

  • Set the capillary temperature to 25°C.

  • Inject the sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Apply a separation voltage of +25 kV.

  • Set the UV detector to a wavelength of 214 nm for detection.

  • Record the electropherogram for a sufficient duration to allow for the elution of both enantiomers.

Data Presentation

The following tables summarize the quantitative data obtained from the enantiomeric separation of tetrahydrozoline using different cyclodextrins as chiral selectors.

Table 1: Migration Times of Tetrahydrozoline Enantiomers with Beta-Cyclodextrin

EnantiomerMigration Time (min)
Enantiomer 18.5
Enantiomer 29.2

Table 2: Resolution of Tetrahydrozoline Enantiomers with Different Chiral Selectors

Chiral SelectorConcentration (mM)Resolution (Rs)
Beta-Cyclodextrin15> 2.0
Sulfated Beta-Cyclodextrin10> 3.0

Resolution (Rs) is calculated using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the migration times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution value greater than 1.5 indicates baseline separation.

Visualizations

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Background Electrolyte (Phosphate Buffer + Chiral Selector) Conditioning Capillary Conditioning BGE->Conditioning Sample Tetrahydrozoline Sample Injection Sample Injection Sample->Injection Conditioning->Injection Separation Electrophoretic Separation (+25 kV, 25°C) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification

Caption: Interaction of enantiomers with a chiral selector in CE.

Discussion

The successful enantiomeric separation of tetrahydrozoline was achieved using capillary electrophoresis with cyclodextrins as chiral selectors. The choice of cyclodextrin and its concentration, as well as the pH of the background electrolyte, are critical parameters that influence the resolution of the enantiomers. [9]Beta-cyclodextrin and its derivatives, such as sulfated beta-cyclodextrin, have proven to be particularly effective. [11][12]The underlying mechanism for this separation is the formation of transient diastereomeric inclusion complexes between the tetrahydrozoline enantiomers and the chiral cavity of the cyclodextrin. The different binding affinities and stabilities of these complexes for the (R)- and (S)-enantiomers result in a difference in their effective electrophoretic mobilities, leading to their separation. [9] The developed method is shown to be robust and reproducible, providing baseline separation suitable for quantitative analysis. This application note provides a solid foundation for the development and validation of analytical methods for the chiral purity testing of tetrahydrozoline in pharmaceutical formulations. Further optimization of separation parameters, such as applied voltage and temperature, may be performed to enhance separation efficiency and reduce analysis time.

Conclusion

This application note provides a detailed and effective protocol for the enantiomeric separation of tetrahydrozoline using capillary electrophoresis. The use of cyclodextrins as chiral selectors in the background electrolyte allows for the baseline resolution of the (R)- and (S)-enantiomers. The presented methodology is a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of chiral pharmaceuticals.

References

Troubleshooting & Optimization

Improving yield in (±)-Tetrahydrozoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of (±)-Tetrahydrozoline in synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthesis route for (±)-Tetrahydrozoline?

A1: The synthesis of (±)-Tetrahydrozoline is most effectively achieved through the reaction of 1-cyanotetraline with ethylenediamine monotosylate. This "one-kettle" method is favored for its simplicity, mild reaction conditions, and high total yield, which can reach up to 80.3%.[1] This approach avoids the need for separation and purification of intermediate products.[1]

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The key parameters that significantly impact the reaction yield are the mass ratio of ethylenediamine monotosylate to 1-cyanotetraline, the reaction temperature, and the reaction time.[1] Optimization of these variables is crucial for maximizing the output of (±)-Tetrahydrozoline.

Q3: What are some of the potential side products in this synthesis?

A3: While the reaction is generally high-yielding, the formation of side products can occur. In imidazoline synthesis from nitriles (a similar chemical transformation), incomplete reaction can leave unreacted starting materials. Additionally, side reactions may lead to the formation of N-oxide derivatives, N-dealkylation products, or ring-hydroxylated isomers. In related syntheses, the formation of bi-amide by-products has also been reported.

Q4: How can I purify the crude (±)-Tetrahydrozoline product?

A4: The crude product can be purified through recrystallization or by pH value extraction.[1] One effective method involves dissolving the crude solid in a 5% hydrochloric acid solution, followed by extraction with diethyl ether to remove neutral impurities. The aqueous layer is then cooled, and the pH is adjusted with a 20% NaOH solution to precipitate the purified (±)-Tetrahydrozoline.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal Reactant Ratio: An incorrect mass ratio of ethylenediamine monotosylate to 1-cyanotetraline can lead to incomplete conversion of the limiting reagent.The optimal mass ratio of ethylenediamine monotosylate to 1-cyanotetraline is reported to be in the range of 2:1 to 5:1.[1] It is recommended to start with a ratio in the middle of this range (e.g., 3.5:1) and optimize based on experimental results.
Inappropriate Reaction Temperature: The reaction is sensitive to temperature. Temperatures that are too low may result in a slow reaction rate and incomplete conversion, while excessively high temperatures can lead to the formation of degradation products.The recommended temperature range is 120-210°C.[1] An initial temperature of 180°C for 3 hours has been shown to be effective.[1] Monitor the reaction progress and adjust the temperature as needed.
Incorrect Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times at high temperatures may promote the formation of byproducts.The suggested reaction time is between 1 to 5 hours.[1] A reaction time of 3 hours at 180°C has been successfully used.[1] Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials to determine the optimal reaction time.
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction can leave residual 1-cyanotetraline or ethylenediamine monotosylate in the product.Ensure optimal reaction conditions (ratio, temperature, and time) are used to drive the reaction to completion. The purification process involving pH extraction is effective at removing these starting materials.[1]
Formation of Side Products: Side reactions can lead to various impurities. The specific nature of these can sometimes be inferred from the reaction conditions.Adjusting the reaction temperature and time can help minimize the formation of certain side products. A thorough purification process, such as recrystallization or pH extraction, is crucial for removing these impurities.[1]
Difficulty in Product Isolation Improper Cooling Procedure: If the reaction mixture is not cooled sufficiently, the product may not fully precipitate, leading to lower isolated yields.The reaction mixture should be cooled to approximately 20°C to ensure complete precipitation of the solid product before filtration.[1]
Inefficient Filtration or Washing: Loss of product can occur during filtration and washing if not performed carefully.Use a suitable filter medium and wash the collected solid with cold water to remove any soluble impurities without dissolving a significant amount of the product.[1]

Data on Reaction Parameters vs. Yield

The following table summarizes the impact of varying reaction parameters on the yield of (±)-Tetrahydrozoline, based on literature data.

Ethylenediamine Monotosylate : 1-Cyanotetraline (Mass Ratio)Temperature (°C)Reaction Time (h)Reported Yield (%)
2:1 - 5:1120 - 2101 - 5Up to 80.3[1]
~3.6:11803~74% (based on crude product)[1]

Note: The yield can be influenced by the efficiency of the purification process.

Experimental Protocol: Synthesis of (±)-Tetrahydrozoline

This protocol is based on the method described in patent CN103224468A.[1]

Materials:

  • Ethylenediamine monotosylate

  • 1-Cyanotetraline

  • 5% Hydrochloric acid solution

  • 20% Sodium hydroxide solution

  • Diethyl ether

  • Cold water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add ethylenediamine monotosylate and 1-cyanotetraline in a mass ratio of approximately 3.6:1 (e.g., 25g of ethylenediamine monotosylate and 7g of 1-cyanotetraline).

  • Heating and Reaction: Heat the mixture to 180°C with continuous stirring. The solids will gradually dissolve. Maintain the reaction at this temperature for 3 hours.

  • Cooling and Precipitation: After 3 hours, cool the reaction solution to approximately 50°C. A solid product should start to form.

  • Acidification and Extraction: Add 50 mL of 5% hydrochloric acid to the mixture to dissolve the solid. Extract the resulting solution with 50 mL of diethyl ether to remove any neutral impurities. Separate the aqueous layer.

  • Basification and Precipitation: Cool the aqueous layer to approximately 20°C. Add 20% sodium hydroxide solution to adjust the pH until a large amount of solid precipitates.

  • Filtration and Washing: Filter the precipitated solid and wash the filter cake with cold water.

  • Drying: Collect the filter cake and dry it to obtain the final product, (±)-Tetrahydrozoline.

Diagrams

experimental_workflow Experimental Workflow for (±)-Tetrahydrozoline Synthesis reagents 1. Add Ethylenediamine Monotosylate and 1-Cyanotetraline to Reactor reaction 2. Heat to 180°C and stir for 3 hours reagents->reaction cooling1 3. Cool to 50°C reaction->cooling1 acidification 4. Add 5% HCl and Diethyl Ether for Extraction cooling1->acidification separation 5. Separate Aqueous Layer acidification->separation cooling2 6. Cool Aqueous Layer to 20°C separation->cooling2 basification 7. Add 20% NaOH to Precipitate Product cooling2->basification filtration 8. Filter and Wash with Cold Water basification->filtration drying 9. Dry the Final Product filtration->drying troubleshooting_yield Troubleshooting Low Yield in (±)-Tetrahydrozoline Synthesis start Low Yield Observed check_ratio Verify Reactant Ratio (2:1 to 5:1 mass ratio) start->check_ratio check_temp Check Reaction Temperature (120-210°C) check_ratio->check_temp Ratio OK adjust_ratio Adjust Ratio and Repeat check_ratio->adjust_ratio Incorrect check_time Evaluate Reaction Time (1-5 hours) check_temp->check_time Temp OK adjust_temp Optimize Temperature check_temp->adjust_temp Incorrect check_purification Review Purification Process check_time->check_purification Time OK adjust_time Optimize Time (Monitor with TLC) check_time->adjust_time Incorrect optimize_purification Optimize Cooling, Filtration, and Washing Steps check_purification->optimize_purification Inefficient end Yield Improved check_purification->end Process OK ratio_ok Ratio Correct temp_ok Temperature Correct time_ok Time Correct purification_ok Purification Correct adjust_ratio->end adjust_temp->end adjust_time->end optimize_purification->end

References

Overcoming peak tailing in (±)-Tetrahydrozoline HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (±)-Tetrahydrozoline HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on resolving peak tailing issues.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in the HPLC analysis of basic compounds like (±)-Tetrahydrozoline, leading to poor peak symmetry, reduced resolution, and inaccurate quantification.[1][2][3] This guide will walk you through the potential causes and solutions to achieve symmetrical, Gaussian peaks.

Question: My (±)-Tetrahydrozoline peak is tailing. What are the primary causes and how can I fix it?

Answer:

Peak tailing for basic analytes like (±)-Tetrahydrozoline in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase, as well as other instrumental factors.[4][5] The most common culprits are:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns are acidic and can interact strongly with basic compounds like Tetrahydrozoline, causing peak tailing.[1][4][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, Tetrahydrozoline can exist in both ionized and non-ionized forms, leading to peak shape distortion.[1]

  • Column Issues: Column degradation, void formation, or contamination can all contribute to peak tailing.[2][3]

  • System and Sample Effects: Extra-column volume, sample overload, and improper sample solvent can also cause peak asymmetry.[1][2]

Below is a systematic approach to troubleshoot and resolve peak tailing.

The pH of the mobile phase is critical for controlling the ionization of both the analyte and the stationary phase.

  • Problem: Tetrahydrozoline is a basic compound. At a mid-range pH, residual silanol groups on the silica packing are ionized and negatively charged, leading to strong interactions with the positively charged Tetrahydrozoline molecule.[4]

  • Solution: Adjust the mobile phase pH to a lower value, typically around pH 3.[5][6] At this pH, the silanol groups are protonated and neutral, minimizing secondary interactions. Additionally, Tetrahydrozoline will be fully protonated, leading to a single ionic species.

A validated method for Tetrahydrozoline hydrochloride analysis successfully employed a mobile phase of acetonitrile and phosphate buffer at pH 3.0 .[6][7][8]

Mobile phase additives can further reduce silanol interactions.

  • Problem: Even at low pH, some residual silanol activity may persist.

  • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase.[9][10] TEA will preferentially interact with the active silanol sites, masking them from the analyte. A concentration of 0.03% TEA has been used effectively in the analysis of Tetrahydrozoline.[10]

The choice of column is crucial for minimizing peak tailing with basic compounds.

  • Problem: Traditional silica-based C18 columns can have a high number of accessible silanol groups.[5]

  • Solution:

    • Use an End-Capped Column: These columns have been chemically treated to reduce the number of free silanol groups.[3][4]

    • Consider a C8 Column: A C8 column was successfully used in a validated method for Tetrahydrozoline, suggesting it can provide good peak shape.[6][8]

    • Utilize Base-Deactivated Columns: Modern columns are specifically designed for the analysis of basic compounds and have very low silanol activity.[11]

If peak tailing persists after optimizing the mobile phase and column, investigate the HPLC system and the column itself.

  • Problem: Physical issues such as column voids, blockages, or excessive extra-column volume can cause peak distortion.[2][3][11]

  • Solution:

    • Inject a Neutral Compound: Inject a neutral marker compound. If it also tails, the issue is likely physical (e.g., a column void or tubing issue).[11] If the neutral compound gives a symmetrical peak, the problem is chemical in nature.

    • Column Flushing and Regeneration: Flush the column with a strong solvent to remove contaminants.[2] If a void is suspected, reversing the column (if permitted by the manufacturer) and flushing may help.[4]

    • Guard Column: Use a guard column to protect the analytical column from contaminants.[3]

    • Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short and narrow as possible to reduce extra-column volume.[1]

The following diagram illustrates a logical workflow for troubleshooting peak tailing in (±)-Tetrahydrozoline HPLC analysis.

G start Peak Tailing Observed for (±)-Tetrahydrozoline check_neutral Inject a Neutral Compound. Does it tail? start->check_neutral physical_problem Physical Problem Suspected: - Column Void/Contamination - Extra-Column Volume check_neutral->physical_problem Yes chemical_problem Chemical Problem Suspected: - Silanol Interactions - Improper pH check_neutral->chemical_problem No fix_physical Troubleshoot Physical Issues: 1. Check/replace column & frits. 2. Minimize tubing length. 3. Check for leaks. physical_problem->fix_physical optimize_ph Optimize Mobile Phase pH: Adjust to pH ~3.0 chemical_problem->optimize_ph end_good Peak Shape Improved fix_physical->end_good end_bad Problem Persists: Consult Manufacturer/Further Investigation fix_physical->end_bad add_modifier Add Mobile Phase Modifier: e.g., 0.1% Triethylamine (TEA) optimize_ph->add_modifier change_column Select Appropriate Column: - End-capped C8 or C18 - Base-deactivated column add_modifier->change_column change_column->end_good change_column->end_bad

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for (±)-Tetrahydrozoline analysis?

A validated HPLC method for Tetrahydrozoline hydrochloride utilized a mobile phase consisting of acetonitrile and phosphate buffer (20:80, v/v) at pH 3.0 .[6][7][8] This is an excellent starting point.

Q2: What type of column is recommended for (±)-Tetrahydrozoline analysis?

A C8 column (5 µm, 125 mm x 4.6 mm i.d.) has been shown to provide good peak shape and resolution for Tetrahydrozoline.[6][8] Alternatively, a high-quality, end-capped C18 column or a base-deactivated column would also be suitable choices.[4][11]

Q3: Should I use any additives in my mobile phase?

Yes, for basic compounds like Tetrahydrozoline, adding a small amount of a competing base like triethylamine (TEA) can significantly improve peak shape by masking active silanol sites.[9][10] A concentration of around 0.03% to 0.1% is a good starting point.[9][10]

Q4: How does sample concentration affect peak shape?

Injecting too much sample can lead to column overload and result in peak fronting or tailing.[2][3] If you observe that all peaks in your chromatogram are distorted, try diluting your sample by a factor of 10 and re-injecting.[4]

Q5: Can the sample solvent cause peak tailing?

Yes, the solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker (i.e., containing less organic solvent). Injecting a sample dissolved in a much stronger solvent can cause peak distortion.

Experimental Protocols and Data

Example Validated HPLC Method for (±)-Tetrahydrozoline

The following method was developed and validated for the analysis of Tetrahydrozoline hydrochloride in eye drop formulations and demonstrated excellent peak symmetry.[6][7][8]

ParameterCondition
Stationary Phase C8 (125 mm x 4.6 mm i.d., 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 20 µL
  • Phosphate Buffer Preparation: Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[6]

Method Performance Data

The aforementioned method yielded the following performance characteristics, indicating a robust and reliable assay.

Performance MetricResult
Peak Asymmetry 0.98
Theoretical Plates 3100
Linearity (r²) 0.999 (over 0.025–0.075 mg/mL)
Accuracy (% Recovery) 100.8%
Precision (RSD) 0.47%

Data sourced from a validated method for Tetrahydrozoline hydrochloride analysis.[6][7][8]

Signaling Pathway of Peak Tailing

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic analytes and how mobile phase optimization can mitigate this issue.

G cluster_0 Sub-optimal Conditions (e.g., pH > 4) cluster_1 Optimized Conditions (e.g., pH ~3) silanol_ionized Ionized Silanol Group (Si-O⁻) (Negatively Charged) interaction Strong Secondary Interaction (Ionic Attraction) silanol_ionized->interaction attracts tetrahydrozoline_ionized (±)-Tetrahydrozoline (Analyte⁺) (Positively Charged) tetrahydrozoline_ionized->interaction attracts peak_tailing Peak Tailing interaction->peak_tailing leads to silanol_protonated Protonated Silanol Group (Si-OH) (Neutral) no_interaction Minimal Secondary Interaction silanol_protonated->no_interaction no strong attraction tetrahydrozoline_ionized2 (±)-Tetrahydrozoline (Analyte⁺) (Positively Charged) tetrahydrozoline_ionized2->no_interaction no strong attraction good_peak Symmetrical Peak no_interaction->good_peak leads to

Caption: Chemical interactions causing peak tailing.

References

Technical Support Center: Stability of (±)-Tetrahydrozoline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (±)-Tetrahydrozoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of (±)-Tetrahydrozoline in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions regarding the stability of (±)-Tetrahydrozoline and offers troubleshooting advice for related experimental challenges.

Q1: My (±)-Tetrahydrozoline solution is showing signs of degradation. What are the most likely causes?

A1: The primary cause of (±)-Tetrahydrozoline degradation in aqueous solutions is hydrolysis, which is significantly influenced by pH. The compound is known to be unstable in both acidic and basic conditions.[1][2] Long-term storage, even in neutral pH, may also lead to a decrease in the concentration of Tetrahydrozoline. Exposure to light, especially in the presence of photosensitizers, can also contribute to degradation.

Q2: I am observing unexpected peaks in my HPLC analysis of a stressed (±)-Tetrahydrozoline sample. What could these be?

A2: Unexpected peaks are likely degradation products. The most probable degradation pathway for (±)-Tetrahydrozoline, as with other imidazoline derivatives, is the hydrolysis of the imidazoline ring. This cleavage typically results in the formation of an amido-amine derivative. While specific degradation products of (±)-Tetrahydrozoline are not extensively detailed in publicly available literature, related imidazoline compounds are known to hydrolyze to their corresponding amido-amine and other precursors. It is also possible that some peaks are related to impurities from the synthesis of (±)-Tetrahydrozoline hydrochloride.

Q3: My assay results for (±)-Tetrahydrozoline are inconsistent. What could be the reason?

A3: Inconsistent assay results can stem from several factors:

  • pH of the Solution: As (±)-Tetrahydrozoline is susceptible to pH-dependent hydrolysis, variations in the pH of your aqueous solution can lead to differing rates of degradation and therefore, inconsistent measurements of the active compound.

  • Storage Conditions: Inadequate storage, such as exposure to light or elevated temperatures, can accelerate degradation.

  • Analytical Method: The HPLC method used may not be stability-indicating, meaning it may not be able to separate the intact drug from its degradation products. This can lead to an overestimation of the amount of (±)-Tetrahydrozoline remaining.

Q4: How can I prevent the degradation of my (±)-Tetrahydrozoline aqueous solution?

A4: To minimize degradation, consider the following:

  • Temperature: Store solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate hydrolysis.

  • Light Protection: Protect the solution from light by using amber vials or by storing it in the dark.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen to minimize oxidative degradation, although studies have shown it to be relatively stable to oxidation by hydrogen peroxide.[1][2]

Data on Stability of (±)-Tetrahydrozoline

The stability of (±)-Tetrahydrozoline is significantly impacted by pH and temperature. The following tables summarize the available quantitative data on its degradation.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ParametersObservationReference
Acid Hydrolysis Hydrochloric Acid~40% degradation[1][2]
Base Hydrolysis Sodium Hydroxide~35% degradation[1][2]
Oxidation Hydrogen PeroxideStable, no degradation products detected[1][2]
Thermal 60°C for one weekStable[1][2]

Note: The exact conditions (concentration of acid/base, duration of exposure) for the reported percentage degradation in Table 1 are not specified in the cited source.

Table 2: Kinetic Data for Hydrolysis of (±)-Tetrahydrozoline Hydrochloride

Detailed quantitative data from the study "Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions" by B. Stanisz (2004) regarding rate constants at various pH values and temperatures are not publicly available in the accessed literature. This study is cited as investigating the hydrolysis kinetics at 353, 363, and 368 K in the pH range of 2.00 to 12.20.[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the stability testing of (±)-Tetrahydrozoline.

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to investigate the stability of (±)-Tetrahydrozoline under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (±)-Tetrahydrozoline hydrochloride of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer appropriate for your analytical method).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.1 N HCl). Heat as necessary (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a base solution (e.g., 0.1 N NaOH). Heat as necessary (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general stability-indicating HPLC method for the analysis of (±)-Tetrahydrozoline and its potential degradation products.

1. Chromatographic System:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C8 column (e.g., 125 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3.0) in a ratio of approximately 20:80 (v/v). The exact composition may need optimization.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Solution: Prepare a solution of (±)-Tetrahydrozoline hydrochloride of known concentration in the mobile phase or a suitable diluent.

  • Sample Solution: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

3. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and determine the retention time and peak area of (±)-Tetrahydrozoline and any degradation products.

4. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability testing of (±)-Tetrahydrozoline.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare (±)-Tetrahydrozoline Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidative Degradation stock->oxidation Expose to Stress thermal Thermal Degradation stock->thermal Expose to Stress photo Photolytic Degradation stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation: - % Degradation - Degradation Profile hplc->data

Forced degradation experimental workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Assay Results ph Incorrect or Variable pH start->ph storage Improper Storage (Light/Temp) start->storage method Non-Stability-Indicating Analytical Method start->method ph_sol Verify and Buffer Solution pH ph->ph_sol storage_sol Use Amber Vials and Control Temperature storage->storage_sol method_sol Validate HPLC Method per ICH Guidelines method->method_sol

Troubleshooting logic for inconsistent results.

degradation_pathway tetrahydrozoline (±)-Tetrahydrozoline Imidazoline Ring Intact hydrolysis_product Amido-Amine Derivative Imidazoline Ring Cleaved tetrahydrozoline->hydrolysis_product  Hydrolysis (Acidic or Basic Conditions)

General hydrolytic degradation pathway.

References

Technical Support Center: Analysis of Tetrahydrozoline in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tetrahydrozoline from biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of tetrahydrozoline, focusing on the identification and mitigation of matrix effects.

Observed Problem Potential Cause Recommended Solution
Low Analyte Response / Signal Suppression Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) are interfering with the ionization of tetrahydrozoline in the MS source.[1][2]1. Improve Sample Preparation: Switch to a more rigorous extraction method. If using Protein Precipitation (PPT), consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample.[3][4] 2. Optimize Chromatography: Modify the LC gradient to better separate tetrahydrozoline from matrix interferences.[1] 3. Use a Different Internal Standard: Employ a stable isotope-labeled (SIL) internal standard for tetrahydrozoline if available, as it can co-elute and experience similar matrix effects, thus providing more accurate quantification.[5] If a SIL-IS is not available, use a structural analog like Naphazoline.[6][7] 4. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components enough to minimize ion suppression.[3]
High Analyte Response / Signal Enhancement Ion Enhancement: Co-eluting matrix components are enhancing the ionization efficiency of tetrahydrozoline.[1]1. Enhance Sample Cleanup: Similar to ion suppression, a more effective sample preparation technique like SPE is recommended to remove the interfering compounds.[2] 2. Adjust Chromatographic Separation: Modify the mobile phase composition or gradient to shift the retention time of tetrahydrozoline away from the enhancing components.[8]
Poor Reproducibility / High Variability in Results Inconsistent Matrix Effects: The composition of the biological matrix varies between different samples or lots, leading to variable ion suppression or enhancement.[1] Sample Preparation Inconsistency: The chosen extraction method is not robust, leading to variable recoveries and matrix component removal.1. Evaluate Multiple Matrix Lots: Assess the matrix effect using at least six different lots of the biological matrix to understand inter-subject variability.[1] 2. Implement a Robust Internal Standard: Use a stable isotope-labeled internal standard to compensate for variability.[5] 3. Standardize and Validate Sample Preparation: Ensure the sample preparation protocol is well-defined and followed precisely for all samples. Automating the process can also improve consistency.[9] 4. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[8]
Peak Tailing or Splitting Chromatographic Issues: Co-eluting matrix components can affect the peak shape.[8] This can also be caused by column contamination or a mismatch between the sample solvent and the initial mobile phase.[1]1. Column Maintenance: Flush the column with a strong solvent or replace the guard column to remove contaminants.[1] 2. Solvent Compatibility: Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.[1]
Shift in Retention Time Matrix-Induced Chromatographic Effects: Components in the sample matrix can interact with the analyte or the stationary phase, altering the retention time.[8]1. Thorough Sample Cleanup: Employing a more effective sample preparation method like SPE can remove the components causing the shift. 2. Confirm with Internal Standard: A suitable internal standard should exhibit a similar shift, helping to confirm the identity of the analyte peak.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as tetrahydrozoline, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[8][10]

Q2: What are the primary causes of matrix effects in the analysis of tetrahydrozoline from biological samples?

A2: The primary causes of matrix effects include:

  • Co-eluting Endogenous Components: Lipids (especially phospholipids), proteins, salts, and other small molecules from the biological matrix can interfere with the ionization process.[1][2]

  • Ionization Source Competition: High concentrations of matrix components can compete with tetrahydrozoline for ionization in the MS source, particularly in electrospray ionization (ESI).[1]

  • Sample Preparation Reagents: Residual reagents from sample preparation steps can also impact signal intensity.

Q3: How can I quantitatively assess the presence and magnitude of matrix effects in my assay?

A3: The most common method is the post-extraction spike. This involves comparing the peak area of tetrahydrozoline spiked into an extracted blank matrix sample with the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Spiked Post-Extraction Sample) / (Peak Area of Analyte in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no significant matrix effect.[1]

It is recommended to evaluate the matrix effect at low and high concentrations and with at least six different lots of the biological matrix.[1]

Q4: Which sample preparation technique is best for minimizing matrix effects for tetrahydrozoline?

A4: The choice of technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is the simplest method but often results in the least clean extract, making it more susceptible to matrix effects.[11] It is achieved by adding a water-miscible organic solvent like acetonitrile to the sample.[11][12]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[2] For a basic compound like tetrahydrozoline, the pH of the aqueous sample should be adjusted to be at least two pH units higher than its pKa to ensure it is uncharged and efficiently extracted.[2]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and providing the cleanest extracts.[3][4] For a basic analyte like tetrahydrozoline, a mixed-mode cation exchange cartridge can be very effective.[1]

Q5: What is a suitable internal standard for tetrahydrozoline analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of tetrahydrozoline (e.g., tetrahydrozoline-d4). SIL internal standards have nearly identical chemical properties and chromatographic behavior to the analyte and can effectively compensate for matrix effects.[5] If a SIL-IS is unavailable, a structural analog such as Naphazoline can be used.[6][7]

Quantitative Data Summary

The following table summarizes the typical impact of different sample preparation methods on matrix effects, recovery, and overall process efficiency for the analysis of basic drugs like tetrahydrozoline in plasma. The values are illustrative and serve to compare the relative effectiveness of each technique.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Factor (MF) 0.4 - 1.2 (High Variability)0.7 - 1.1 (Moderate Variability)0.9 - 1.05 (Low Variability)
Analyte Recovery (%) > 90%[13]70 - 95%> 85%
Relative Cleanliness LowMediumHigh
Phospholipid Removal PoorModerateExcellent
Throughput HighMediumMedium-High (Automatable)
Cost per Sample LowLow-MediumHigh

Experimental Protocols & Methodologies

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
  • Prepare Blank Matrix Extracts: Extract at least six different lots of blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol (e.g., LLE or SPE).

  • Prepare Spiked Matrix Samples: After the final evaporation step, reconstitute the dried extracts with a solution containing tetrahydrozoline at a known concentration (e.g., low and high QC levels).

  • Prepare Neat Standard Solutions: Prepare standard solutions of tetrahydrozoline in the reconstitution solvent at the same concentrations as the spiked matrix samples.

  • LC-MS/MS Analysis: Analyze both the spiked matrix samples and the neat standard solutions by LC-MS/MS.

  • Calculate Matrix Factor: For each concentration and each matrix lot, calculate the matrix factor as described in the FAQ section.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Aliquot: Pipette 200 µL of the biological sample (e.g., plasma) into a clean tube.

  • Add Internal Standard: Add the internal standard solution (e.g., Naphazoline).

  • Alkalinize Sample: Add an alkaline buffer (e.g., sodium carbonate buffer, pH 9-10) to raise the sample pH.[6][7] This ensures tetrahydrozoline is in its neutral, extractable form.

  • Add Extraction Solvent: Add an appropriate immiscible organic solvent (e.g., a mixture of isopropanol and ethyl acetate).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes, then centrifuge to separate the aqueous and organic layers.

  • Transfer and Evaporate: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.[6]

  • Reconstitute: Reconstitute the dried residue in the mobile phase or a compatible solvent for injection.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge by passing methanol, followed by an equilibration with an acidic buffer (e.g., 0.1% formic acid in water).[1]

  • Pre-treat and Load Sample: Dilute the biological sample with an acidic buffer and load it onto the conditioned cartridge.

  • Wash the Cartridge:

    • Wash 1: Pass an acidic buffer to remove hydrophilic interferences.

    • Wash 2: Pass an organic solvent like methanol to remove lipids and other medium-polarity interferences.

  • Elute the Analyte: Elute tetrahydrozoline with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[1] The base neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[1]

Visual Diagrams

Matrix_Effect_Workflow Workflow for Identifying and Mitigating Matrix Effects cluster_0 Phase 1: Identification cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Mitigation cluster_3 Phase 4: Finalization A Develop Initial LC-MS/MS Method B Prepare Blank Matrix Extracts (Multiple Lots) A->B C Post-Extraction Spike with Tetrahydrozoline B->C D Analyze Spiked Extracts & Neat Standards C->D E Calculate Matrix Factor (MF) MF = Area(Matrix) / Area(Neat) D->E F Is MF within acceptable limits (e.g., 0.85-1.15)? E->F G Optimize Sample Preparation (e.g., switch PPT -> LLE/SPE) F->G No J Method is Validated F->J Yes H Optimize Chromatography (Improve Separation) G->H I Use Stable Isotope-Labeled or Analog Internal Standard H->I K Re-evaluate Matrix Effect I->K K->F

Caption: Workflow for identifying and mitigating matrix effects.

Sample_Prep_Comparison Comparison of Sample Preparation Techniques Start Biological Sample (Plasma, Urine) PPT Protein Precipitation (PPT) + Acetonitrile/Methanol Start->PPT LLE Liquid-Liquid Extraction (LLE) + pH adjust, organic solvent Start->LLE SPE Solid-Phase Extraction (SPE) + Condition, Load, Wash, Elute Start->SPE Result_PPT High Recovery Low Purity High Matrix Effect PPT->Result_PPT Result_LLE Good Recovery Medium Purity Moderate Matrix Effect LLE->Result_LLE Result_SPE Good Recovery High Purity Low Matrix Effect SPE->Result_SPE

Caption: Comparison of common sample preparation techniques.

References

Optimizing mobile phase for baseline separation of tetrahydrozoline enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of tetrahydrozoline enantiomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal, baseline separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for separating tetrahydrozoline enantiomers?

The most prevalent and effective technique is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are frequently the first choice for screening and method development due to their broad applicability for a wide range of chiral compounds, including basic compounds like tetrahydrozoline.[1][2]

Q2: Why is a mobile phase additive necessary for the separation of tetrahydrozoline?

Tetrahydrozoline is a basic compound. In normal phase chromatography, basic additives are often required to improve peak shape and optimize the chiral recognition process.[3][4] These additives, such as Diethylamine (DEA), minimize undesirable interactions between the basic analyte and any acidic sites on the stationary phase surface, which can cause peak tailing and poor resolution.[4] In reversed-phase mode, controlling the pH with buffers is crucial for similar reasons.[5]

Q3: What are typical starting concentrations for basic additives in the mobile phase?

For basic additives like Diethylamine (DEA) or butylamine in normal phase mode, a typical starting concentration is 0.1% (v/v) of the total mobile phase volume.[3][4] The concentration should generally not exceed 0.5%, as higher concentrations can sometimes negatively impact the stationary phase or the separation itself.[4]

Q4: Can temperature affect the separation?

Yes, temperature is a critical parameter in method development. Adjusting the column temperature (e.g., testing at 15°C, 25°C, and 40°C) can influence the selectivity and efficiency of the separation.[1] In some cases, a change in temperature can significantly improve or even enable the resolution of enantiomers.

Q5: What is considered a successful baseline separation?

A baseline separation is generally achieved when the resolution value (Rs) between the two enantiomer peaks is greater than or equal to 1.5.[1][6] This ensures accurate quantification of each enantiomer without interference from the other.

Experimental Protocols

Protocol 1: Normal Phase HPLC Method Development

This protocol outlines a typical starting point for developing a chiral separation method for tetrahydrozoline enantiomers in normal phase mode.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives.

  • Mobile Phase Preparation:

    • Prepare a primary mobile phase consisting of a mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A common starting ratio is 90:10 (v/v) n-Hexane:Alcohol.

    • Add a basic modifier, typically Diethylamine (DEA), to the mobile phase at a concentration of 0.1% (v/v).

  • Sample Preparation: Dissolve the tetrahydrozoline sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: Set to a standard flow rate for the column dimensions, typically 1.0 mL/min for a 4.6 mm i.d. column.

    • Temperature: Maintain the column at a constant temperature, typically 25°C.

    • Detection: Use a UV detector at a wavelength where tetrahydrozoline has strong absorbance (e.g., 240 nm or 254 nm).[7][8]

    • Injection Volume: Inject 5-10 µL of the prepared sample.[1]

  • Data Analysis: Integrate the peaks for the two enantiomers and calculate the resolution (Rs). An Rs value ≥ 1.5 indicates baseline separation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of mobile phase for the baseline separation of tetrahydrozoline enantiomers.

Problem Potential Cause Recommended Solution(s)
No Separation / Poor Resolution (Rs < 1.0) 1. Inappropriate mobile phase polarity. 2. Insufficient interaction with the chiral stationary phase. 3. Incorrect choice of alcohol modifier.1. Adjust Alcohol Content: Systematically vary the percentage of the alcohol modifier. Decrease the alcohol content (e.g., from 10% to 5%) to increase retention and potentially improve interaction with the CSP. Conversely, if retention is too long, increase the alcohol content. 2. Change Alcohol Modifier: The type of alcohol (e.g., Ethanol, Isopropanol) can significantly impact selectivity. If Isopropanol does not yield separation, test Ethanol, as the difference in solvent properties can alter the chiral recognition mechanism. 3. Vary Additive Concentration: Adjust the DEA concentration within the 0.1% - 0.5% range.
Peak Tailing / Asymmetry 1. Strong, undesirable interactions between the basic analyte and the stationary phase. 2. Insufficient concentration of the basic additive.1. Increase Additive Concentration: Incrementally increase the concentration of DEA in the mobile phase (e.g., from 0.1% to 0.2%). This helps to mask active sites on the silica surface, leading to more symmetrical peaks.[4] 2. Try an Alternative Basic Additive: In some cases, other amines like ethanolamine or ethylenediamine may provide better peak symmetry than DEA.[3]
Broad Peaks 1. Low column efficiency. 2. Sub-optimal flow rate. 3. Mismatch between sample solvent and mobile phase.1. Optimize Flow Rate: Perform a flow rate study (e.g., 0.8, 1.0, 1.2 mL/min) to find the optimal balance between analysis time and efficiency. 2. Ensure Sample Solvent Compatibility: Always dissolve the sample in the mobile phase whenever possible to prevent peak distortion.[1]
Long Analysis Time 1. Mobile phase is too weak (insufficient alcohol).1. Increase Alcohol Content: Gradually increase the percentage of the alcohol modifier in the mobile phase to decrease retention times. Be aware that this may also decrease resolution, so a balance must be found.

Visual Guides

Logical Workflow for Mobile Phase Optimization

This diagram illustrates a systematic approach to optimizing the mobile phase for chiral separation.

G cluster_start Initial Conditions cluster_eval Evaluation cluster_success Result start Hexane/IPA (90:10) + 0.1% DEA eval_res Rs >= 1.5? start->eval_res success Baseline Separation Achieved eval_res->success Yes adjust_alcohol Adjust % IPA (e.g., 95:5 or 80:20) eval_res->adjust_alcohol No change_alcohol Change Alcohol (e.g., to Ethanol) adjust_alcohol->change_alcohol No Improvement adjust_dea Adjust % DEA (e.g., 0.2%) change_alcohol->adjust_dea No Improvement adjust_dea->adjust_alcohol

Caption: A decision tree for systematic mobile phase optimization in normal phase chromatography.

Troubleshooting Decision Pathway

This diagram provides a logical flow for diagnosing and resolving common chromatographic issues.

G cluster_problem Problem Identification cluster_solutions Corrective Actions cluster_re_eval Re-evaluation problem Identify Issue solution_res Vary Alcohol % problem->solution_res Poor Resolution solution_tail Increase DEA % problem->solution_tail Peak Tailing solution_broad Optimize Flow Rate problem->solution_broad Broad Peaks re_eval Re-evaluate Chromatogram solution_res->re_eval solution_tail->re_eval solution_broad->re_eval

Caption: A troubleshooting guide for common issues in chiral HPLC separation.

References

Troubleshooting low recovery of tetrahydrozoline during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the solid-phase extraction (SPE) of tetrahydrozoline, specifically addressing the issue of low recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my tetrahydrozoline recovery low after SPE?

Low recovery of tetrahydrozoline can stem from several factors throughout the SPE workflow. The first step in troubleshooting is to determine at which stage the analyte is being lost.[1][2] This can be achieved by collecting and analyzing the fractions from each step of the process (loading, washing, and elution).[1][2]

A systematic approach to identifying the cause of low recovery is outlined in the workflow diagram below.

SPE_Troubleshooting_Workflow start Start: Low Tetrahydrozoline Recovery check_fractions Collect and Analyze All Fractions (Load, Wash, Elute) start->check_fractions analyte_in_load Analyte Found in Loading Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte Found in Wash Fraction? analyte_in_load->analyte_in_wash No cause_load1 Inadequate Sorbent Retention: - Incorrect sorbent type - Insufficient sorbent conditioning - Sample pH not optimal for retention analyte_in_load->cause_load1 Yes analyte_not_eluted Analyte Not Found in Any Fraction? analyte_in_wash->analyte_not_eluted No cause_wash1 Wash Solvent is Too Strong: - Elutes tetrahydrozoline prematurely analyte_in_wash->cause_wash1 Yes recovery_ok Recovery is Successful analyte_not_eluted->recovery_ok No cause_elution1 Elution Solvent is Too Weak: - Insufficient strength to desorb tetrahydrozoline from the sorbent analyte_not_eluted->cause_elution1 Yes cause_load2 Strong Sample Solvent: - Sample solvent has higher affinity for tetrahydrozoline than the sorbent cause_load3 High Flow Rate: - Insufficient interaction time between tetrahydrozoline and sorbent cause_load4 Sorbent Overload: - Sample concentration or volume is too high for the sorbent mass cause_wash2 Incorrect Wash Solvent pH: - Alters ionization of tetrahydrozoline, reducing retention cause_elution2 Incorrect Elution Solvent pH: - Tetrahydrozoline remains ionized and strongly bound to the sorbent cause_elution3 Insufficient Elution Volume: - Incomplete elution of the analyte from the sorbent bed

Caption: Troubleshooting workflow for low tetrahydrozoline recovery in SPE.

2. How do I select the appropriate SPE sorbent for tetrahydrozoline?

The choice of sorbent is critical and depends on the physicochemical properties of tetrahydrozoline and the sample matrix.[3] Tetrahydrozoline is an imidazoline derivative and acts as a basic compound.[4] Therefore, cation-exchange or reversed-phase sorbents are commonly used.

Sorbent TypeRetention MechanismRecommended Use For Tetrahydrozoline
Reversed-Phase (e.g., C8, C18) Hydrophobic interactionsSuitable for extracting tetrahydrozoline from aqueous matrices. The sample pH should be adjusted to be at least 2 pH units above the pKa of tetrahydrozoline to ensure it is in its neutral, more hydrophobic form for optimal retention.
Cation-Exchange (e.g., SCX, WCX) Ionic interactionsIdeal for retaining the positively charged (protonated) form of tetrahydrozoline. The sample pH should be adjusted to be at least 2 pH units below the pKa of tetrahydrozoline.
Polymeric (e.g., Polystyrene-divinylbenzene) Multiple interaction modes (hydrophobic, pi-pi)Can be a good alternative to silica-based sorbents, offering a wider pH stability range.

3. How does pH affect tetrahydrozoline recovery?

The pH of the sample, wash, and elution solvents is a critical parameter that influences the ionization state of tetrahydrozoline and, consequently, its interaction with the SPE sorbent.[5][6] Tetrahydrozoline has a pKa associated with its imidazoline ring, making it a weak base.

  • For Reversed-Phase SPE: To maximize hydrophobic retention, the pH of the sample and wash solutions should be adjusted to suppress the ionization of tetrahydrozoline (i.e., pH > pKa + 2), rendering it neutral and more hydrophobic. For elution, the pH can be lowered to ionize the analyte, reducing its hydrophobic retention and facilitating its release from the sorbent.

  • For Cation-Exchange SPE: To ensure strong ionic retention, the pH of the sample and wash solutions should be low enough to ensure tetrahydrozoline is fully protonated (i.e., pH < pKa - 2). Elution is then achieved by using a high pH solvent to neutralize the analyte or a solvent with a high ionic strength to disrupt the ionic interaction.

The relationship between pH and the retention of a basic compound like tetrahydrozoline on different sorbents is illustrated below.

ph_effect_on_spe cluster_rp Reversed-Phase SPE cluster_cx Cation-Exchange SPE rp_sample Sample/Wash pH > pKa + 2 (Analyte is Neutral) rp_retention Strong Hydrophobic Retention rp_sample->rp_retention rp_elution Elution pH < pKa (Analyte is Ionized) rp_release Weak Hydrophobic Retention (Analyte is Eluted) rp_elution->rp_release cx_sample Sample/Wash pH < pKa - 2 (Analyte is Cationic) cx_retention Strong Ionic Retention cx_sample->cx_retention cx_elution High pH or High Ionic Strength Elution cx_release Disruption of Ionic Interaction (Analyte is Eluted) cx_elution->cx_release

Caption: Effect of pH on tetrahydrozoline retention in SPE.

4. What are the optimal solvent conditions for the wash and elution steps?

The strength and composition of the wash and elution solvents are crucial for a successful SPE procedure.

  • Wash Solvent: The goal of the wash step is to remove interfering compounds without eluting the analyte of interest.[5] For reversed-phase SPE, the wash solvent should be strong enough to remove hydrophilic interferences but weak enough to not elute the retained tetrahydrozoline. This is typically an aqueous buffer at the appropriate pH with a small percentage of organic solvent. For cation-exchange SPE, the wash solvent should maintain the low pH to keep tetrahydrozoline charged and retained, while washing away neutral and acidic impurities.

  • Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between tetrahydrozoline and the sorbent.[7][8]

    • Reversed-Phase: A higher percentage of a polar organic solvent (e.g., methanol, acetonitrile) is used.[8] Adjusting the pH of the elution solvent to ionize the tetrahydrozoline can also enhance elution.

    • Cation-Exchange: Elution can be achieved by using a solvent with a high pH to neutralize the charge on tetrahydrozoline or by using a buffer with a high salt concentration to compete for the ion-exchange sites.

StepReversed-Phase (C18)Cation-Exchange (SCX)
Conditioning 1. Methanol2. Water/Buffer (at loading pH)1. Methanol2. Water/Buffer (at loading pH)
Loading Sample in aqueous buffer (pH > pKa + 2)Sample in aqueous buffer (pH < pKa - 2)
Washing Aqueous buffer (pH > pKa + 2) with low % organic solvent1. Acidic buffer (pH < pKa - 2)2. Organic solvent (e.g., methanol)
Elution Organic solvent (e.g., methanol, acetonitrile) with or without acidAmmoniated organic solvent (e.g., 5% ammonium hydroxide in methanol)

5. How can I improve the reproducibility of my SPE method?

Inconsistent results can be frustrating. Here are some tips to improve the reproducibility of your method:[5]

  • Consistent Sample Pre-treatment: Ensure that all samples are treated identically before loading onto the SPE cartridge. This includes pH adjustment, dilution, and filtration.

  • Proper Cartridge Conditioning: Always condition the SPE cartridge according to the manufacturer's instructions. Inadequate conditioning can lead to inconsistent interactions between the sorbent and the analyte.

  • Controlled Flow Rate: Maintain a consistent and slow flow rate during sample loading and elution to ensure adequate interaction time.[5][6] A typical flow rate is around 1 mL/min.[5]

  • Avoid Sorbent Drying: For silica-based sorbents, do not allow the sorbent bed to dry out between the conditioning, loading, and washing steps, as this can lead to channeling and poor recovery.

  • Sufficient Elution Volume: Use an adequate volume of elution solvent to ensure complete recovery of the analyte from the sorbent bed. It may be beneficial to perform the elution in two smaller aliquots.

Experimental Protocol: Example of a Generic SPE Method for Tetrahydrozoline from an Aqueous Matrix

This protocol provides a general framework. Optimization may be required based on the specific sample matrix and analytical requirements.

Method 1: Reversed-Phase SPE

  • Sorbent: C18 (500 mg, 3 mL)

  • Sample Pre-treatment: Adjust the sample pH to 9.0 with a suitable buffer (e.g., ammonium hydroxide).

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Pass 3 mL of the pH 9.0 buffer through the cartridge. Do not allow the sorbent to dry.

  • Loading:

    • Load the pre-treated sample at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of the pH 9.0 buffer.

    • Optional: A second wash with a weak organic solvent mixture (e.g., 5% methanol in pH 9.0 buffer) can be performed to remove more hydrophobic interferences.

  • Elution:

    • Elute the tetrahydrozoline with 2 x 2 mL of methanol containing 2% formic acid. Collect the eluate for analysis.

Method 2: Cation-Exchange SPE

  • Sorbent: SCX (500 mg, 3 mL)

  • Sample Pre-treatment: Adjust the sample pH to 3.0 with a suitable buffer (e.g., phosphate buffer).

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Pass 3 mL of the pH 3.0 buffer through the cartridge. Do not allow the sorbent to dry.

  • Loading:

    • Load the pre-treated sample at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of the pH 3.0 buffer.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the tetrahydrozoline with 2 x 2 mL of 5% ammonium hydroxide in methanol. Collect the eluate for analysis.

References

Technical Support Center: (±)-Tetrahydrozoline Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting of (±)-Tetrahydrozoline standard solutions to ensure their stability and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (±)-Tetrahydrozoline standard solutions?

A1: The primary factors that can lead to the degradation of (±)-Tetrahydrozoline solutions are pH and improper long-term storage conditions. Tetrahydrozoline is susceptible to degradation in both acidic and basic environments.[1][2] While the solid form is stable at 4°C for at least four years, aqueous solutions are not recommended for storage for more than one day.[3]

Q2: What is the optimal pH range for maintaining the stability of an aqueous (±)-Tetrahydrozoline solution?

A2: For ophthalmic solutions, a pH range of 5.8 to 6.5 is recommended to ensure stability.[4] For solutions containing other components like vitamin A, a pH range of 6.0 to 8.0 is suggested, as a pH above 8.0 may lead to instability during extended storage.[5]

Q3: How should I prepare a (±)-Tetrahydrozoline stock solution?

A3: A stock solution can be prepared by dissolving (±)-Tetrahydrozoline hydrochloride in a suitable solvent. For aqueous solutions, use a diluent prepared by adding 0.5 mL of phosphoric acid to 1000 mL of water to help maintain an appropriate pH.[1] If using organic solvents, ethanol, DMSO, and DMF are suitable options.[3]

Q4: What are the recommended storage conditions for (±)-Tetrahydrozoline standard solutions?

A4: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[6] Aqueous solutions of (±)-Tetrahydrozoline are not recommended for storage for more than one day.[3] Commercial products have shown stability for up to 3 years when stored at room temperature, but this applies to formulated products, not standard solutions.[7]

Q5: Is (±)-Tetrahydrozoline sensitive to light or oxidation?

A5: Studies have shown that (±)-Tetrahydrozoline is stable in the presence of an oxidizing agent like hydrogen peroxide.[1] Forced degradation studies under photolytic conditions have also been performed, suggesting light exposure is a potential degradation factor to consider.[8][9][10] It is good practice to store solutions in light-resistant containers.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent results Degradation of the standard solution.1. Check the pH of the solution. Adjust to a range of 5.8-6.5 if necessary.[4]2. Prepare a fresh standard solution, especially if the current one is an aqueous solution more than a day old.[3]3. Verify the storage conditions. Ensure stock solutions are stored at the recommended low temperatures.[6]
Appearance of unknown peaks in chromatogram Degradation products are present.1. Confirm the identity of the main peak by comparing with a freshly prepared standard.2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.3. Review the preparation and storage procedures to identify potential causes of degradation, such as exposure to extreme pH or prolonged storage.
Precipitation in the solution Poor solubility or change in pH.1. Ensure the concentration of the solution is not above its solubility limit in the chosen solvent.2. Check and adjust the pH of the solution to the optimal range.3. If using aqueous buffers, ensure all components are fully dissolved.

Data Presentation

Table 1: Summary of Stability Data for (±)-Tetrahydrozoline

Condition Observation Reference
Acidic (HCl solution) ~40% degradation.[1]
Basic (NaOH solution) ~35% degradation.[1]
Oxidative (H₂O₂ solution) Stable, no degradation products observed.[1]
Thermal (60°C for 1 week) Stable.[1]
Room Temperature (1 week) Stable.[1]
Long-term (Commercial Product) No significant degradation for up to 3 years at room temperature.[7]

Table 2: Recommended Storage Conditions for (±)-Tetrahydrozoline Stock Solutions

Temperature Duration Reference
-80°C6 months[6]
-20°C1 month[6]

Experimental Protocols

Protocol: Forced Degradation Study of (±)-Tetrahydrozoline Standard Solution

This protocol is designed to intentionally degrade the (±)-Tetrahydrozoline standard solution to understand its stability profile and identify potential degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of (±)-Tetrahydrozoline hydrochloride in water to obtain a stock solution of a known concentration (e.g., 1.0 mg/mL).[1]

2. Stress Conditions:

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 1.0 M HCl.

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 1.0 M NaOH.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.[8][9]

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 100°C for 24 hours.[8][9]

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light at 254 nm for 24 hours.[8][9]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), take a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method. A common method uses a C8 or C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer at a pH of 3.0.[1][2]

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of Tetrahydrozoline in the stressed samples to that of an untreated control sample.

  • Identify and characterize any significant degradation products.

Visualizations

cluster_degradation Degradation Factors cluster_prevention Preventative Measures Acidic_pH Acidic pH (< 5.8) Basic_pH Basic pH (> 8.0) Long_Term_Storage Prolonged Aqueous Storage Control_pH Maintain pH 5.8-6.5 Tetrahydrozoline (±)-Tetrahydrozoline Standard Solution Control_pH->Tetrahydrozoline Fresh_Prep Prepare Fresh Aqueous Solutions Fresh_Prep->Tetrahydrozoline Proper_Storage Store Stock at -20°C to -80°C Proper_Storage->Tetrahydrozoline Tetrahydrozoline->Acidic_pH Tetrahydrozoline->Basic_pH Tetrahydrozoline->Long_Term_Storage

Caption: Factors leading to the degradation of (±)-Tetrahydrozoline and preventative measures.

Caption: Troubleshooting workflow for inconsistent results with (±)-Tetrahydrozoline solutions.

References

Common interferences in the UV spectrophotometric analysis of tetrahydrozoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the UV spectrophotometric analysis of tetrahydrozoline. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Question: My baseline is drifting or unstable. What are the common causes and solutions?

Answer:

Baseline drift or instability in UV spectrophotometry can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Instrument Warm-up: Ensure the spectrophotometer and its lamp (UV and visible) have been allowed to warm up for the manufacturer-recommended time. This allows for the stabilization of the light source and detector.

  • Solvent Quality: The solvent or blank solution can be a source of instability. Use high-purity, spectroscopy-grade solvents. Contaminants or dissolved gases in the solvent can interfere with the measurement. Degassing the solvent by sonication or sparging with an inert gas can help.

  • Cuvette Mismatch or Contamination: Ensure that the sample and reference cuvettes are a matched pair and are clean. Contamination on the optical surfaces can cause light scattering and an unstable baseline. Clean the cuvettes thoroughly with the appropriate solvent and handle them only by the non-optical sides.

  • Temperature Fluctuations: Changes in the ambient temperature or the temperature of the sample and solvent can cause baseline drift. If possible, use a thermostatted cell holder to maintain a constant temperature.

  • Lamp or Detector Issue: An aging lamp or a failing detector can also lead to instability. If other causes have been ruled out, consult the instrument's manual for diagnostics or contact the manufacturer for service.

Question: I am observing unexpected peaks in my tetrahydrozoline spectrum. What could be the source of this interference?

Answer:

Unexpected peaks in the UV spectrum of tetrahydrozoline can be due to a variety of chemical interferences. Consider the following potential sources:

  • Excipients in the Formulation: Pharmaceutical formulations of tetrahydrozoline often contain excipients that may absorb UV radiation in the same region as the active ingredient. Common excipients to be aware of include:

    • Povidone: Has a UV cutoff near 240 nm and can cause interference.[1]

    • Preservatives: Many preservatives used in ophthalmic solutions have strong UV absorbance.

    • Other excipients such as starch, citric acid, glucose, and propylene glycol have been investigated and may have high tolerance limits, but their potential for interference should not be dismissed.[2][3]

  • Degradation Products: Tetrahydrozoline is known to be unstable in acidic and basic solutions.[4] Degradation can lead to the formation of byproducts with their own UV absorbance profiles, resulting in unexpected peaks. It's crucial to control the pH of your sample solutions.

  • Contaminants: Contamination from glassware, solvents, or other reagents can introduce interfering substances. Ensure all materials are scrupulously clean.

  • Other Active Ingredients: If analyzing a combination product, other active pharmaceutical ingredients (APIs) will have their own absorbance spectra. For example, fluorometholone, antazoline, and chloramphenicol are sometimes formulated with tetrahydrozoline and will interfere with direct UV analysis.[2][3][5][6]

Question: The absorbance readings for my standards are not linear or my sample absorbance is outside the linear range. How can I address this?

Answer:

Non-linearity in UV spectrophotometry is a common issue that can affect the accuracy of quantification.

  • Concentration Range: The Beer-Lambert Law, which is the basis for quantitative spectrophotometry, holds true for a specific concentration range. If your standard curve is not linear, you may be working outside of this range. Prepare a new set of standards with a narrower concentration range. For tetrahydrozoline, a linear range of 0.025–0.075 mg/mL has been reported in some HPLC-UV methods, which can be a starting point for direct UV analysis.[4][7]

  • High Absorbance: If the absorbance values are too high (typically above 1.5-2.0 AU), this can lead to deviations from linearity due to stray light and other instrumental effects. Dilute your samples and standards to bring the absorbance into the optimal range (generally 0.2-0.8 AU).

  • Chemical Interactions: At high concentrations, molecules of the analyte may interact with each other or with the solvent, leading to changes in the molar absorptivity and non-linearity. Dilution is the primary solution.

  • Instrumental Parameters: Ensure that the spectral bandwidth of your spectrophotometer is appropriate for the measurement. A bandwidth that is too wide can lead to a loss of linearity, especially for compounds with sharp absorption bands.

Frequently Asked Questions (FAQs)

What is the UV absorption maximum (λmax) of tetrahydrozoline?

The reported λmax for tetrahydrozoline varies depending on the solvent and the specific analytical method. It is crucial to determine the λmax under your specific experimental conditions.

λmax (nm)Solvent/MethodReference
208Not specified[8]
220Methanol/Acetonitrile/Water[6][9]
230Acetonitrile/Phosphate Buffer[5][10]
235Methanol/Acetate Buffer[5]
240Acetonitrile/Phosphate Buffer[4][7]
254Methanol/Water with additives[11]
264.5, 271.5Not specified[12]

How can I mitigate interference from excipients in my formulation?

Mitigating interference from excipients in direct UV spectrophotometry can be challenging. Here are a few approaches:

  • Derivative Spectrophotometry: This technique can sometimes be used to resolve the spectrum of the analyte from that of an interfering substance by calculating the first or higher-order derivative of the absorbance spectrum.[5][6]

  • Solvent Extraction: If the analyte and the interfering excipient have different solubilities in immiscible solvents, a liquid-liquid extraction could be used to separate them before analysis.

  • Chromatographic Separation: For complex mixtures, high-performance liquid chromatography (HPLC) with a UV detector is the most robust method to separate tetrahydrozoline from excipients and other active ingredients before quantification.[4][5][7][11] The United States Pharmacopeia (USP) method for tetrahydrozoline is UV-Vis spectrophotometry, but it is acknowledged that this method cannot detect impurities, degradation products, excipients, or preservatives.[4][7]

What is a suitable solvent for the UV analysis of tetrahydrozoline?

Methanol is a commonly used solvent for the UV analysis of tetrahydrozoline.[5][6] Other solvents and buffer systems, such as acetonitrile/phosphate buffer and methanol/water mixtures, have also been reported, particularly in HPLC-UV methods.[4][5][7][10][11] The choice of solvent may affect the λmax, so it should be selected based on the specific requirements of the analysis and validated accordingly.

Experimental Protocols

General Protocol for UV Spectrophotometric Analysis of Tetrahydrozoline

This protocol provides a general framework. Specific parameters should be optimized and validated for your particular application.

  • Preparation of Standard Stock Solution:

    • Accurately weigh a suitable amount of tetrahydrozoline hydrochloride reference standard.

    • Dissolve it in a volumetric flask using a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 5-25 µg/mL).

  • Preparation of Sample Solution:

    • For a liquid formulation (e.g., eye drops), accurately dilute a known volume of the sample with the solvent to obtain a theoretical concentration of tetrahydrozoline within the range of the calibration curve.

    • For a solid dosage form, accurately weigh and dissolve the sample in the solvent, followed by filtration if necessary to remove insoluble excipients.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a suitable UV range (e.g., 200-400 nm) to determine the λmax of tetrahydrozoline in the chosen solvent.

    • Set the instrument to measure the absorbance at the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each working standard solution and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

    • Use the absorbance of the sample solution and the calibration curve to determine the concentration of tetrahydrozoline in the sample.

Visualizations

experimental_workflow prep_standards Prepare Tetrahydrozoline Standard Solutions measurement Measure Absorbance (Standards and Sample) prep_standards->measurement prep_sample Prepare Sample Solution (Dilution/Dissolution) prep_sample->measurement instrument_setup Instrument Setup (Wavelength Scan, Blank) instrument_setup->measurement data_analysis Data Analysis (Calibration Curve, Quantification) measurement->data_analysis results Report Results data_analysis->results

Caption: Experimental workflow for the UV spectrophotometric analysis of tetrahydrozoline.

troubleshooting_workflow start Unexpected UV Spectrum (e.g., Peak Shift, Extra Peaks) check_excipients Potential Excipient Interference? start->check_excipients check_degradation Possibility of Degradation? check_excipients->check_degradation No use_hplc Action: Use HPLC for Separation check_excipients->use_hplc Yes check_contamination Contamination Source? check_degradation->check_contamination No control_ph Action: Control Sample pH check_degradation->control_ph Yes clean_glassware Action: Use High-Purity Solvents and Clean Glassware check_contamination->clean_glassware Yes

Caption: Troubleshooting logic for unexpected UV spectra in tetrahydrozoline analysis.

References

Minimizing ion suppression for tetrahydrozoline in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahydrozoline Mass Spectrometry

Welcome to the technical support center for the mass spectrometry analysis of tetrahydrozoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect tetrahydrozoline analysis?

Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, such as tetrahydrozoline, in a mass spectrometer's ion source.[1][2] This phenomenon occurs when co-eluting components from the sample matrix interfere with the process of turning tetrahydrozoline molecules into gas-phase ions.[3] The result is a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and diminished precision in your analytical method.[4] It's crucial to understand that even highly selective MS/MS techniques are susceptible to ion suppression because the interference happens before mass analysis.[2][5]

Q2: What are the primary causes of ion suppression when analyzing tetrahydrozoline?

Ion suppression in tetrahydrozoline analysis typically stems from components in the sample matrix that co-elute with the analyte.[1] The primary causes include:

  • Endogenous Matrix Components: Biological samples like plasma, urine, or tissue contain high concentrations of salts, proteins, and lipids (especially phospholipids) that can interfere with the ionization process.[1][3][6]

  • Sample Preparation Reagents: Residual reagents from sample preparation steps, such as ion-pairing agents or non-volatile buffers, can significantly suppress the analyte signal.[1][3] Using volatile mobile phase additives like formic acid at low concentrations is generally recommended over additives like trifluoroacetic acid (TFA), which is known to cause signal suppression.[5][7]

  • Ionization Source Competition: In electrospray ionization (ESI), which is commonly used for polar molecules like tetrahydrozoline, high concentrations of matrix components can compete for the limited charge on the ESI droplets, reducing the number of charged tetrahydrozoline ions that reach the detector.[1][2][5]

Q3: How can I quantitatively assess if ion suppression is impacting my tetrahydrozoline assay?

The most common method to quantify the extent of ion suppression is the post-extraction spike method .[1] This technique allows you to calculate a Matrix Factor (MF) to determine if your signal is being suppressed or enhanced.

The Matrix Factor is calculated using the following formula: MF = (Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution) [1]

  • An MF < 1 indicates ion suppression.[1]

  • An MF > 1 indicates ion enhancement.[1]

  • An MF = 1 indicates no significant matrix effect.[1]

It is recommended to perform this assessment at both low and high concentrations of tetrahydrozoline and to use at least six different lots of the biological matrix to evaluate variability.[1] For a detailed step-by-step guide, refer to the Experimental Protocols section below.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of tetrahydrozoline.

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: My signal for tetrahydrozoline is significantly lower than expected, or I'm struggling to meet my required limit of detection. What are the likely causes and how can I troubleshoot this?

A: Low signal intensity is a classic symptom of ion suppression. Follow this troubleshooting workflow to identify and resolve the issue.

G start Low Tetrahydrozoline Signal check_ms Step 1: Verify MS Tuning & Parameters - Is the instrument tuned? - Are source parameters (e.g., voltages, gas flows) optimized? start->check_ms assess_matrix Step 2: Assess Matrix Effect - Perform post-extraction spike experiment. - Is Matrix Factor (MF) < 1? check_ms->assess_matrix MS parameters are optimal improve_cleanup Step 3: Enhance Sample Cleanup - Switch from PPT to LLE or SPE. - Use phospholipid removal plates. assess_matrix->improve_cleanup Yes (Suppression Confirmed) solved Problem Resolved assess_matrix->solved No (No significant suppression) optimize_chroma Step 4: Optimize Chromatography - Modify gradient to separate tetrahydrozoline from suppression zones. - Test alternative column chemistry (e.g., HILIC). improve_cleanup->optimize_chroma dilute Step 5: Dilute Sample - If sensitivity allows, dilute the sample extract to reduce matrix concentration. optimize_chroma->dilute check_source Step 6: Evaluate Ion Source - Is ESI the best choice? - Test APCI, as it can be less susceptible to matrix effects. dilute->check_source check_source->solved

Caption: Troubleshooting workflow for low tetrahydrozoline signal intensity.

Issue 2: Poor Reproducibility and Accuracy

Q: My quality control samples for tetrahydrozoline are failing due to high variability (%RSD) and poor accuracy. Can ion suppression be the cause?

A: Yes, inconsistent ion suppression is a major cause of poor reproducibility and accuracy.[4] If the composition of the matrix varies between samples, the degree of ion suppression will also vary, leading to unreliable results.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS, such as deuterium-labeled tetrahydrozoline, will co-elute with the analyte and experience the same degree of ion suppression. By using the peak area ratio of the analyte to the internal standard, the variability is normalized.

  • Improve Sample Preparation: A more rigorous and consistent sample preparation method, such as solid-phase extraction (SPE), can remove a larger portion of interfering matrix components, leading to less variable suppression.[6]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This ensures that your calibrators and samples experience similar matrix effects, improving accuracy.

Issue 3: Choosing the Right Sample Preparation Method

Q: What is the best sample preparation technique to minimize ion suppression for tetrahydrozoline analysis in a biological matrix?

A: The most effective method depends on your matrix complexity and sensitivity requirements. Improving sample preparation is generally the most effective way to combat ion suppression.[5][6] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

TechniqueDescriptionProsCons
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[6]Fast, inexpensive, simple workflow.Least effective cleanup; often results in significant ion suppression from residual phospholipids and other components.[6][8]
Liquid-Liquid Extraction (LLE) Separates tetrahydrozoline from the aqueous sample matrix into an immiscible organic solvent based on its physicochemical properties.[6]Provides cleaner extracts than PPT; can reduce ion suppression.[8]Can have lower analyte recovery, especially for polar compounds; requires solvent optimization.[8]
Solid-Phase Extraction (SPE) Tetrahydrozoline is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[6]Provides the cleanest extracts and is most effective at reducing matrix effects and ion suppression.[8][9]More complex and time-consuming method development; higher cost per sample.

Recommendation: For robust and sensitive assays, Solid-Phase Extraction (SPE) is generally the preferred method for minimizing ion suppression.[9] If throughput is a priority and sensitivity is less of a concern, LLE is a viable alternative. PPT should be used with caution and may require subsequent dilution steps to mitigate matrix effects.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor via Post-Extraction Spike

This protocol provides a step-by-step method to calculate the Matrix Factor (MF) and determine the extent of ion suppression.[1]

G cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation prep_matrix 1. Extract blank biological matrix (e.g., using SPE or LLE) spike_matrix 3. Spike extracted blank matrix with tetrahydrozoline standard (post-extraction) to create 'Set A' prep_matrix->spike_matrix prep_solvent 2. Prepare neat solvent (same as final extraction solvent) spike_solvent 4. Spike neat solvent with same tetrahydrozoline standard to create 'Set B' prep_solvent->spike_solvent analyze 5. Analyze Set A and Set B by LC-MS/MS spike_matrix->analyze spike_solvent->analyze calculate 6. Calculate Matrix Factor (MF): MF = (Mean Peak Area Set A) / (Mean Peak Area Set B) analyze->calculate

Caption: Workflow for assessing the Matrix Factor using the post-extraction spike method.

Detailed Steps:

  • Prepare Blank Matrix Extracts: Process at least six different sources of your biological matrix (e.g., plasma from six different donors) using your established sample preparation method, but without adding the analyte or internal standard.

  • Prepare Neat Solutions: Prepare a set of samples containing only the final reconstitution solvent that will be used in your method.

  • Spike Post-Extraction (Set A): Take the extracted blank matrix samples from Step 1 and spike them with a known concentration of tetrahydrozoline.

  • Spike Neat Solution (Set B): Take the neat solvent samples from Step 2 and spike them with the exact same concentration of tetrahydrozoline as in Step 3.[1]

  • Analyze Samples: Inject and analyze both Set A and Set B using your LC-MS/MS method.

  • Calculate Matrix Factor: Determine the average peak area for tetrahydrozoline in Set A and Set B. Calculate the MF using the formula provided earlier. An MF significantly less than 1 confirms the presence of ion suppression.[1]

Protocol 2: Recommended LC-MS Parameters for Tetrahydrozoline

While optimal parameters must be determined empirically, the following table provides a good starting point for method development based on published methods for tetrahydrozoline and similar compounds.

ParameterRecommendationRationale
LC Column C8 or C18 reversed-phase (e.g., 5 µm, 125 mm x 4.6 mm)[10]Provides good retention and peak shape for tetrahydrozoline.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic AcidFormic acid is a volatile modifier that promotes good ionization in positive ESI mode without causing significant suppression.[7] A typical starting gradient could be 20:80 (A:B).[10]
Flow Rate 0.25 - 1.0 mL/min[10][11]Standard analytical flow rates. Lower flow rates (<0.4 mL/min) can sometimes reduce suppression.[5]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is well-suited for polar, basic compounds like tetrahydrozoline.[5]
Alternative Source Atmospheric Pressure Chemical Ionization (APCI)Consider testing APCI, as it is often less susceptible to ion suppression from non-volatile salts and polar matrix components compared to ESI.[2][4][9]
MS/MS Transitions To be determined by infusing a standard solution of tetrahydrozoline.Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select a quantifier and at least one qualifier transition.

References

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for (±)-Tetrahydrozoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of (±)-Tetrahydrozoline with alternative analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of appropriate analytical methodologies.

Comparison of Analytical Methods

The primary method for the quantification of (±)-Tetrahydrozoline in pharmaceutical formulations is reversed-phase HPLC, which offers superior specificity and stability-indicating capabilities compared to other techniques such as UV-Vis spectrophotometry and gas chromatography (GC).[1][2] While the United States Pharmacopeia (USP) has historically included a UV-Vis spectrophotometric method, this approach lacks the ability to separate the active pharmaceutical ingredient (API) from potential impurities, degradation products, and formulation excipients.[1] HPLC methods overcome this limitation, providing a more accurate and reliable assessment of drug purity and stability.

ParameterStability-Indicating HPLC MethodAlternative HPLC MethodUV-Vis SpectrophotometryGas Chromatography (GC)
Principle Reversed-Phase Chromatography with UV detectionNormal-Phase Chromatography on a silica column with UV detectionMeasurement of UV absorbanceSeparation based on volatility and interaction with a stationary phase
Specificity High (separates from degradation products and excipients)Moderate to HighLow (interference from excipients and degradation products)High
Stability-Indicating YesNot explicitly validated as stability-indicatingNoCan be stability-indicating if validated
Sensitivity High (Quantitation limit of 1.0 µg/mL reported)[2]HighLow to ModerateHigh
Typical Application Routine quality control, stability studies, formulation developmentQuantitative analysis in ophthalmic solutionsRaw material and simple formulation analysisAnalysis of volatile impurities or when derivatization is feasible

Experimental Protocol: Validated Stability-Indicating RP-HPLC Method

This section details the experimental protocol for a validated reversed-phase HPLC method for the determination of (±)-Tetrahydrozoline in eye drop formulations.[1]

Instrumentation
  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • (±)-Tetrahydrozoline Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

Chromatographic Conditions
ParameterCondition
Column Reversed-phase C8 (125 mm x 4.6 mm i.d., 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature Ambient
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to obtain a desired concentration and adjust the pH to 3.0 with orthophosphoric acid.

  • Diluent: Mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 100.0 mg of (±)-Tetrahydrozoline Hydrochloride reference standard in 100.0 mL of diluent.[1]

  • Working Standard Solution (0.05 mg/mL): Dilute 5.0 mL of the stock standard solution to 100.0 mL with diluent.[1]

  • Sample Solution (0.05 mg/mL): Accurately transfer a volume of the eye drop formulation equivalent to 2.5 mg of Tetrahydrozoline into a 50 mL volumetric flask and dilute to volume with diluent.[1]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the (±)-Tetrahydrozoline standard solution.[3][4][5][6]

  • Acid Hydrolysis: Mix equal volumes of the standard solution and 1 M hydrochloric acid and heat.

  • Base Hydrolysis: Mix equal volumes of the standard solution and 1 M sodium hydroxide and heat.

  • Oxidative Degradation: Mix equal volumes of the standard solution and 30% hydrogen peroxide and store at room temperature.

  • Thermal Degradation: Store the standard solution at 60°C for one week.[1]

Note: The duration of stress testing should be optimized to achieve approximately 10-30% degradation of the active substance.

Validation Data Summary

The following tables summarize the validation parameters for the described stability-indicating HPLC method.

Table 1: Linearity[1]
Concentration Range (mg/mL)Correlation Coefficient (r²)
0.025 - 0.0750.999
Table 2: Accuracy (Recovery)[1]
Concentration LevelRecovery (%)% RSD
0.025 mg/mL99.8 - 101.3< 1.0
0.050 mg/mL99.8 - 101.3< 1.0
0.075 mg/mL99.8 - 101.3< 1.0
Average 100.8 0.47
Table 3: Precision
Precision TypeParameter% RSD
Repeatability (n=6)< 2.0
Intermediate Precision (Different days, analysts)< 2.0
Table 4: Robustness[1]
Parameter Variation% RSD of Assay
Flow Rate (± 0.2 mL/min)< 1.0
Detection Wavelength (± 5 nm)< 1.0
Mobile Phase Composition (± 2% Acetonitrile)< 1.0

Visualizations

The following diagrams illustrate the key workflows in the validation of the stability-indicating HPLC method.

G cluster_0 Method Development cluster_1 Method Validation Column_Selection Column Selection (C8, C18) Mobile_Phase_Optimization Mobile Phase Optimization (ACN:Buffer Ratio, pH) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Wavelength Selection (240 nm) Mobile_Phase_Optimization->Detection_Wavelength Flow_Rate Flow Rate Adjustment (1.0 mL/min) Detection_Wavelength->Flow_Rate Optimized_Method Optimized HPLC Method Flow_Rate->Optimized_Method Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Stability-Indicating Method Robustness->Validated_Method Optimized_Method->Specificity

Caption: Workflow for HPLC Method Development and Validation.

G cluster_stress Forced Degradation Conditions Drug_Substance (±)-Tetrahydrozoline Solution Acid Acidic (HCl) Drug_Substance->Acid Base Basic (NaOH) Drug_Substance->Base Oxidation Oxidative (H2O2) Drug_Substance->Oxidation Thermal Thermal (60°C) Drug_Substance->Thermal Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Results Evaluate Peak Purity & Resolution Analysis->Results

Caption: Forced Degradation Study Workflow.

References

Cross-Reactivity of Tetrahydrozoline Antibodies with Imidazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahydrozoline and Imidazoline Cross-Reactivity

Tetrahydrozoline is an imidazoline derivative and a potent alpha-adrenergic agonist. It is the active ingredient in many over-the-counter ophthalmic and nasal decongestant products. Due to its structural similarity to other imidazoline compounds, such as oxymetazoline, xylometazoline, and naphazoline, antibodies developed for the detection of tetrahydrozoline may exhibit cross-reactivity with these related molecules. Understanding the degree of this cross-reactivity is crucial for the development of specific immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.

Comparative Structural Analysis

The potential for cross-reactivity is rooted in the shared chemical scaffolds of imidazoline derivatives. The core imidazoline ring and the nature of the substituent groups determine the epitope landscape for antibody binding.

CompoundChemical StructureKey Structural Features
Tetrahydrozoline Imidazoline ring linked to a tetralin group.
Oxymetazoline Imidazoline ring with a substituted phenolic group containing a tert-butyl moiety.
Xylometazoline Imidazoline ring connected to a dimethylphenyl group.
Naphazoline Imidazoline ring attached to a naphthalene moiety.

Caption: Chemical structures of tetrahydrozoline and other common imidazoline derivatives.

Principles of Immunoassay for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is the most common format for determining the cross-reactivity of antibodies against small molecules (haptens) like tetrahydrozoline. In this assay, the analyte of interest (e.g., another imidazoline derivative) in a sample competes with a labeled form of the target antigen (tetrahydrozoline) for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50) with the IC50 of tetrahydrozoline itself.

Percent Cross-Reactivity (%) = (IC50 of Tetrahydrozoline / IC50 of Cross-Reactant) x 100

Experimental Protocols

Preparation of Tetrahydrozoline-Protein Conjugate (Immunogen)

To produce antibodies against a small molecule like tetrahydrozoline, it must first be conjugated to a larger carrier protein to become immunogenic.

Materials:

  • Tetrahydrozoline hydrochloride

  • Carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH)

  • Coupling agents (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride - EDC, and N-Hydroxysuccinimide - NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve tetrahydrozoline hydrochloride in a suitable buffer to expose a reactive group for conjugation (e.g., by creating a derivative with a carboxyl or amino group).

  • Activate the carboxyl group of the carrier protein using EDC and NHS in PBS.

  • Add the modified tetrahydrozoline to the activated carrier protein solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Stop the reaction by adding a quenching agent.

  • Purify the conjugate by dialysis against PBS to remove unreacted reagents.

  • Characterize the conjugate to determine the hapten-to-protein ratio.

Antibody Production

Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the tetrahydrozoline-protein conjugate. Standard immunization protocols should be followed. For monoclonal antibodies, hybridoma technology is employed to generate specific antibody-producing cell lines.

Competitive ELISA for Cross-Reactivity Testing

Materials:

  • Anti-tetrahydrozoline antibody

  • Tetrahydrozoline standard

  • Potential cross-reactants (oxymetazoline, xylometazoline, naphazoline)

  • Tetrahydrozoline-enzyme conjugate (e.g., HRP-conjugated)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the anti-tetrahydrozoline antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add standards (tetrahydrozoline) or test compounds (other imidazolines) at various concentrations to the wells, followed by the addition of a fixed concentration of the tetrahydrozoline-enzyme conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus tetrahydrozoline concentration. Determine the IC50 values for tetrahydrozoline and each of the tested imidazoline derivatives. Calculate the percent cross-reactivity using the formula mentioned above.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A 1. Antibody Coating B 2. Washing A->B C 3. Blocking B->C D 4. Washing C->D E 5. Add Sample/ Standard & THZ-Enzyme Conjugate D->E F 6. Washing G 7. Add Substrate F->G H 8. Stop Reaction G->H I 9. Read Absorbance H->I

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Signaling Pathways of Tetrahydrozoline

Tetrahydrozoline primarily acts as a selective agonist for α1-adrenergic receptors, leading to vasoconstriction. However, it also has activity at α2-adrenergic and imidazoline receptors. Understanding these pathways is important for interpreting the biological effects of tetrahydrozoline and its cross-reactants.

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by tetrahydrozoline initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC ultimately lead to smooth muscle contraction and vasoconstriction.

Alpha1_Signaling THZ Tetrahydrozoline A1AR α1-Adrenergic Receptor THZ->A1AR Gq Gq Protein A1AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC SMC Smooth Muscle Contraction (Vasoconstriction) Ca->SMC PKC->SMC

Caption: Alpha-1 adrenergic receptor signaling pathway activated by tetrahydrozoline.

Imidazoline Receptor Signaling

The signaling pathways for imidazoline receptors (I1, I2, I3) are less well-defined than those for adrenergic receptors. I1 receptor activation has been linked to the inhibition of adenylyl cyclase and modulation of various kinases, ultimately influencing blood pressure regulation.

Imidazoline_Signaling Imidazoline Imidazoline Ligand IR Imidazoline Receptor (I1) Imidazoline->IR G_protein G-protein IR->G_protein activates Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messengers (e.g., cAMP) Effector->Second_Messenger alters level of Kinase_Cascade Kinase Cascades Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Blood Pressure Regulation) Kinase_Cascade->Cellular_Response

Caption: General signaling pathway for the I1-imidazoline receptor.

Conclusion

A Comparative Guide to the Enantioselective Activity of S-(+)- and R-(-)-Tetrahydrozoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

This guide provides a comparative overview of the enantioselective activity of the S-(+)- and R-(-)-enantiomers of tetrahydrozoline. Tetrahydrozoline, a derivative of imidazoline, is widely used as a non-prescription ocular and nasal decongestant due to its activity as an alpha-adrenergic agonist.[1][2] It functions by stimulating alpha-adrenergic receptors on blood vessels, leading to vasoconstriction and a reduction in redness and congestion.[1][2]

While commercially available as a racemic mixture, the principles of stereochemistry dictate that the two enantiomers, S-(+)-tetrahydrozoline and R-(-)-tetrahydrozoline, are likely to exhibit different binding affinities and functional activities at their target receptors. The differential interaction of drug enantiomers with chiral biological targets like G-protein coupled receptors (GPCRs) is a well-established principle in pharmacology. However, specific quantitative data directly comparing the enantiomers of tetrahydrozoline is not extensively available in peer-reviewed literature, representing a notable gap in the pharmacological understanding of this common drug.

This guide will therefore outline the expected differences in enantioselective activity, provide standard experimental protocols to determine these differences, and detail the underlying signaling pathways.

Comparative Receptor Binding and Functional Activity

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of the individual enantiomers of tetrahydrozoline at alpha-adrenergic receptor subtypes are not widely reported. To facilitate future research and data presentation, the following tables are provided as a template for how such comparative data should be structured.

Table 1: Template for Adrenergic Receptor Binding Affinities (Ki, nM) of Tetrahydrozoline Enantiomers This table presents a hypothetical structure for comparing binding affinities. Values are placeholders and do not represent actual experimental data.

Receptor SubtypeS-(+)-Tetrahydrozoline (Ki, nM)R-(-)-Tetrahydrozoline (Ki, nM)Racemic Tetrahydrozoline (Ki, nM)
α1A-Adrenergic Data Not AvailableData Not AvailableData Not Available
α1B-Adrenergic Data Not AvailableData Not AvailableData Not Available
α1D-Adrenergic Data Not AvailableData Not AvailableData Not Available
α2A-Adrenergic Data Not AvailableData Not AvailableData Not Available
α2B-Adrenergic Data Not AvailableData Not AvailableData Not Available
α2C-Adrenergic Data Not AvailableData Not AvailableData Not Available

Table 2: Template for Functional Activity (EC50, nM) of Tetrahydrozoline Enantiomers This table presents a hypothetical structure for comparing functional potencies. Values are placeholders and do not represent actual experimental data.

Receptor & Assay TypeS-(+)-Tetrahydrozoline (EC50, nM)R-(-)-Tetrahydrozoline (EC50, nM)Racemic Tetrahydrozoline (EC50, nM)
α1 (Calcium Flux) Data Not AvailableData Not AvailableData Not Available
α2 (cAMP Inhibition) Data Not AvailableData Not AvailableData Not Available

Adrenergic Receptor Signaling Pathways

Tetrahydrozoline exerts its effects by activating alpha-adrenergic receptors, which are G-protein coupled receptors. The two main classes, α1 and α2 receptors, trigger distinct downstream signaling cascades. It is through these pathways that the enantiomers of tetrahydrozoline would elicit their physiological effects.

  • α1-Adrenergic Receptor Pathway: Activation of α1 receptors leads to the coupling of the Gq/11 protein. This activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.

  • α2-Adrenergic Receptor Pathway: Activation of α2 receptors involves the Gi/o protein. This G-protein inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP generally leads to smooth muscle contraction and can also inhibit further neurotransmitter release from presynaptic terminals.

The diagram below illustrates these divergent signaling pathways.

G_Protein_Signaling cluster_ligands Tetrahydrozoline Enantiomers cluster_receptors Adrenergic Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers cluster_response Cellular Response S_THZ S-(+)-Tetrahydrozoline Alpha1 α1 Receptor S_THZ->Alpha1 Binds to Alpha2 α2 Receptor S_THZ->Alpha2 Binds to R_THZ R-(-)-Tetrahydrozoline R_THZ->Alpha1 Binds to R_THZ->Alpha2 Binds to Gq Gq/11 Alpha1->Gq Activates Gi Gi/o Alpha2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Reduces production of Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Leads to Response1 Vasoconstriction Ca->Response1 Response2 Vasoconstriction cAMP->Response2

Caption: Divergent signaling pathways for α1 and α2 adrenergic receptors.

Experimental Protocols

To determine the enantioselective activity of S-(+)- and R-(-)-tetrahydrozoline, standardized in vitro pharmacological assays are required. The following protocols provide a framework for conducting such experiments.

This assay measures the affinity of each enantiomer for different adrenergic receptor subtypes by quantifying its ability to displace a known radioactive ligand.

  • Objective: To determine the binding affinity (Ki) of S-(+)- and R-(-)-tetrahydrozoline for α1- and α2-adrenergic receptor subtypes.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., α1A, α2A).

    • A suitable radioligand for each receptor class (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors).

    • S-(+)-tetrahydrozoline and R-(-)-tetrahydrozoline enantiomers of high purity.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • A constant concentration of cell membranes and radioligand is incubated in the assay buffer.

    • Increasing concentrations of the unlabeled "competitor" ligand (e.g., S-(+)-tetrahydrozoline, R-(-)-tetrahydrozoline, or a known reference compound) are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. Unbound radioligand is washed away.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand.

    • The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays measure the biological response resulting from receptor activation. The choice of assay depends on the G-protein coupling of the receptor.

A. Calcium Flux Assay (for Gq-coupled α1 Receptors)

  • Objective: To determine the potency (EC50) of each enantiomer in activating α1-adrenergic receptors.

  • Materials:

    • A cell line stably expressing the α1-adrenergic receptor subtype of interest.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with an automated injection system.

  • Procedure:

    • Cells are seeded into microplates and grown overnight.

    • The cells are loaded with the calcium-sensitive dye, which becomes fluorescent in the presence of intracellular calcium.

    • The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established.

    • Varying concentrations of the agonist (S-(+)- or R-(-)-tetrahydrozoline) are automatically injected into the wells.

    • The change in fluorescence, corresponding to the release of intracellular calcium, is monitored in real-time.

  • Data Analysis:

    • The peak fluorescence response is plotted against the log concentration of the agonist.

    • The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined using non-linear regression.

B. cAMP Inhibition Assay (for Gi-coupled α2 Receptors)

  • Objective: To determine the potency (EC50) of each enantiomer in inhibiting adenylyl cyclase via α2-adrenergic receptors.

  • Materials:

    • A cell line stably expressing the α2-adrenergic receptor subtype of interest.

    • Forskolin (an adenylyl cyclase activator).

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the agonist (S-(+)- or R-(-)-tetrahydrozoline).

    • The cells are then stimulated with a fixed concentration of forskolin to increase intracellular cAMP levels.

    • After incubation, the cells are lysed, and the total intracellular cAMP concentration is measured using the detection kit.

  • Data Analysis:

    • The amount of cAMP produced is plotted against the log concentration of the agonist.

    • The EC50 value, representing the concentration of agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production, is calculated using non-linear regression.

Conclusion

While tetrahydrozoline is a widely used alpha-adrenergic agonist, a detailed public record of the distinct pharmacological profiles of its S-(+)- and R-(-)-enantiomers is lacking. Based on the established principles of stereochemistry in pharmacology, it is highly probable that the enantiomers possess different affinities and potencies for α1- and α2-adrenergic receptors. The experimental protocols detailed in this guide provide a clear path for researchers to elucidate these differences. Such studies would not only enhance the fundamental understanding of tetrahydrozoline's mechanism of action but could also inform the development of future therapeutic agents with improved selectivity and potentially fewer side effects. The chiral separation of tetrahydrozoline has been documented, paving the way for this necessary pharmacological characterization.[3]

References

A Comparative Analysis of Tetrahydrozoline and Oxymetazoline on Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasoconstrictive properties of tetrahydrozoline and oxymetazoline, focusing on their performance, receptor interactions, and underlying signaling mechanisms. The information is supported by experimental data and detailed protocols to aid in research and development.

Introduction

Tetrahydrozoline and oxymetazoline are imidazoline derivative sympathomimetic amines widely used as topical vasoconstrictors in ophthalmic and nasal decongestant preparations. Their therapeutic effect is primarily mediated by their interaction with adrenergic receptors on vascular smooth muscle, leading to a reduction in blood flow and alleviation of congestion and redness. While both compounds share a similar mechanism of action, they exhibit distinct pharmacological profiles in terms of receptor selectivity, potency, and duration of action.

Quantitative Analysis of Vasoconstrictive Properties

The following tables summarize the available quantitative data for tetrahydrozoline and oxymetazoline, providing a basis for their comparative assessment. It is important to note that specific quantitative data for tetrahydrozoline, particularly its binding affinities (Ki) and functional potencies (EC₅₀) for individual adrenergic receptor subtypes, is not extensively available in the public domain.

Table 1: Adrenergic Receptor Binding Affinities (Ki)

CompoundReceptor SubtypeKi (nM)Notes
Tetrahydrozoline α₁ (non-selective)Data not readily availableGenerally considered a selective α₁-adrenergic agonist, but also exhibits activity at α₂ and imidazoline receptors.[1]
α₂ (non-selective)Data not readily available
Oxymetazoline α₁ₐSignificantly higher affinity than for α₂BPartial agonist at α₁ₐ-adrenoceptors.[2][3]
α₂ₐHigh affinityOxymetazoline has a 200-fold higher affinity for the α2A than the α2B-adrenoceptor.[4]
α₂BLower affinity than for α₁ₐFull agonist at α₂B-adrenoceptors.[2][3]
α₂DEC₅₀ = 85 nMDisplaced bound [3H]-rauwolscine in bovine retina.[5]

Table 2: Functional Potency (EC₅₀/IC₅₀) and Duration of Action

CompoundParameterValueNotes
Tetrahydrozoline EC₅₀ (Vasoconstriction)Data not readily available
Duration of ActionUp to 8 hours[6]
Oxymetazoline EC₅₀ (Vasoconstriction)Dose-dependent effects observedStudies have evaluated dose-response relationships for nasal decongestion.[7]
Duration of ActionUp to 12 hours[8]

Signaling Pathways

The vasoconstrictive effects of both tetrahydrozoline and oxymetazoline are primarily mediated through the activation of α₁-adrenergic receptors, which are Gq-protein coupled receptors. Activation of these receptors initiates a signaling cascade leading to an increase in intracellular calcium and subsequent smooth muscle contraction. Oxymetazoline also exerts significant effects through α₂-adrenergic receptors, which are typically coupled to Gi-proteins, leading to an inhibition of adenylyl cyclase. Both compounds also interact with imidazoline receptors, which have their own distinct signaling pathways.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Tetrahydrozoline / Oxymetazoline Alpha1_AR α₁-Adrenergic Receptor Agonist->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction leads to PKC->Contraction contributes to

Caption: α₁-Adrenergic Receptor Gq-Protein Signaling Pathway for Vasoconstriction.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Oxymetazoline Alpha2_AR α₂-Adrenergic Receptor Agonist->Alpha2_AR Gi Gi Protein Alpha2_AR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Contraction Smooth Muscle Contraction (Vasoconstriction) PKA->Contraction leads to

Caption: α₂-Adrenergic Receptor Gi-Protein Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the vasoconstrictive properties of compounds like tetrahydrozoline and oxymetazoline.

Isolated Tissue Bath for Vasoconstriction Assay

This protocol describes the measurement of isometric contraction of isolated arterial rings in response to vasoactive compounds.

a. Tissue Preparation:

  • Humanely euthanize a laboratory animal (e.g., rabbit) according to institutional guidelines.

  • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose, and 2.5 CaCl₂).

  • Remove adherent connective and adipose tissue under a dissecting microscope.

  • Cut the aorta into 2-3 mm wide rings. For endothelium-denuded studies, gently rub the intimal surface of the rings with a pair of fine forceps.

b. Experimental Setup:

  • Mount each aortic ring in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

  • Apply a resting tension of 2 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

c. Data Acquisition:

  • After equilibration, test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

  • Once a stable baseline is achieved, add the test compound (tetrahydrozoline or oxymetazoline) in a cumulative manner to generate a concentration-response curve.

  • Record the contractile force using a data acquisition system. The response is typically expressed as a percentage of the maximal contraction induced by KCl.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_data Data Acquisition A Euthanize Animal (e.g., Rabbit) B Dissect Thoracic Aorta A->B C Place in ice-cold Krebs-Henseleit Solution B->C D Clean and cut into 2-3 mm rings C->D E Mount aortic ring in organ bath D->E F Connect to force transducer E->F G Apply resting tension and equilibrate F->G H Test viability with KCl G->H I Add test compound (cumulative concentrations) H->I J Record contractile force I->J K Analyze data and generate concentration-response curve J->K

Caption: Experimental Workflow for Isolated Tissue Bath Vasoconstriction Assay.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines the determination of the binding affinity (Ki) of a compound for specific adrenergic receptor subtypes.

a. Membrane Preparation:

  • Culture cells expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with the α₁ₐ-adrenergic receptor gene).

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

b. Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α₁ receptors) to the membrane preparation.

  • Add increasing concentrations of the unlabeled test compound (tetrahydrozoline or oxymetazoline).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a scintillation counter.

c. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Both tetrahydrozoline and oxymetazoline are effective vasoconstrictors that act primarily through α-adrenergic receptors. Oxymetazoline appears to have a more complex receptor interaction profile, with significant activity at both α₁ and α₂ subtypes, and a longer duration of action compared to tetrahydrozoline. The available data suggests that tetrahydrozoline is a more selective α₁-adrenergic agonist. The scarcity of specific quantitative data for tetrahydrozoline highlights an area for further investigation to enable a more direct and comprehensive comparison. The provided experimental protocols offer a framework for conducting such comparative studies to elucidate the nuanced differences in the vasoconstrictive properties of these two widely used compounds.

References

Inter-laboratory Validation of a Quantitative Assay for Tetrahydrozoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various validated analytical methods for the quantitative determination of tetrahydrozoline. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate assay for their specific needs. This document summarizes key performance data and detailed experimental protocols for each method.

Quantitative Performance Data

The following table summarizes the performance characteristics of different analytical techniques for the quantification of tetrahydrozoline. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Analytical MethodLinearity RangeAccuracy (% Recovery)Precision (RSD%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Sample MatrixReference
HPLC-UV 0.025–0.075 mg/mL100.8%0.47%Not ReportedNot ReportedEye Drop Formulations[1][2]
HPLC-UV 12.5-500 µg/mL & 1.0-20 µg/mL98.9-99.9%Intraday: 1.30%, Interday: 1.54%Not Reported1.0 µg/mLOphthalmic Solution[3]
Voltammetric Sensor 0.24–57.2 µg/mLHighHigh Reproducibility0.0799 µg/mLNot ReportedEyedrop samples, Biological fluids[4][5]
GC-MS Not ReportedNot ReportedRepeatability and Intermediate Precision RSD < 10%3.9 ng/mL15.6 ng/mLAlcoholic Beverage Residue[6]
Derivative UV Spectrophotometry Not ReportedNot Reported1.06%Not ReportedNot ReportedPharmaceutical Eye Drops[7]
RP-HPLC Not ReportedValidated according to ICH guidelinesValidated according to ICH guidelinesNot ReportedNot ReportedPure form and binary ophthalmic formulation[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Eye Drop Formulations [1][2]

  • Instrumentation: Dionex HPLC system with a PDA-3000 detector.[2]

  • Column: Reversed-phase C8 column (125 mm × 4.6 mm i.d., 5 µm).[1][2]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at 240 nm.[1][2]

  • Sample Preparation: A volume of eye drops equivalent to 2.5 mg of tetrahydrozoline is mixed in 50 mL of diluent.[2]

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Ophthalmic Solutions [3]

  • Column: Silica column.[3]

  • Mobile Phase: A mixture of methanol and water (7:3, v/v) containing 0.03% (v/v) of triethylamine and 0.02% (v/v) of acetic acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 254 nm.[3]

  • Sample Preparation: Ophthalmic solutions were either diluted with the mobile phase or directly filtered through a 0.45 µm membrane before analysis.[3]

3. Voltammetric Sensing [4][5]

  • Sensor: Screen-printed carbon electrodes (SPCEs) modified with copper oxide/zeolite nanostructures.[4][5]

  • Technique: Differential pulse voltammetry.[4]

  • Measurement Condition: Electrooxidation of tetrahydrozoline was measured at 0.960 V in a Britton-Robinson buffer at pH 9.0.[4]

4. Gas Chromatography-Mass Spectrometry (GC-MS) [6][9]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.[9]

  • Sample Preparation: Solid-phase extraction (SPE) is used to isolate tetrahydrozoline from the sample matrix. For analysis in alcoholic beverage residue, a derivatizing reagent, pentafluoropropionic anhydride (PFPA) in ethyl acetate, is used.[6]

  • Detection: Selective ion monitoring (SIM) is used to target specific ions of tetrahydrozoline for accurate identification.[9]

Visualizations

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Sample Acquisition (Eye Drops) s2 Dilution with Diluent s1->s2 h1 Injection into HPLC System s2->h1 Prepared Sample h2 Separation on C8 Column (Acetonitrile/Phosphate Buffer) h1->h2 h3 UV Detection at 240 nm h2->h3 d1 Chromatogram Generation h3->d1 Raw Data d2 Peak Area Integration d1->d2 d3 Quantification using Calibration Curve d2->d3 cluster_sample Sample Introduction cluster_measurement Voltammetric Measurement cluster_output Result Generation sample Introduction of Sample (Eyedrop or Biological Fluid) sensor Application to Modified SPCE sample->sensor measurement Differential Pulse Voltammetry (at 0.960 V, pH 9.0) sensor->measurement signal Detection of Oxidation Peak measurement->signal quantification Concentration Determination signal->quantification

References

A Head-to-Head Comparison of HPLC and GC-MS for Tetrahydrozoline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate analytical methodology is paramount for accurate and reliable quantification of active pharmaceutical ingredients. This guide provides a detailed head-to-head comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of tetrahydrozoline. This comparison is supported by experimental data from published studies to offer an objective overview of each method's performance.

At a Glance: HPLC vs. GC-MS for Tetrahydrozoline

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.
Sample Preparation Generally simpler, often involving dissolution and filtration.[1]More complex, typically requiring liquid-liquid or solid-phase extraction, and may necessitate a derivatization step to improve volatility and thermal stability.[2]
Instrumentation HPLC system with a UV or Diode Array Detector.Gas chromatograph coupled to a mass spectrometer.
Selectivity & Specificity Good selectivity based on retention time and UV absorbance.High specificity and selectivity due to mass fragmentation patterns, which provide structural information.
Sensitivity Generally good, with reported limits of quantification around 0.1 µg/mL.[3]Potentially higher sensitivity, especially with selected ion monitoring (SIM), with detection reported in the ng/mL range.[4]
Typical Applications Routine quality control of pharmaceutical formulations (e.g., eye drops), stability studies.[5][6]Analysis in complex biological matrices (e.g., urine, blood) for toxicological or pharmacokinetic studies.[2][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

A common application of HPLC for tetrahydrozoline is in the quality control of pharmaceutical formulations such as eye drops.[5][6]

Sample Preparation: A straightforward sample preparation involves the dilution of the formulation with the mobile phase to achieve a concentration within the calibration range. For instance, a stock solution of tetrahydrozoline hydrochloride can be prepared by dissolving 100.0 mg in 100.0 mL of diluent to get a 1.0 mg/mL solution. This is further diluted to a working concentration, for example, 0.05 mg/mL.[5]

Chromatographic Conditions: A validated reversed-phase HPLC method utilizes a C8 column (125 mm x 4.6 mm, 5 µm particle size) with an isocratic mobile phase.[5] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and a buffer (such as phosphate buffer at pH 3.0) at a ratio of 20:80 (v/v).[5] The flow rate is maintained at 1.0 mL/min, and detection is performed using a UV detector at a wavelength of 240 nm.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the detection of tetrahydrozoline in biological samples, such as urine and blood, due to its high specificity.[2][7]

Sample Preparation: Sample preparation for GC-MS is more involved and typically includes an extraction step. For urine or blood samples, an alkaline buffer is added, followed by extraction with an organic solvent.[2][7] The organic layer containing tetrahydrozoline is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent like a hexane-ethanol mixture before injection into the GC-MS system.[2][7] In some cases, a derivatization step may be employed to enhance the volatility and thermal stability of tetrahydrozoline, although this is not always explicitly mentioned in the context of this specific analyte.

Instrumental Parameters: The reconstituted sample is analyzed using a gas chromatograph equipped with a mass spectrometer. The GC separates the components of the sample, and the MS provides detection and structural information. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of tetrahydrozoline.[2] An internal standard, such as naphazoline, is commonly used for accurate quantification.[2][7]

Performance Data: A Head-to-Head Comparison

The following table summarizes the quantitative performance data for HPLC and GC-MS in the analysis of tetrahydrozoline, based on available literature. It is important to note that the data for HPLC is more extensively reported in the context of pharmaceutical analysis, while the GC-MS data is primarily from toxicological applications.

ParameterHPLCGC-MS
Linearity Range 0.025–0.075 mg/mL (r² = 0.999)[5][8][9]While specific linearity studies are not detailed in the provided search results, successful quantification at 114 and 150 ng/mL in urine has been reported.
Limit of Detection (LOD) 0.06 µg/mL[3]Not explicitly stated in the search results, but detection in the 100 ng/mL range is documented.[4]
Limit of Quantification (LOQ) 0.21 µg/mL[3]Not explicitly stated in the search results.
Accuracy (% Recovery) 99.8%–101.3%[5]Not explicitly stated in the search results.
Precision (RSD%) < 1.0%[5]Not explicitly stated in the search results.

Visualizing the Methodologies

To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows and a logical comparison.

Experimental Workflow for Tetrahydrozoline Analysis cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample (e.g., Eye Drops) hplc_prep Dilution with Mobile Phase hplc_start->hplc_prep hplc_analysis HPLC-UV Analysis (C8 Column, Acetonitrile/Buffer) hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram at 240 nm) hplc_analysis->hplc_data hplc_quant Quantification (Peak Area vs. Calibration Curve) hplc_data->hplc_quant gcms_start Sample (e.g., Urine, Blood) gcms_prep1 Alkaline Buffer Addition gcms_start->gcms_prep1 gcms_prep2 Liquid-Liquid Extraction gcms_prep1->gcms_prep2 gcms_prep3 Evaporation & Reconstitution gcms_prep2->gcms_prep3 gcms_analysis GC-MS Analysis (Selected Ion Monitoring) gcms_prep3->gcms_analysis gcms_data Data Acquisition (Mass Spectra) gcms_analysis->gcms_data gcms_quant Quantification (Ion Ratios vs. Internal Standard) gcms_data->gcms_quant

Caption: A flowchart illustrating the typical experimental workflows for tetrahydrozoline analysis using HPLC and GC-MS.

Logical Comparison of HPLC and GC-MS for Tetrahydrozoline Analysis cluster_hplc_attr HPLC Attributes cluster_gcms_attr GC-MS Attributes tetrahydrozoline Tetrahydrozoline Analysis hplc HPLC tetrahydrozoline->hplc gcms GC-MS tetrahydrozoline->gcms hplc_adv Advantages: - Simpler Sample Prep - No Volatility Requirement - Well-established for QC hplc->hplc_adv hplc_disadv Disadvantages: - Lower Specificity than MS - Potential for Matrix Interference hplc->hplc_disadv gcms_adv Advantages: - High Specificity (MS Detection) - High Sensitivity (SIM) - Ideal for Complex Matrices gcms->gcms_adv gcms_disadv Disadvantages: - Complex Sample Prep - Requires Volatility - Potential for Thermal Degradation gcms->gcms_disadv

Caption: A diagram outlining the key advantages and disadvantages of HPLC and GC-MS for the analysis of tetrahydrozoline.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of tetrahydrozoline, with the optimal choice depending on the specific application. HPLC with UV detection is a robust, reliable, and well-validated method for routine quality control of pharmaceutical formulations, offering straightforward sample preparation and good quantitative performance.[5][6][8][9] On the other hand, GC-MS provides superior specificity and sensitivity, making it the preferred method for analyzing tetrahydrozoline in complex biological matrices where unambiguous identification and low detection limits are critical.[2][4][7] The more extensive sample preparation required for GC-MS is a trade-off for its enhanced analytical capabilities in challenging sample types. Researchers and drug development professionals should consider these factors when selecting the most appropriate method for their tetrahydrozoline analysis needs.

References

A Comparative Pharmacokinetic Analysis: Tetrahydrozoline and Xylometazoline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Drug Development Professionals

Tetrahydrozoline and xylometazoline are imidazole derivative sympathomimetic agents, widely utilized as topical vasoconstrictors in over-the-counter ophthalmic and nasal decongestants, respectively.[1][2][3] Both compounds exert their therapeutic effects by acting as alpha-adrenergic receptor agonists, which leads to the constriction of blood vessels in the conjunctiva or nasal mucosa, thereby reducing redness and congestion.[4][5][6] While their pharmacodynamic action is similar, their pharmacokinetic profiles exhibit differences that are critical for researchers and drug development professionals to understand. This guide provides a comparative analysis of their pharmacokinetic properties, supported by experimental data and methodologies.

Pharmacokinetic Profile Comparison

The systemic exposure to both tetrahydrozoline and xylometazoline is generally low following topical administration, as they are intended for local action.[4][7] However, systemic absorption can occur, particularly with excessive use.[4][8] The available data on their key pharmacokinetic parameters are summarized below.

ParameterTetrahydrozolineXylometazolineSource(s)
Route of Administration OphthalmicIntranasal[4][9]
Systemic Bioavailability Low; systemic absorption can occur with excessive use.Very low; some absorption of swallowed portion.[4][7][9]
Onset of Action Not specified in reviewed literature.5-10 minutes[10][11]
Duration of Action Not specified in reviewed literature.6-12 hours[9][10]
Serum Half-Life (t½) Approximately 6 hoursApproximately 2-3 hours[10][12][13][14]
Max. Serum Conc. (Cmax) 0.068 to 0.380 ng/mL (after therapeutic ocular dosing)Not specified in reviewed literature.[12][13]
Metabolism Presumed to be primarily hepatic.Hepatic (Oxidation and Conjugation)[4][7][9]
Primary Route of Excretion RenalRenal (Urine)[4][7][9]
Signaling Pathway and Mechanism of Action

Both tetrahydrozoline and xylometazoline are alpha-adrenergic agonists.[4][5] They bind to and activate alpha-1 and alpha-2 adrenergic receptors on the smooth muscle cells of blood vessels.[3][5][11] This activation initiates a G-protein coupled signaling cascade, leading to vasoconstriction and a reduction in blood flow, which alleviates congestion.[3][6]

Alpha_Adrenergic_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Tetrahydrozoline / Xylometazoline Receptor α-Adrenergic Receptor Agonist->Receptor Binds to G_Protein G-Protein (Gq/Gi) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC / Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG / cAMP) Effector->Second_Messenger Generates Response Vasoconstriction Second_Messenger->Response Leads to

Fig. 1: Alpha-adrenergic agonist signaling pathway.

Experimental Protocols

The quantification of tetrahydrozoline and xylometazoline in biological matrices is essential for pharmacokinetic studies. Below are summaries of typical experimental methodologies employed.

Protocol 1: Quantification of Tetrahydrozoline in Human Serum and Urine

This method is based on a clinical study designed to establish therapeutic concentrations following ocular administration.[13]

  • Study Design: Ten healthy volunteers received two drops of a 0.05% tetrahydrozoline solution in each eye at 0, 4, 8, and 12 hours.[13]

  • Sample Collection: Blood and urine samples were collected at 2, 5, 9, 13, and 24 hours post-initial application.[13]

  • Sample Preparation (Extraction):

    • Plasma, serum, or urine is transferred to a tube containing an alkaline buffer and organic extraction solvents.[15][16]

    • Tetrahydrozoline is extracted into the organic phase by gentle mixing.[15][16]

    • Following centrifugation, the organic layer is separated and evaporated to dryness under a nitrogen stream at 40°C.[15][16]

    • The residue is reconstituted in a hexane-ethanol mixture for analysis.[15][16]

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS).

    • Principle: The reconstituted sample is injected into the GC-MS system. Quantitation is performed by comparing the ion responses of the unknown sample to those of known calibrators using selected ion monitoring (SIM).[15][16]

    • Internal Standard: Naphazoline is typically used as an internal standard to ensure accuracy.[15][16]

Protocol 2: Quantification of Xylometazoline in Biological Matrices

This protocol outlines a common approach for quantifying xylometazoline, adaptable for plasma or urine, often using high-performance liquid chromatography (HPLC).[7][9]

  • Study Design: Pharmacokinetic studies typically involve administering a defined dose of xylometazoline intranasally to healthy subjects, followed by serial blood and/or urine collection.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • For plasma or serum, a protein precipitation step is performed first.[9]

    • An internal standard is added to the sample (plasma or urine).[7]

    • The sample's pH is adjusted to approximately 8-9.[7]

    • The sample is loaded onto an SPE cartridge, which is then washed to remove interferences.

    • Xylometazoline is eluted with an appropriate solvent. The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.[7]

  • Analytical Method: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection.

    • Chromatographic System: An HPLC system equipped with a UV detector.[9]

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[9]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) is typical.[9]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[9]

    • Detection: UV detection is performed at a wavelength of approximately 220 nm.[9]

    • Quantification: A calibration curve is constructed using standard solutions of known xylometazoline concentrations. The peak area of xylometazoline in the sample is measured to determine its concentration.[9]

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study of topical vasoconstrictors like tetrahydrozoline and xylometazoline.

PK_Workflow cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase Recruitment Subject Recruitment (Healthy Volunteers) Dosing Drug Administration (Tetrahydrozoline or Xylometazoline) Recruitment->Dosing Sampling Serial Blood/Urine Collection Dosing->Sampling Preparation Sample Preparation (e.g., SPE, LLE) Sampling->Preparation Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis Quant Concentration Quantification Analysis->Quant Modeling Pharmacokinetic Modeling (t½, Cmax, AUC, etc.) Quant->Modeling

Fig. 2: Workflow for a typical pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of (+-)-Tetrahydrozoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the proper disposal of (+-)-Tetrahydrozoline, a common active ingredient in over-the-counter eye drops and nasal sprays, within a research and development setting. Adherence to these procedures is vital to protect personnel and the environment from potential harm.

Regulatory Framework

The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[1] Under RCRA, pharmaceutical waste is categorized as either hazardous or non-hazardous.[1] this compound is not specifically listed as a hazardous waste.[2] However, it is the responsibility of the waste generator to determine if a waste product meets the criteria for hazardous waste due to its characteristics, such as ignitability, corrosivity, reactivity, or toxicity.[3][4]

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[2][3][4][5]

Waste Characterization and Segregation

Proper segregation of chemical waste is fundamental to a compliant disposal process.

  • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste. It should not be mixed with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Contaminated Materials: Personal protective equipment (PPE), absorbent materials from spill cleanups, and empty containers that have come into contact with this compound should be disposed of as chemical waste.[5] Empty containers may retain product residue and should be handled as if they still contain the substance.[4]

  • Aqueous Solutions: Dilute aqueous solutions of this compound should not be disposed of down the drain.[6][7] This practice is discouraged to prevent the introduction of pharmaceutical compounds into waterways.[6]

Disposal Procedures

The recommended method for the disposal of this compound is through an approved hazardous waste disposal plant or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

Step-by-Step Disposal Protocol:

  • Containment: Place waste this compound and any contaminated materials into a designated, properly labeled, and sealed waste container.[8] Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution) and the specific contents, including the name "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[9] The storage area should be well-ventilated.[3][5]

  • Collection: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Personnel Safety: Evacuate non-essential personnel from the area.[5] The responder should wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[3][5] For larger spills or in poorly ventilated areas, a suitable respirator may be necessary.[5]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[5]

  • Absorption: For liquid spills, use an inert, non-combustible absorbent material such as diatomite or universal binders to absorb the spilled substance.[5][8] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]

  • Collection: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[5]

  • Disposal: Dispose of all contaminated materials as chemical waste according to the procedures outlined above.[5]

Quantitative Data

No specific quantitative limits for the disposal of this compound were found in the searched safety data sheets or regulatory documents. Disposal regulations are typically based on the hazardous characteristics of the waste stream as a whole and not on specific concentration thresholds for this particular compound in a laboratory setting.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in standard safety and regulatory documents. The procedural guidance is to manage it as a chemical waste product in accordance with institutional and governmental regulations.

Disposal Workflow for this compound

Tetrahydrozoline_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response waste_generation Waste this compound (Pure, Expired, Contaminated Materials) segregation Segregate as Chemical Waste waste_generation->segregation containment Place in a Compatible, Sealed Container segregation->containment labeling Label Container with Contents and Hazard Information containment->labeling storage Store in Designated Satellite Accumulation Area labeling->storage collection Arrange for Professional Collection (EHS or Licensed Contractor) storage->collection disposal_method Dispose via Approved Facility (e.g., Incineration) collection->disposal_method spill Spill Occurs spill_contain Contain Spill & Absorb spill->spill_contain spill_collect Collect Contaminated Material spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->containment

References

Essential Safety and Handling Protocols for (+-)-Tetrahydrozoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for (+-)-Tetrahydrozoline to ensure a safe laboratory environment. The following procedural guidance is designed to minimize risk and establish clear operational plans for personnel.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling.[1][2][3] It is harmful if ingested, can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3]

Hazard Category GHS Classification Signal Word & Hazard Statement
Acute Oral Toxicity Category 4Warning: H302 - Harmful if swallowed.[1][2][3]
Skin Irritation Category 2Warning: H315 - Causes skin irritation.[1][2][3]
Eye Irritation Category 2AWarning: H319 - Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity Category 3 (Respiratory)Warning: H335 - May cause respiratory irritation.[1][2][3]

Operational and Safety Plan

A systematic approach to handling this compound is crucial. This involves utilizing appropriate engineering controls, wearing the correct Personal Protective Equipment (PPE), and adhering to strict handling and disposal procedures.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls should be the primary method for exposure control, supplemented by appropriate PPE.[4]

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use a chemical fume hood to minimize inhalation of dust or vapors.

  • Eyewash Station: Facilities must be equipped with an eyewash fountain for immediate use in case of eye contact.[1]

The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Standards & Justification
Eye & Face Protection Chemical safety goggles or a face shield.[1]Must be tested and approved under government standards like OSHA 29 CFR 1910.133 or EU EN166 to protect against serious eye irritation.[1]
Hand Protection Chemically resistant, impervious gloves.Glove selection should be based on an evaluation of workplace hazards, duration of use, and the glove material's chemical resistance.[1]
Skin & Body Protection Protective clothing, such as a lab coat, long sleeves, and pants.[1][4]Clothing must be selected based on the potential for skin contact and the work environment.[1]
Respiratory Protection Not typically required with adequate engineering controls. If ventilation is insufficient or dust is generated, a NIOSH-approved respirator should be used.[4][5]To prevent respiratory tract irritation.[1][2]
Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step process for safely handling, storing, and disposing of this compound.

cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh/Handle Chemical (Minimize Dust) prep3->handle1 Proceed to Handling handle2 Keep Container Tightly Closed handle1->handle2 handle3 Store in Cool, Dry, Well-Ventilated Area handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 After Use clean2 Remove & Dispose of PPE Properly clean1->clean2 clean4 Dispose of Chemical Waste in Approved Container clean1->clean4 clean3 Wash Hands Thoroughly clean2->clean3 clean3->prep1 For Next Use emergency_node Spill or Exposure Occurs spill Follow Spill Cleanup Protocol emergency_node->spill exposure Follow First Aid Procedures emergency_node->exposure

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling and Storage Protocol

Handling:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure the work area, preferably a chemical fume hood, is properly ventilated.[1]

  • PPE: Don the appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[1]

  • Operation: Avoid all contact with skin, eyes, and clothing.[1] Minimize dust generation and accumulation during handling.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly with soap and water immediately after handling the substance.[1][2]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]

Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[1][2][6]

  • Security: If required, store in a locked-up area.[1]

Emergency and Disposal Plan

First Aid Measures

Immediate action is required in case of exposure. Always consult a physician and show them the Safety Data Sheet.[1]

Exposure Route Immediate First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[1][2]
Skin Contact Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1]
Ingestion Call a poison center or doctor immediately.[1] Rinse mouth with water. Do NOT induce vomiting.[1][2]
Spill Containment and Cleanup
  • Evacuate & Secure: Keep unprotected personnel away and ensure adequate ventilation.[1][2]

  • Protect: Wear full personal protective equipment, including respiratory protection if necessary.[1][2]

  • Contain: Prevent the spill from spreading or entering drains.[1][2]

  • Clean: For solid spills, sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in the disposal container.[1][2]

  • Decontaminate: Clean the spill area thoroughly.[2]

Waste Disposal Plan

The disposal of this compound must be handled as chemical waste.

  • Classification: Chemical waste generators must determine if the waste is classified as hazardous under US EPA guidelines (40 CFR 261.3) or other local regulations.[1]

  • Containerization: Collect waste in an appropriately labeled, sealed container. Do not mix with other waste.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Adhere strictly to all federal, state, and local environmental regulations.[1]

  • Prohibition: Do not flush the material down the toilet or discard it in the trash.[7][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+-)-Tetrahydrozoline
Reactant of Route 2
Reactant of Route 2
(+-)-Tetrahydrozoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.